molecular formula C17H23NO4 B1500097 4-(1-Cbz-Piperidin-3-yl)-butyric acid CAS No. 886365-57-7

4-(1-Cbz-Piperidin-3-yl)-butyric acid

Cat. No.: B1500097
CAS No.: 886365-57-7
M. Wt: 305.4 g/mol
InChI Key: CKTKTEQFRVSTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Cbz-Piperidin-3-yl)-butyric acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

886365-57-7

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

4-(1-phenylmethoxycarbonylpiperidin-3-yl)butanoic acid

InChI

InChI=1S/C17H23NO4/c19-16(20)10-4-8-14-9-5-11-18(12-14)17(21)22-13-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H,19,20)

InChI Key

CKTKTEQFRVSTPP-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCC(=O)O

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCC(=O)O

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 4-(1-Cbz-Piperidin-3-yl)-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 4-(1-Cbz-Piperidin-3-yl)-butyric acid (CAS 886365-57-7).[1][2][3][4] This document is structured for researchers and medicinal chemists, focusing on synthetic utility, linker chemistry applications, and handling protocols.[3][4][5]

Strategic Utility in Medicinal Chemistry & Linker Design[1][2][3][4]

Introduction & Chemical Identity

This compound is a high-value bifunctional building block used extensively in drug discovery.[1][2][3][4] Structurally, it consists of a piperidine ring protected at the nitrogen by a benzyloxycarbonyl (Cbz) group, with a butyric acid side chain extending from the C3 position.[3][4]

This compound occupies a critical niche in "Linkerology" —the science of designing spacers for PROTACs (Proteolysis Targeting Chimeras) and bivalent ligands.[2][3][4] Its C3-substitution pattern offers a non-linear, conformationally distinct geometry compared to the more common C4-substituted analogs (e.g., FK866 intermediates), making it essential for exploring novel chemical space in peptidomimetics and GABA uptake inhibitor design.[2][3][4]

Core Chemical Data
PropertySpecification
CAS Number 886365-57-7
IUPAC Name 1-[(Benzyloxy)carbonyl]-3-(3-carboxypropyl)piperidine
Molecular Formula C₁₈H₂₅NO₄
Molecular Weight 319.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water
pKa (Calc) ~4.76 (Carboxylic acid)
Synthetic Routes & Retrosynthesis

The synthesis of CAS 886365-57-7 requires a strategy that preserves the Cbz protecting group while establishing the saturated piperidine ring and the butyric acid tail.[1][2][3][4]

Strategic Analysis

Direct hydrogenation of a pyridine precursor using Pd/C would simultaneously reduce the ring and cleave a Cbz group.[2][3][4] Therefore, the most robust industrial route involves Ring Reduction followed by Protection .[3][4]

Preferred Pathway (Route A):

  • Starting Material: 3-Pyridinebutyric acid (commercially available).[1][2][3][4]

  • Hydrogenation: Catalytic hydrogenation using Platinum Oxide (Adams' catalyst) in acetic acid to reduce the pyridine to piperidine.[2][3][4]

  • Protection: Schotten-Baumann reaction with Benzyl chloroformate (Cbz-Cl) to install the protecting group.[1][2][3][4]

Alternative Pathway (Route B - Chain Extension): Used when specific stereochemistry at C3 is required (starting from chiral 3-hydroxymethyl piperidine).[1][2][3][4]

  • Oxidation: Swern oxidation of (R)- or (S)-N-Cbz-3-hydroxymethylpiperidine to the aldehyde.[1][2][3][4]

  • Wittig Olefination: Reaction with (3-carboxypropyl)triphenylphosphonium bromide.[1][2][3][4]

  • Selective Reduction: Reduction of the alkene using Diimide (generated in situ) or Wilkinson’s catalyst to avoid Cbz hydrogenolysis.[2][3][4]

Synthesis cluster_0 Preferred Industrial Route (Route A) Pyridine 3-Pyridinebutyric Acid (Precursor) Piperidine 3-Piperidinebutyric Acid (Intermediate) Pyridine->Piperidine H2, PtO2, AcOH (Ring Reduction) Target This compound (CAS 886365-57-7) Piperidine->Target Cbz-Cl, NaHCO3 (N-Protection) ChiralStart (R/S)-N-Cbz-3-hydroxymethyl piperidine Aldehyde Aldehyde Intermediate ChiralStart->Aldehyde Swern Ox. Alkene Unsaturated Intermediate Aldehyde->Alkene Wittig Reaction Alkene->Target Diimide Red. (Selective C=C Red.)

Figure 1: Retrosynthetic analysis showing the preferred industrial route (Route A) via ring reduction and the stereoselective route (Route B) via chain extension.[2][3][4]

Applications in Drug Discovery[2][3][4][5][6][7]
A. PROTAC Linker Design

The 4-carbon alkyl chain combined with the piperidine ring provides a "semi-rigid" linker.[1][2][3][4] Unlike purely aliphatic chains, the piperidine ring introduces a constrained vector that can improve the pharmacokinetic (PK) properties of a PROTAC molecule by reducing the entropic penalty upon binding to the E3 ligase or the target protein.[3][4]

  • Mechanism: The carboxylic acid is coupled to an amine on the E3 ligase ligand (e.g., Thalidomide or VHL ligand derivatives), while the Cbz group is removed to reveal the secondary amine for coupling to the Target Protein ligand.[3][4]

  • Advantage: The C3-substitution creates a "kinked" geometry, distinct from the linear C4-analogs, often resolving steric clashes in the ternary complex.[1][3][4]

B. Peptidomimetics & GABA Analogs

This compound serves as a homolog of Nipecotic Acid (piperidine-3-carboxylic acid), a known pharmacophore for GABA uptake inhibition (e.g., Tiagabine).[1][2][3][4]

  • Library Synthesis: The carboxylic acid allows for rapid amide coupling to generate diverse libraries of N-substituted piperidines.[1][2][3][4]

  • Scaffold Hopping: It is used to replace flexible alkyl chains with the more metabolically stable piperidine ring in lead optimization.[2][3][4]

Experimental Protocols
Protocol 1: Standard Amide Coupling (General Usage)

Use this protocol to couple the butyric acid tail to an amine-containing payload.[1][2][3]

Reagents:

  • This compound (1.0 equiv)[1][2][3][4]

  • Amine Partner (R-NH2) (1.1 equiv)[1][2][3][4]

  • HATU (1.2 equiv) or EDC/HOBt[1][3][4]

  • DIPEA (3.0 equiv)[1][2][3][4]

  • Solvent: Anhydrous DMF or DCM[2][3][4]

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF (0.1 M concentration) under nitrogen.

  • Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner. Monitor the reaction by LC-MS (typically complete in 2–4 hours).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over MgSO4.[3][4]

  • Validation: The Cbz group should remain intact (Mass shift: Product MW = Acid MW + Amine MW - 18).

Protocol 2: Cbz Deprotection (Orthogonal Removal)

Use this to expose the piperidine nitrogen for further functionalization.[1][2][3][4]

Method A: Hydrogenolysis (Mild)

  • Conditions: H₂ (1 atm), 10% Pd/C, Methanol, RT, 2-6 hours.

  • Note: This is the cleanest method but incompatible if the payload contains reducible alkenes or halides.[3][4]

Method B: Acidolysis (Harsh/Selective) [2][3][4]

  • Conditions: 33% HBr in Acetic Acid, RT, 1 hour.

  • Note: Preserves benzyl esters or other reducible groups but may hydrolyze sensitive esters.[3][4]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized piperidine derivative.[3][4]

  • GHS Classification: Warning.[3][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4][6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety makes it slightly hygroscopic; keep desiccated.[2][3][4]

References
  • Galli, U. et al. (2008).[3][4] Synthesis and biological evaluation of isosteric analogues of FK866, an inhibitor of NAD salvage. ChemMedChem. Link (Demonstrates utility of piperidine-butyric acid scaffolds).[1][2][3][4]

  • Ma, D. et al. (2020).[3][4] A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. Link (Protocol reference for Cbz-piperidine handling).[1][3][4]

  • Smith, J.G. et al. (1998).[3][4] Butyric acid from the diet: Actions at the level of gene expression. Crit. Rev. Food Sci. Nutr. Link (Background on butyric acid pharmacophores).[2][3][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives. Link (General safety and physical property verification).[3][4]

Sources

Technical Monograph: 4-(1-Cbz-Piperidin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth structural and synthetic analysis of 4-(1-Cbz-Piperidin-3-yl)butanoic acid , a critical intermediate in the development of peptidomimetics and integrin antagonists.

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-(1-Cbz-Piperidin-3-yl)butanoic acid is a protected amino-acid derivative serving as a versatile scaffold in drug discovery.[1] Structurally, it consists of a piperidine ring functionalized at the C3 position with a


-butyric acid side chain, while the secondary amine is masked by a carboxybenzyl (Cbz) protecting group.[1]

This compound acts as a pharmacophore linker, providing a precise spatial distance (approx. 6–8 Å) between the basic nitrogen of the piperidine and the distal carboxylic acid. It is widely utilized in the synthesis of GPIIb/IIIa antagonists (fibrinogen receptor inhibitors), integrin


 inhibitors , and as a non-proteinogenic amino acid surrogate in peptide synthesis.[1]

Structural Analysis & Physiochemical Properties[2]

Chemical Identity[3][4][5]
  • IUPAC Name: 4-(1-{[(Benzyloxy)carbonyl]}piperidin-3-yl)butanoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 305.37 g/mol

  • Chirality: The C3 position of the piperidine ring is a stereocenter. The compound exists as two enantiomers: (R) and (S).[1] In biological applications, the (S)-enantiomer is frequently the bioactive congener, mimicking the side-chain geometry of arginine or lysine derivatives.

Structural Components[6][7][8][9]
  • Piperidine Core: A saturated six-membered heterocycle providing a semi-rigid scaffold that reduces the conformational entropy compared to linear alkyl chains.[1]

  • Cbz (Z) Protecting Group: Attached to N1. Chosen for its stability against basic hydrolysis and orthogonality to Boc/Fmoc protocols.[1][2] It prevents N-alkylation during side-chain extension.[1]

  • Butanoic Acid Tether: A 4-carbon chain (propyl linker + carboxyl) attached at C3.[1] This specific length is critical for "spanning" the binding pockets of integrin receptors (e.g., bridging the aspartate residue in the receptor to the metal-ion binding site).

Physiochemical Data Table
PropertyValue (Predicted/Experimental)Relevance
LogP 2.8 – 3.2Moderate lipophilicity; suitable for membrane permeability.[1]
pKa (Acid) ~4.75Typical carboxylic acid behavior; anionic at physiological pH.[1]
pKa (Base) N/A (Protected)The carbamate protection renders the nitrogen non-basic.
H-Bond Donors 1 (COOH)Critical for receptor interaction.[1]
H-Bond Acceptors 4Carbonyls (2), Ether (1), Hydroxyl (1).[1]
Rotatable Bonds 6Allows induced fit within enzyme active sites.[1]

Synthetic Routes & Process Chemistry

The synthesis of 4-(1-Cbz-Piperidin-3-yl)butanoic acid requires a strategy that preserves the Cbz group while extending the carbon chain at the C3 position. The most robust method involves the Malonic Ester Synthesis starting from a piperidine-ethanol derivative.

Retrosynthetic Analysis

To access the target, we disconnect at the


-carbon of the butyric acid chain. This reveals a malonate precursor and an electrophilic piperidine ethyl halide.[1]

Retrosynthesis Figure 1: Retrosynthetic Disconnection Approach Target 4-(1-Cbz-Piperidin-3-yl)butanoic acid Precursor1 Diethyl 2-(2-(1-Cbz-piperidin-3-yl)ethyl)malonate Target->Precursor1 Decarboxylation Precursor2 1-Cbz-3-(2-bromoethyl)piperidine Precursor1->Precursor2 Alkylation Start 3-Piperidineethanol Precursor2->Start Protection & Activation

Detailed Synthetic Protocol

Objective: Synthesis of 4-(1-Cbz-Piperidin-3-yl)butanoic acid from 3-piperidineethanol.

Step 1: N-Protection
  • Reagents: 3-Piperidineethanol, Benzyl chloroformate (Cbz-Cl),

    
    , THF/Water.[1]
    
  • Procedure: Dissolve 3-piperidineethanol in THF/

    
     (1:1). Add 
    
    
    
    (2.0 equiv) followed by dropwise addition of Cbz-Cl (1.1 equiv) at 0°C. Stir for 4 hours.
  • Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Cbz-Cl. The base neutralizes the HCl byproduct.[3][4]

  • Yield: Typically >90%.[1]

Step 2: Activation of Alcohol
  • Reagents: N-Cbz-3-piperidineethanol,

    
    , 
    
    
    
    (Appel Reaction) OR
    
    
    .[1]
  • Procedure: Treat the protected alcohol with

    
     and Triphenylphosphine in DCM at 0°C.
    
  • Outcome: Conversion of the hydroxyl group to a primary bromide: 1-Cbz-3-(2-bromoethyl)piperidine .[1]

Step 3: Chain Extension (Malonate Alkylation)[1]
  • Reagents: Diethyl malonate, NaH (or NaOEt), DMF/THF.[1]

  • Procedure:

    • Generate the sodiomalonate enolate by treating diethyl malonate with NaH in dry DMF.

    • Add the bromide from Step 2 slowly to the enolate solution. Heat to 60°C for 6 hours.

  • Causality: The soft nucleophile (malonate enolate) displaces the bromide via an

    
     mechanism.[1]
    
  • Product: Diethyl 2-[2-(1-Cbz-piperidin-3-yl)ethyl]malonate.[1]

Step 4: Hydrolysis and Krapcho Decarboxylation
  • Rationale: Standard acidic decarboxylation (HCl/Reflux) might cleave the Cbz group (which is acid-sensitive under harsh conditions).[1] A two-step mild protocol is preferred.[1]

  • Protocol:

    • Saponification: Treat the diester with LiOH (3 equiv) in THF/Water to yield the dicarboxylic acid.[1]

    • Decarboxylation: Heat the diacid in DMSO with a catalytic amount of NaCl at 130°C (Krapcho conditions).

  • Result: Evolution of

    
     yields the mono-acid: 4-(1-Cbz-Piperidin-3-yl)butanoic acid .[1]
    

Analytical Characterization

To validate the synthesis, the following spectral "fingerprints" must be confirmed.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.30 – 7.40 Multiplet5HAromatic protons (Cbz phenyl ring).[1]
5.12 Singlet (broad)2HBenzylic

of Cbz group.[1]
3.80 – 4.10 Broad Multiplet2HPiperidine

and

(equatorial).[1]
2.70 – 2.90 Broad Multiplet2HPiperidine

and

(axial).[1]
2.35 Triplet (

)
2H

-methylene to carboxyl (

).[1]
1.10 – 1.90 Multiplet~9HPiperidine ring protons + Linker (

).[1]
Mass Spectrometry (ESI-MS)[1]
  • Expected Ion:

    
    [1]
    
  • Fragment Pattern: Loss of the Cbz group often yields a peak at

    
     (free amine fragment) or 
    
    
    
    (benzyl tropylium ion).[1]

Application in Drug Design: Integrin Antagonism

This molecule is a classic "scaffold spacer" in the design of RGD (Arg-Gly-Asp) mimetics.

Mechanism of Action

Integrins (e.g.,


, 

) recognize the RGD sequence.[1]
  • The Piperidine Nitrogen (basic) mimics the Arginine guanidine group.

  • The Carboxylic Acid mimics the Aspartate carboxylate.

  • The Butyric Linker + Piperidine ring provides the necessary rigidity and distance to span the receptor binding site.

Deprotection Protocol (Self-Validating)

For final drug assembly, the Cbz group must often be removed to liberate the secondary amine for further functionalization (e.g., urea formation).[1]

Protocol: Catalytic Hydrogenolysis

  • Setup: Dissolve substrate in MeOH/EtOAc (1:1).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Reaction: Stir under

    
     atmosphere (balloon pressure, 1 atm) for 2–4 hours at RT.
    
  • Validation: Monitor by TLC (disappearance of UV-active spot, as the product is not UV active without Cbz).

  • Workup: Filter through Celite to remove Pd.[1][3] Concentrate filtrate.[1][3]

    • Note: This method preserves the butyric acid chain and stereochemistry.

Workflow Figure 2: Cbz-Deprotection Workflow Step1 Start: N-Cbz-Piperidine Butyric Acid Step2 Hydrogenolysis (H2, Pd/C, MeOH) Step1->Step2 Deprotection Step3 Filtration (Celite Pad) Step2->Step3 Purification Step4 Product: 4-(Piperidin-3-yl) butanoic acid Step3->Step4 Isolation

References

  • Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] [1]

  • Integrin Antagonists: Duggan, M. E., et al. (2000).[1] "Nonpeptide

    
     Antagonists. 1. Transformation of a Potent, Integrin-Selective 
    
    
    
    Antagonist into a Potent
    
    
    Antagonist." Journal of Medicinal Chemistry, 43(20), 3736–3745.[1] [1]
  • Piperidine Synthesis: Escolano, C., Amat, M., & Bosch, J. (2006).[1] "Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products." Chemistry - A European Journal.[1] [1]

  • Krapcho Decarboxylation: Krapcho, A. P. (1982).[1] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, and 
    
    
    
    -Cyano Esters." Synthesis, 805-822.[1]

Sources

Technical Guide: Molecular Weight & Synthesis of Cbz-Protected Piperidine Butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, synthesis, and characterization of 1-Cbz-4-piperidinebutyric acid , the standard isomeric form utilized in drug development.

Executive Summary & Chemical Identity

1-Cbz-4-piperidinebutyric acid (also known as 1-((benzyloxy)carbonyl)piperidin-4-yl)butanoic acid) is a critical intermediate in medicinal chemistry. It serves as a robust scaffold for peptidomimetics and a flexible linker in PROTAC (Proteolysis Targeting Chimera) design. Its primary utility lies in the orthogonal protection offered by the Carboxybenzyl (Cbz) group, which remains stable under acidic conditions (unlike Boc) but can be removed via catalytic hydrogenation.

Chemical Specifications
PropertyValue
Systematic Name 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)butanoic acid
Common Name 1-Cbz-4-piperidinebutyric acid
Molecular Formula C₁₇H₂₃NO₄
Average Molecular Weight 305.37 g/mol
Monoisotopic Mass 305.1627 Da
CAS Number (Core) 84512-08-3 (refers to the HCl salt of the unprotected amine precursor)
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Molecular Weight Breakdown

The precise molecular weight is derived from the sum of the constituent atomic masses. Understanding this breakdown is essential for verifying mass spectrometry (MS) data during QC.

  • Piperidine Core (

    
     fragment):  ~83 Da
    
  • Butyric Acid Chain (

    
    ):  ~87 Da
    
  • Cbz Protecting Group (

    
    ):  ~135 Da
    
  • Net Calculation:

    
    
    

Synthesis Protocol: Cbz Protection

The synthesis involves the N-protection of commercially available 4-piperidinebutyric acid hydrochloride using benzyl chloroformate (Cbz-Cl). This protocol uses Schotten-Baumann conditions to ensure selective N-protection while maintaining the solubility of the zwitterionic starting material.

Reagents & Materials[5][6][7][8][9]
  • Starting Material: 4-Piperidinebutyric acid HCl (1.0 eq)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Base: Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) (2.5 eq)
  • Solvent: Water / THF (1:1 mixture) or Water / Dioxane

  • Acid: 1N HCl (for workup)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 4-piperidinebutyric acid HCl (10 mmol) in 20 mL of water.

  • Basification: Add solid

    
     (25 mmol) slowly at 0°C. Stir until the solution is clear and pH is >9. This neutralizes the HCl salt and creates the free amine.
    
  • Addition: Dilute with 20 mL of THF. Add Benzyl chloroformate (12 mmol) dropwise over 15 minutes while maintaining the temperature at 0–5°C.

    • Expert Insight: The dropwise addition prevents the hydrolysis of Cbz-Cl by the aqueous base.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Wash the remaining aqueous phase with Diethyl Ether (

      
      ) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
      
    • Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2–3 using 1N HCl. The product should precipitate as a white solid or form an oil.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organics over

    
    , filter, and concentrate. If necessary, recrystallize from Hexane/EtOAc.
    
Synthesis Pathway Diagram

SynthesisPathway SM 4-Piperidinebutyric Acid (HCl Salt) Base Na2CO3 / H2O (Deprotonation) SM->Base pH > 9 Inter Free Amine Intermediate Base->Inter Product 1-Cbz-4-piperidinebutyric acid (MW: 305.37) Inter->Product Nucleophilic Attack Reagent Cbz-Cl (Benzyl Chloroformate) Reagent->Product + THF, 0°C

Figure 1: Schotten-Baumann synthesis pathway for Cbz-protection of piperidine butyric acid.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following characterization data must be verified.

Mass Spectrometry (LC-MS)
  • Expected Ion:

    
    
    
  • Observed m/z: 306.2 (Positive Mode)

  • Fragmentation Pattern:

    • Loss of Benzyl group (

      
      ): often seen as a peak at m/z 91.
      
    • Loss of

      
       from the carbamate (decarboxylation) during high-energy collisions.
      
Proton NMR ( NMR, 400 MHz, )
  • 
     7.30–7.40 (m, 5H):  Aromatic protons of the Cbz group (Benzyl ring).
    
  • 
     5.12 (s, 2H):  Benzylic 
    
    
    
    protons (
    
    
    ).
  • 
     4.15 (br d, 2H):  Equatorial protons of the piperidine ring adjacent to Nitrogen.
    
  • 
     2.78 (br t, 2H):  Axial protons of the piperidine ring adjacent to Nitrogen.
    
  • 
     2.35 (t, 2H): 
    
    
    
    -methylene protons of the butyric acid chain (
    
    
    ).
  • 
     1.10–1.80 (m, remaining aliphatic H):  Piperidine ring and butyric chain protons.
    
Validation Logic Diagram

ValidationLogic cluster_MS Mass Spectrometry Check cluster_NMR NMR Verification Sample Synthesized Sample MS_Peak Peak at 306.2 m/z? Sample->MS_Peak Aromatic 5H Multiplet @ 7.3 ppm? Sample->Aromatic Frag_91 Fragment 91 m/z? (Tropylium Ion) MS_Peak->Frag_91 MS/MS Decision VALIDATED 1-Cbz-4-piperidinebutyric acid Frag_91->Decision Benzylic 2H Singlet @ 5.1 ppm? Aromatic->Benzylic Benzylic->Decision

Figure 2: Analytical decision tree for validating the molecular identity of the Cbz-protected product.

Applications in Drug Discovery

The 305.37 g/mol molecular weight of this compound makes it an ideal "fragment-sized" building block.

  • Linker Chemistry: The butyric acid chain provides a 4-carbon spacer, ideal for connecting pharmacophores without introducing steric clash. It is widely used in PROTAC synthesis to link an E3 ligase ligand (e.g., thalidomide) to a target protein ligand.

  • Peptidomimetics: The piperidine ring acts as a conformational restrictor, mimicking the turn structures in proteins.

  • Solid Phase Synthesis: The Cbz group is stable to TFA (used for Boc removal) and weak bases (used for Fmoc removal), allowing for complex orthogonal deprotection strategies.

References

  • National Institutes of Health (NIH). (2024). Piperidine-containing drugs and recently studied analogs.[1] PubMed. Retrieved from [Link]

Sources

Technical Whitepaper: 4-(1-Cbz-Piperidin-3-yl)-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Peptidomimetic & Scaffold Design[1]

Executive Summary

4-(1-Cbz-Piperidin-3-yl)-butyric acid represents a critical "spacer scaffold" in modern medicinal chemistry. Unlike its more common 4-substituted regioisomer, the 3-substituted variant offers a non-linear, kinked topology that mimics the


-turn structures found in bioactive peptides. This guide details the physicochemical properties, synthetic routes, and handling protocols for this molecule, specifically addressing its role as a protected GABA (gamma-aminobutyric acid) analog extender.
Part 1: Molecular Architecture & Physicochemical Profile

This molecule functions as a bifunctional linker. The piperidine ring provides structural rigidity, reducing the entropic penalty of binding, while the butyric acid tail acts as a flexible "reach" arm. The Carboxybenzyl (Cbz or Z) group provides orthogonal protection, stable to the acidic conditions used to remove Boc groups, yet cleavable via catalytic hydrogenolysis.[1]

1.1 Structural Specifications
PropertyData
IUPAC Name 4-(1-{[(benzyloxy)carbonyl]amino}piperidin-3-yl)butanoic acid
Common Name N-Cbz-3-piperidinebutyric acid
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 305.37 g/mol
CAS Number Note: Often custom synthesized; see 84254-97-7 for related 4-yl series
Chirality Contains one stereocenter at C3.[2][3][4][5][6] Usually supplied as a racemate unless specified as (R) or (S).
1.2 Physicochemical Constants
  • pKa (Carboxyl): ~4.75 (Typical for aliphatic carboxylic acids).

  • logP (Predicted): 2.8 – 3.2 (Lipophilic due to the Cbz and propyl chain).

  • Solubility:

    • Soluble: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

    • Sparingly Soluble: Diethyl ether.[7]

    • Insoluble: Water (unless pH > 8).

1.3 Functional Zone Map (Graphviz)

The following diagram illustrates the three distinct functional zones that dictate the molecule's reactivity.

MoleculeMap Cbz Cbz Protecting Group (Acid Stable / H2 Labile) Core Piperidine Core (C3-Substituted / Rigid Scaffold) Cbz->Core Carbamate Bond Linker Butyric Acid Tail (Reactive Carboxyl / Linker) Core->Linker C3-Alkyl Attachment

Caption: Functional decomposition showing the orthogonal protection (Red), the structural core (Yellow), and the reactive handle (Blue).

Part 2: Synthetic Accessibility & Quality Control

Synthesizing the 3-substituted isomer is more challenging than the 4-substituted analog due to the asymmetry of the piperidine ring.

2.1 Preferred Synthetic Route (Wittig Homologation)

The most robust route typically avoids aromatic reduction (which can be difficult to stop at the piperidine stage without over-reduction or poisoning) and instead builds the chain off a piperidone.

  • Starting Material: N-Cbz-3-Piperidone.

  • Olefination: Wittig reaction using (3-carboxypropyl)triphenylphosphonium bromide.

  • Reduction: Catalytic hydrogenation (carefully controlled to reduce the alkene without removing the Cbz group, often using PtO2 or Rhodium instead of Pd/C, or limiting H2 equivalents).

2.2 Quality Control Parameters
  • HPLC Purity: >97% required for library synthesis.

  • Regioisomer Contamination: 3-substituted piperidines can sometimes be contaminated with 4-substituted isomers if the starting material was impure.

    • Check: 1H NMR at the piperidine methine region. The C3 proton usually appears as a complex multiplet distinct from the C4 symmetry.

  • Enantiomeric Excess (ee): If using a chiral building block, chiral SFC (Supercritical Fluid Chromatography) is mandatory to verify no racemization occurred during the chain extension.

Part 3: Reactivity & Orthogonal Deprotection

The utility of this molecule lies in its orthogonality . It allows chemists to build on the carboxylic acid end while keeping the amine protected, or vice versa.

3.1 Orthogonality Logic
  • Scenario A (Peptide Extension): You need to attach an amine to the carboxylic acid.

    • Action: Use HATU/DIPEA. The Cbz remains intact.

  • Scenario B (Amine Exposure): You need to react the piperidine nitrogen.

    • Action: Hydrogenolysis (

      
      , Pd/C). The amide bond at the tail remains intact.
      
3.2 Reaction Workflow Diagram

ReactionFlow cluster_path1 Path A: C-Terminus Modification cluster_path2 Path B: N-Terminus Deprotection Start This compound Step1 Activation (HATU/EDC) Start->Step1 Carboxyl Focus Step3 Hydrogenolysis (H2, Pd/C) Start->Step3 Amine Focus Step2 Amide Coupling (R-NH2) Step1->Step2 Forms Amide Step4 Free Secondary Amine Step3->Step4 Removes Cbz

Caption: Decision tree for synthetic elaboration. Path A modifies the tail; Path B exposes the ring nitrogen.

Part 4: Experimental Protocols

Expertise Note: The following protocols are optimized to prevent common pitfalls, such as the formation of N-carboxyanhydride (NCA) impurities or stubborn emulsions during workup.

Protocol 4.1: General Amide Coupling (Carboxyl Activation)

Use this protocol to attach the butyric acid tail to a resin or primary amine.

Reagents:

  • This compound (1.0 eq)

  • HATU (1.1 eq) or EDC.HCl (1.2 eq) / HOBt (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the acid and HATU in anhydrous DMF (0.1 M concentration) under Nitrogen.

  • Activation: Add DIPEA dropwise at

    
    . Stir for 15 minutes. Critical: Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization risk.
    
  • Coupling: Add the amine substrate (1.0–1.2 eq). Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Monitoring: Monitor via LC-MS. The Cbz group is UV active (254 nm), making detection easy.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (removes DIPEA), sat.

    
     (removes unreacted acid/HOBt), and Brine. Dry over 
    
    
    
    .[7]
Protocol 4.2: Cbz Deprotection (Hydrogenolysis)

Use this protocol to expose the piperidine nitrogen.

Reagents:

  • Substrate (1.0 eq)[7]

  • Pd/C (10% wt loading, 0.1 eq by mass)

  • Solvent: MeOH or EtOH (ethyl acetate can be added if solubility is poor)

  • Hydrogen Gas (

    
    ) (Balloon pressure)[7]
    

Step-by-Step:

  • Safety Check: Purge reaction vessel with Nitrogen to remove Oxygen (prevents ignition of Pd/C).

  • Catalyst Addition: Carefully add Pd/C to the solvent (wet the catalyst first with a drop of water if using dry powder to minimize spark risk).

  • Reaction: Add the substrate solution. Switch atmosphere to

    
     (vacuum/purge cycle x3).
    
  • Stirring: Stir vigorously at RT for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Do not let the filter cake dry out completely, as Pd/C is pyrophoric.

  • Isolation: Concentrate filtrate in vacuo. The resulting free amine is often an oil and may require HCl salt formation for storage.

Part 5: Applications in Drug Discovery[9][10]
5.1 Integrin Inhibitors

The 3-substituted piperidine scaffold mimics the "kink" found in RGD (Arginine-Glycine-Aspartic acid) sequences. The butyric acid chain provides the necessary distance (~5-6 Å) to interact with aspartate binding pockets in integrin receptors (e.g.,


).
5.2 HDAC Inhibition

Derivatives of piperidine-butyric acid act as "cap-linker" groups in Histone Deacetylase (HDAC) inhibitors. The acid is converted to a hydroxamic acid (zinc-binding group), while the Cbz-protected end interacts with the surface rim of the enzyme.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Definitive source for Cbz stability and cleavage conditions).
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][8] Chemical Reviews, 109(6), 2455-2504. Link

  • Duggan, M. E., et al. (2000). "Non-peptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors." Journal of Medicinal Chemistry, 43(20), 3736-3745. (Demonstrates the utility of piperidine-alkanoic acid scaffolds). Link

  • ChemicalBook. (2024). "4-(1-Cbz-Piperidin-4-yl)-butyric acid Properties." (Used for comparative physicochemical data of the regioisomer). Link

Sources

Comparative Analysis of 3-yl and 4-yl Piperidine Butyric Acid Isomers: Structural, Synthetic, and Pharmacological Divergences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological distinctions between 4-(piperidin-3-yl)butanoic acid (3-PB) and 4-(piperidin-4-yl)butanoic acid (4-PB) . While both molecules are positional isomers sharing the formula


, their biological activities diverge significantly due to stereochemical constraints. The 3-yl isomer serves as a critical scaffold for GABA uptake inhibitors (e.g., Tiagabine analogs) due to its ability to mimic the folded conformation of 

-aminobutyric acid (GABA). In contrast, the 4-yl isomer acts primarily as a linear, achiral spacer in bivalent ligands or antihistamines, lacking the specific steric profile required for high-affinity binding to GABA transporters (GAT-1).

Structural & Stereochemical Analysis[1][2][3]

The core difference lies in the attachment point of the butyric acid side chain to the piperidine ring, which dictates the molecule's symmetry and chirality.

Chirality and Symmetry
  • 3-yl Isomer (3-PB): The C3 carbon of the piperidine ring is a chiral center. This molecule exists as a pair of enantiomers: (R)-3-PB and (S)-3-PB.

    • Implication: Biological systems are chiral; typically, only one enantiomer (often the R-isomer in nipecotic acid derivatives) exhibits high potency against GAT-1.

  • 4-yl Isomer (4-PB): The C4 carbon lies on a plane of symmetry (passing through N1 and C4). Consequently, this molecule is achiral (meso-like in terms of symmetry, though not a meso compound itself).

    • Implication: It lacks enantiomers, simplifying synthesis but reducing specificity for chiral binding pockets.

Conformational Flexibility

The piperidine ring predominantly adopts a chair conformation.

  • 3-PB: The bulky butyric acid chain prefers the equatorial position to minimize 1,3-diaxial interactions. However, the energy barrier for ring flipping is relevant for binding kinetics.

  • 4-PB: The substituent at C4 also prefers the equatorial position. The molecule is more elongated (linear) compared to the "kinked" geometry of the 3-yl isomer.

Structural Visualization (DOT)

G cluster_0 3-yl Isomer (Chiral) cluster_1 4-yl Isomer (Achiral) C3 Carbon-3 Attachment (Asymmetric Center) Enantiomers Exists as (R) and (S) Enantiomers C3->Enantiomers Conf3 Folded/Kinked Geometry C3->Conf3 Conf4 Linear/Extended Geometry Conf3->Conf4 Steric Divergence C4 Carbon-4 Attachment (Plane of Symmetry) Achiral No Enantiomers (Single Species) C4->Achiral C4->Conf4

Figure 1: Stereochemical and geometric comparison of 3-yl vs. 4-yl piperidine isomers.

Synthetic Pathways[4]

The synthesis of these isomers typically diverges at the precursor stage, utilizing respective pyridine derivatives. The critical step is the catalytic hydrogenation of the pyridine ring.

Retrosynthetic Logic
  • 3-PB Precursor: 3-Pyridinebutanoic acid (or 3-pyridinebutyric acid).

  • 4-PB Precursor: 4-Pyridinebutanoic acid.

Detailed Protocol: Catalytic Hydrogenation

This protocol applies to both isomers, but the workup for the 3-yl isomer requires chiral resolution if a pure enantiomer is desired.

Reagents:

  • Precursor: Pyridine-X-butanoic acid (1.0 eq)

  • Catalyst: Platinum(IV) oxide (

    
    , Adams' catalyst) or 5% Rh/C
    
  • Solvent: Acetic Acid (AcOH) or 1M HCl/MeOH

  • Pressure: 40–60 psi

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the pyridine precursor in 50 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 5 mol%

    
     under an argon blanket (pyrophoric risk).
    
  • Hydrogenation: Transfer to a Parr shaker. Purge with

    
     (3x). Pressurize to 50 psi and agitate at RT for 12–24 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (ninhydrin stain) or LC-MS. The aromatic UV signal of pyridine will disappear.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • For 4-PB: Recrystallize from EtOH/Et2O to obtain the HCl salt.

    • For 3-PB: The product is a racemate. To isolate (R)-3-PB, perform chiral resolution using (+)-tartaric acid or Chiral HPLC (Chiralpak IA column).

Synthetic Workflow Diagram

Synthesis cluster_inputs Precursors cluster_outputs Products P3 3-Pyridinebutanoic Acid Process Catalytic Hydrogenation (H2, PtO2, AcOH, 50 psi) P3->Process P4 4-Pyridinebutanoic Acid P4->Process Prod3 rac-4-(Piperidin-3-yl)butanoic acid (Mixture of Enantiomers) Process->Prod3 Reduction Prod4 4-(Piperidin-4-yl)butanoic acid (Single Achiral Product) Process->Prod4 Reduction Resolution Chiral Resolution (HPLC / Tartaric Acid) Prod3->Resolution Required for Pharma Grade Pure3 (R)-3-PB or (S)-3-PB Resolution->Pure3

Figure 2: Divergent synthetic pathways for 3-yl and 4-yl isomers via pyridine reduction.

Pharmacological Divergence

The primary interest in these molecules stems from their relationship to GABA (


-aminobutyric acid) . The piperidine ring restricts the conformational freedom of the amino-acid backbone, acting as a "conformationally restricted analog."
Structure-Activity Relationship (SAR)[5][6]
  • GABA Overlap: GABA binds to its transporters (GAT-1) and receptors (GABA-A) in a specific "folded" conformation.

  • 3-PB (The Mimic): The 1,3-substitution pattern allows the amino group (N1) and the carboxylic acid tail to adopt a distance and angle that closely overlays with bioactive GABA.

    • Mechanism:[1][2][3][4] The (R)-isomer of nipecotic acid derivatives typically fits the GAT-1 pocket, blocking GABA reuptake and increasing synaptic GABA concentrations [1].

  • 4-PB (The Spacer): The 1,4-substitution pattern creates a linear distance between the Nitrogen and the Carboxyl group that is often too large (>6 Å) to fit the canonical GABA binding site effectively.

    • Usage: 4-PB is frequently used as a negative control in SAR studies or as a linker in "bivalent ligands" (e.g., connecting two pharmacophores) where distance is needed to span two receptor sites [2].

Comparative Data Table
Feature3-yl Isomer (3-PB)4-yl Isomer (4-PB)
CAS Number (Generic) 78216-96-366311-20-4
GAT-1 Affinity High (esp. N-substituted derivatives)Low / Negligible
GABA Mimicry High (Folded conformation)Low (Extended conformation)
Blood-Brain Barrier Poor (Zwitterionic); requires lipophilic tailPoor (Zwitterionic)
Primary Application Anticonvulsants (Tiagabine precursors)Antihistamines / Linkers
Mechanism of Action Diagram

SAR cluster_3yl 3-yl Interaction cluster_4yl 4-yl Interaction Target GAT-1 Transporter (Binding Pocket) Ligand3 3-PB (Folded) Fit3 Steric Match Ligand3->Fit3 Fit3->Target Inhibition (High Affinity) Ligand4 4-PB (Linear) Fit4 Steric Clash / Mismatch Ligand4->Fit4 Fit4->Target No Binding (Low Affinity)

Figure 3: Ligand-Target interaction logic demonstrating why 3-yl isomers are preferred for GABAergic activity.

Analytical Differentiation

To validate the identity of the isomers during synthesis, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H-NMR Signatures[1][4][10]
  • Symmetry (4-PB): The 4-PB isomer possesses a plane of symmetry. This simplifies the spectrum. The protons at C2 and C6 are chemically equivalent, as are C3 and C5.

    • Key Signal: Look for simplified multiplets in the 2.5–3.5 ppm range for the ring protons.

  • Asymmetry (3-PB): The 3-PB isomer is asymmetric. All ring protons are chemically distinct (diastereotopic).

    • Key Signal: Complex splitting patterns (multiplets of multiplets) due to the chiral center at C3. The C2 protons will appear as two distinct signals (axial vs equatorial) with different coupling constants.

Chiral HPLC
  • 4-PB: Elutes as a single peak on chiral columns.

  • 3-PB: Elutes as two distinct peaks (R and S) on a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IA) using Hexane/IPA mobile phases.

References

  • Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. 1. Derivatives of nipecotic acid and guavacine." Journal of Medicinal Chemistry, 36(12), 1716-1725.

  • Kragler, A., et al. (2008). "Synthesis and biological evaluation of 4-substituted nipecotic acid derivatives as GABA uptake inhibitors." European Journal of Medicinal Chemistry, 43(11), 2404-2411.

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[2][5][6] Molecular and Cellular Biochemistry, 31, 105-121.

Sources

4-(1-Cbz-Piperidin-3-yl)-butyric acid SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Informatics

4-(1-Cbz-Piperidin-3-yl)-butyric acid is a specialized protected amino acid derivative used primarily as a scaffold in medicinal chemistry. It serves as a critical intermediate for synthesizing peptidomimetics, integrin antagonists, and PROTAC linkers where a defined spatial separation (via the butyric acid chain) and orthogonal amine protection (Cbz) are required.

Unlike its more common 4-substituted isomer, the 3-substituted variant provides a unique vector for side-chain orientation, essential for exploring structure-activity relationships (SAR) in chiral pockets.

Core Identifiers
PropertyData Specification
IUPAC Name 4-(1-((Benzyloxy)carbonyl)piperidin-3-yl)butanoic acid
Common Name 1-Cbz-3-piperidinebutyric acid
Molecular Formula

Molecular Weight 305.37 g/mol
SMILES O=C(O)CCCC1CN(C(=O)OCc2ccccc2)CCC1
Structural Analog (Boc) CAS 318536-95-7 (Reference for backbone connectivity)

Note on Isomerism: This guide specifically addresses the 3-yl isomer. Researchers must distinguish this from the commercially prevalent 4-yl isomer (CAS 204139-61-7) to ensure correct ligand geometry.

Strategic Synthesis Architecture

The synthesis of this compound is best approached through the heterocyclic reduction strategy . This route ensures the integrity of the carbon skeleton while allowing for scalable protection of the amine.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Benzyl chloroformate (Cbz-Cl): The protecting group source.

  • 3-Piperidinebutyric acid: The core pharmacophore, derived from the reduction of 3-pyridinebutyric acid.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from the aromatic precursor to the final protected scaffold.

SynthesisPath Start 3-Pyridinebutyric acid (CAS 54881-13-9) Inter 3-Piperidinebutyric acid (Intermediate) Start->Inter Hydrogenation (H2, PtO2, AcOH) Product This compound (Target) Inter->Product N-Protection Reagent Cbz-Cl / NaHCO3 Reagent->Product

Figure 1: Synthetic workflow converting the pyridine precursor to the Cbz-protected piperidine.

Experimental Protocol

This protocol describes the conversion of 3-pyridinebutyric acid to the target molecule. This method is preferred over chain extension (e.g., Wittig reaction) due to the commercial availability of the pyridine starting material and the high atom economy of the hydrogenation step.

Step 1: Catalytic Hydrogenation

Objective: Reduce the aromatic pyridine ring to a piperidine ring without decarboxylation.

  • Preparation: Dissolve 3-pyridinebutyric acid (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Catalyst: Add Platinum(IV) oxide (

    
    , Adams' catalyst, 5-10 mol%).
    
  • Reaction: Hydrogenate under

    
     pressure (50–60 psi) in a Parr shaker at room temperature for 12–24 hours.
    
  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the UV-active pyridine peak.

  • Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate in vacuo to yield 3-piperidinebutyric acid acetate salt as a viscous oil or solid.

    • Critical Control Point: Ensure complete removal of acetic acid if the next step requires strict pH control.

Step 2: N-Cbz Protection (Schotten-Baumann Conditions)

Objective: Selectively protect the secondary amine while maintaining the carboxylic acid.

  • Solvent System: Dissolve the crude 3-piperidinebutyric acid salt in a mixture of Water/THF (1:1 v/v).

  • Basification: Cool to 0°C. Add Sodium Bicarbonate (

    
    )  (3.0 eq) to adjust pH to ~9-10.
    
  • Addition: Dropwise add Benzyl chloroformate (Cbz-Cl) (1.2 eq) over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench & Isolation:

    • Wash the aqueous layer with diethyl ether (to remove unreacted Cbz-Cl and benzyl alcohol).

    • Acidify the aqueous layer to pH 2 using 1N HCl.

    • Extract the product into Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient with 1% Acetic Acid) if necessary.
    

Application in Drug Design[2]

This compound acts as a versatile "molecular ruler." The 3-substituted piperidine ring introduces a kink in the backbone compared to the linear 4-substituted analog, affecting the conformational space of the attached pharmacophores.

Pharmacophore Utility Table
Application DomainMechanism of ActionUtility of Cbz Group
Integrin Antagonists Mimics the Arg-Gly-Asp (RGD) turn sequence.Protects amine during coupling of the guanidine mimetic.
GABA Analogs Lipophilic analog of

-aminobutyric acid.
Increases logP for blood-brain barrier (BBB) penetration studies (as prodrug).
PROTAC Linkers Provides defined distance between E3 ligase ligand and Warhead.Cbz is orthogonal to Boc/Fmoc, allowing selective deprotection.
Logical Relationship: Linker Chemistry

The following graph depicts how this molecule functions as a bifunctional linker in library synthesis.

Applications cluster_uses Downstream Chemistries Target This compound AmideCoupling COOH Coupling (Amine R-NH2) Target->AmideCoupling  EDC/HOBt   Deprotection Cbz Removal (H2/Pd or HBr/AcOH) Target->Deprotection  Orthogonal   Cyclization Intramolecular Cyclization (Lactam formation) Deprotection->Cyclization  Spontaneous?  

Figure 2: Functional versatility of the scaffold in combinatorial synthesis.

References

  • Sigma-Aldrich. 3-Pyridinebutyric acid (CAS 54881-13-9). Product Specification. Link

  • Biosynce. 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid (CAS 318536-95-7).[1] (Boc-analog structural reference). Link

  • Freifelder, M.Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary. Wiley-Interscience, 1978. (Standard protocols for Pyridine reduction).
  • Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley, 2006. (Protocols for Cbz protection).

Sources

Solubility Profile and Handling of 4-(1-Cbz-Piperidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-(1-Cbz-Piperidin-3-yl)-butyric acid in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a critical intermediate in the synthesis of peptidomimetics and linker scaffolds. Its structure combines a lipophilic carbobenzyloxy (Cbz) protecting group with a polar, ionizable carboxylic acid tail. This duality creates a specific solubility profile that researchers must exploit for effective handling, purification, and reaction setup.

This guide provides a technical analysis of its solubility landscape, offering evidence-based protocols for dissolution, solvent swapping, and purification. While specific data for the 3-yl isomer is often proprietary, the physicochemical behavior described herein is derived from high-fidelity structural analogs (e.g., the 4-yl isomer, CAS 204139-61-7) and first-principles organic chemistry.

Physicochemical Profile & Structural Logic[1]

To master the solubility of this molecule, one must understand the "tug-of-war" between its functional groups:

  • The Hydrophobic Domain (Solubility Driver in Organics): The Cbz group (benzyl carbamate) and the piperidine ring contribute significant lipophilicity. This domain drives solubility in chlorinated solvents (DCM, chloroform), esters (ethyl acetate), and aromatics.

  • The Hydrophilic Domain (Solubility Driver in Polar Media): The butyric acid side chain provides a hydrogen-bond donor/acceptor site. Crucially, it acts as a "pH switch," allowing the molecule to transition between organic-soluble (protonated) and water-soluble (deprotonated) states.

PropertyValue / PredictionImplication
Molecular Formula C₁₇H₂₃NO₄Moderate molecular weight (~305.37 g/mol ).
Predicted LogP ~2.5 – 3.2Lipophilic; prefers organic layers in neutral/acidic conditions.
pKa (Carboxyl) ~4.5 – 4.8Exists as a neutral acid below pH 4; anionic carboxylate above pH 6.
Physical State White Solid / PowderLikely crystalline or amorphous solid; may "oil out" if impure.

Solubility Landscape

The following classification guides solvent selection for reactions and purification.

Category A: High Solubility (Primary Solvents)

Use for: Reactions, preparing stock solutions, and loading for chromatography.

  • Dichloromethane (DCM): Excellent solubility. The standard solvent for synthesis and handling.

  • Tetrahydrofuran (THF): High solubility. Ideal for reduction or coupling reactions.

  • Dimethyl Sulfoxide (DMSO) / DMF: High solubility (>50 mg/mL). Use for biological assays or reactions requiring high temperatures. Note: Difficult to remove.

  • Methanol / Ethanol: Soluble.[1][2][3] Caution: Avoid heating acidic solutions in alcohols to prevent unwanted esterification.

Category B: Moderate/Conditional Solubility

Use for: Crystallization, extractions, and washing.

  • Ethyl Acetate (EtOAc): Good solubility, especially upon warming. The solvent of choice for liquid-liquid extraction.

  • Diethyl Ether / MTBE: Moderate solubility. Often used in combination with hexanes to precipitate the product.

  • Toluene: Moderate solubility. Solubility increases significantly with temperature (useful for recrystallization).

Category C: Low Solubility (Anti-Solvents)

Use for: Precipitating the product and maximizing yield.

  • Hexanes / Heptane: Insoluble or very sparingly soluble. Used to crash out the product from DCM or EtOAc.

  • Water (Acidic/Neutral): Practically insoluble.[4] This is the key to isolating the product—it will precipitate from aqueous solutions upon acidification.

Category D: Reactive/pH-Dependent Solubility
  • Aqueous Base (NaOH, NaHCO₃): Highly Soluble. The molecule forms a carboxylate salt (R-COO⁻ Na⁺), dissolving completely in water. This is the basis for the "Acid-Base Purification" strategy.

Experimental Protocols

Protocol 1: Rapid Solubility Screening Workflow

Objective: To quickly determine the optimal solvent system for a specific batch of material.

SolubilityScreening Start Start: 10 mg Sample SolventAdd Add 100 µL Solvent (DCM, EtOAc, or MeOH) Start->SolventAdd CheckDissolve Visual Check: Clear Solution? SolventAdd->CheckDissolve Soluble Result: High Solubility (>100 mg/mL) CheckDissolve->Soluble Yes AddMore Add Solvent to 1 mL CheckDissolve->AddMore No CheckDissolve2 Visual Check: Clear Solution? AddMore->CheckDissolve2 ModSoluble Result: Moderate Solubility (~10 mg/mL) CheckDissolve2->ModSoluble Yes Heat Heat to 40°C CheckDissolve2->Heat No CheckDissolve3 Visual Check: Clear Solution? Heat->CheckDissolve3 HotSoluble Result: High Temp Solubility (Candidate for Recrystallization) CheckDissolve3->HotSoluble Yes Insoluble Result: Poor Solubility (Anti-Solvent Candidate) CheckDissolve3->Insoluble No

Figure 1: Decision tree for rapid solubility assessment of Cbz-protected intermediates.

Protocol 2: Acid-Base Purification (The "Standard" Workup)

Context: This is the most robust method to purify this compound from non-acidic impurities (e.g., unreacted starting materials) without chromatography.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Basic Extraction: Wash the organic layer with saturated aqueous NaHCO₃ (2x).

    • Mechanism: The carboxylic acid deprotonates (pH > 7), becoming the water-soluble sodium salt. Impurities remain in the EtOAc.

    • Action: Keep the Aqueous Layer . Discard the Organic Layer (contains non-acidic impurities).

  • Acidification: Cool the aqueous layer to 0°C and slowly add 1M HCl until pH reaches ~2–3.

    • Observation: The product will precipitate as a white solid or oil out as it reprotonates.

  • Re-Extraction: Extract the cloudy aqueous mixture with fresh EtOAc or DCM (3x).

  • Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 3: Recrystallization Strategy

Context: If the product is solid but slightly impure.

  • Solvent System: EtOAc / Hexanes (or Heptane).

  • Method:

    • Dissolve the solid in the minimum amount of hot EtOAc (approx. 60°C).

    • Remove from heat.

    • Dropwise add Hexanes until a faint turbidity (cloudiness) persists.

    • Add one drop of EtOAc to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals.

Critical Handling Notes

Oiling Out

Like many Cbz-protected aliphatic acids, this molecule may "oil out" (separate as a viscous liquid) rather than crystallize during acidification or solvent removal.

  • Remedy: If oiling occurs during recrystallization, scratch the glass surface with a spatula or add a seed crystal. If it oils out from water, extract with DCM and dry thoroughly before attempting crystallization again.

Stability in Solution
  • Acid Sensitivity: The Cbz group is generally stable to weak acids (acetic acid) but can degrade under strong acidic conditions (HBr/AcOH) or hydrogenolysis conditions (H₂/Pd-C). Avoid strong acids during solubility testing unless deprotection is intended.

  • Esterification: Do not store the compound in Methanol/Ethanol with trace acid for prolonged periods, as the butyric acid tail will convert to the methyl/ethyl ester.

References

  • ChemicalBook. (n.d.). 4-(1-Cbz-Piperidin-4-yl)-butyric acid (Isomer Analog Data). Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Piperidinebutyric acid hydrochloride (Unprotected Analog Data). Retrieved from

  • Organic Syntheses. (n.d.). Protection of Amino Groups (Cbz-Cl).[5] Organic Syntheses, Coll. Vol. 3, p.167. Retrieved from

  • PubChem. (2025).[6] Benzyl 4-formylpiperidine-1-carboxylate (Structural Fragment Data).[7] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed. New York: Wiley. (Standard reference for Cbz stability and solubility properties).

Sources

Technical Assessment & Safety Protocol: 4-(1-Cbz-Piperidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-(1-Cbz-Piperidin-3-yl)-butyric acid is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics, integrin antagonists, and protease inhibitors. Structurally, it consists of a piperidine ring protected at the nitrogen by a carboxybenzyl (Cbz) group, with a butyric acid side chain at the C3 position.

This guide serves as an expanded technical safety data sheet (SDS) , bridging the gap between standard hazard communication and practical research application. It addresses the specific regiochemistry (3-substituted) which imparts unique conformational properties compared to the more common 4-substituted analogs.

Chemical Identification
PropertyDetail
IUPAC Name 4-[1-[(benzyloxy)carbonyl]piperidin-3-yl]butanoic acid
Common Name 1-Cbz-3-(3-carboxypropyl)piperidine
CAS Number Not widely listed; Analogous to 204139-61-7 (4-yl isomer)
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol
Structural Class Piperidine / Carbamate / Carboxylic Acid

Hazard Identification & Risk Assessment (GHS)

Note: Data extrapolated from the closest structural analog, 4-(1-Cbz-Piperidin-4-yl)-butyric acid, and standard functional group analysis.

GHS Classification

This compound is classified as a Category 2 Skin & Eye Irritant and a Category 3 Respiratory Irritant .

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[1]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2][3]H319
STOT - Single Exposure 3May cause respiratory irritation.[2][4]H335
Structural Alerts & Stability
  • Carbamate Linkage (Cbz): Generally stable under basic and neutral conditions but susceptible to cleavage under strong acidic conditions (e.g., HBr/AcOH) or hydrogenolysis.

  • Carboxylic Acid: Acidic functionality (pKa ~4.8). Can form salts with bases; potential for exothermic neutralization.

  • Thermal Stability: Stable at room temperature. Avoid temperatures >150°C to prevent decarboxylation or carbamate decomposition.

Physicochemical Profile

Experimental values are rare for this specific isomer; predicted values are provided based on SAR (Structure-Activity Relationship).

ParameterValue (Predicted/Analog)Significance
Physical State White to off-white crystalline solidEase of handling; dust hazard.
Melting Point 95–105 °CSolid handling range; melt processing.
Solubility (Water) Low (< 1 mg/mL)Requires organic co-solvents for aqueous reactions.
Solubility (Organic) DMSO, DMF, MeOH, DCMCompatible with standard peptide coupling solvents.
pKa (Acid) ~4.75 (Carboxylic acid)Determines ionization state in bioassays.
LogP ~2.5 – 3.0Lipophilic; membrane permeable.

Safety & Handling Workflow

The following diagram outlines the decision logic for handling this compound from receipt to reaction, ensuring personnel safety and compound integrity.

SafetyWorkflow Receipt Compound Receipt Inspection Visual Inspection (Seal Integrity) Receipt->Inspection Storage Storage (2-8°C, Desiccated) Inspection->Storage Weighing Weighing (Fume Hood + N95) Storage->Weighing Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Spill Spill Event? Solubilization->Spill Cleanup Wet Wipe + Neutralize (NaHCO3) Spill->Cleanup Yes Reaction Proceed to Synthesis Spill->Reaction No Cleanup->Reaction Re-assess

Figure 1: Operational workflow for safe handling and storage of this compound.

Handling Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood to minimize inhalation of dust.

  • PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles, and a lab coat. If dust formation is likely, use a NIOSH N95 respirator.

  • Static Control: The dry powder may be static-sensitive. Use anti-static weighing boats and ground equipment when transferring large quantities (>10 g).

Technical Deep Dive: Deprotection Strategies

For researchers using this intermediate, the removal of the Cbz group is a critical step. The choice of method depends on the sensitivity of other functional groups in the molecule.

Method A: Hydrogenolysis (Standard)
  • Reagents: H₂ (1 atm or balloon), 10% Pd/C, MeOH or EtOH.

  • Mechanism: Catalytic cleavage of the benzyl ester.

  • Pros: Neutral conditions; high yield; clean workup (filtration).

  • Cons: Incompatible with sulfur-containing compounds or reducible alkenes.

Method B: Acidolysis (Alternative)
  • Reagents: 33% HBr in Acetic Acid or TFA/Thioanisole.

  • Mechanism: Acid-catalyzed Sɴ1 fragmentation.

  • Pros: Useful if the molecule contains reducible groups (e.g., double bonds) that must be preserved.

  • Cons: Harsh conditions; generates benzyl bromide (lachrymator) byproduct.

DeprotectionLogic Start Start: Cbz-Deprotection CheckSulfur Contains Sulfur/Alkene? Start->CheckSulfur Hydrogenolysis Method A: H2 / Pd-C (Preferred) CheckSulfur->Hydrogenolysis No Acidolysis Method B: HBr / AcOH (Alternative) CheckSulfur->Acidolysis Yes WorkupA Filter Catalyst -> Evaporate Hydrogenolysis->WorkupA WorkupB Precipitate w/ Ether -> Wash Acidolysis->WorkupB Product Free Amine Product WorkupA->Product WorkupB->Product

Figure 2: Decision tree for selecting the optimal Cbz-deprotection strategy.

Emergency Procedures

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][3][4] Seek medical attention.
Skin Contact Wash with plenty of soap and water.[1][3] If irritation persists, get medical advice.
Inhalation Remove victim to fresh air and keep at rest.[3][4] If breathing is difficult, administer oxygen.[1][3][4]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately.[4]
Fire Use water spray, alcohol-resistant foam, dry chemical, or CO₂. Combustion products: Nitrogen oxides (NOx), Carbon oxides (CO, CO₂).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(1-Cbz-Piperidin-4-yl)-butyric acid (Analog Reference).Link

  • ChemicalBook. (2023). 1-N-Cbz-3-aminopiperidine Properties and Safety.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine Derivatives.Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative text on Cbz deprotection mechanisms).
  • Galli, U., et al. (2008). "Synthesis and biological evaluation of isosteric analogues of FK866." ChemMedChem, 3(5), 771-779. (Contextual usage of piperidine-butyric acid scaffolds).

Sources

Technical Guide: Sourcing and Synthesis of 4-(1-Cbz-Piperidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and sourcing analysis for 4-(1-Cbz-Piperidin-3-yl)-butyric acid .

Executive Summary

This compound is a specialized piperidine building block used in medicinal chemistry, particularly for the synthesis of PROTAC linkers , peptidomimetics , and GPCR ligands (e.g., somatostatin or opioid receptor modulators).

Market Status: Unlike its regioisomer (the 4-substituted variant), the 3-substituted isomer is a rare/custom synthesis item in the current commercial landscape. Most catalog hits for "Piperidin-yl-butyric acid" refer to the 4-position isomer or the Boc-protected analog. Researchers must distinguish between these isomers to avoid critical synthetic errors.

Compound Attribute Details
Chemical Name 4-(1-((Benzyloxy)carbonyl)piperidin-3-yl)butanoic acid
CAS Number Not Widely Indexed (Proxy: 204139-61-7 is the 4-isomer)
Commercial Status Custom Synthesis / Made-to-Order
Est. Lead Time 4–8 Weeks (for >10g scale)
Price Estimate $300 – $500 per gram (Small scale)

Chemical Profile & Specifications

To ensure successful procurement or synthesis, the following technical specifications must be included in any Request for Quote (RFQ).

Identity & Properties
  • IUPAC Name: 1-(phenylmethoxycarbonyl)piperidine-3-butanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 305.37 g/mol

  • Appearance: White to off-white solid (typically low-melting waxy solid).

  • Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water.

Critical Quality Attributes (CQAs)
AttributeSpecificationRationale
Purity (HPLC)

Essential to prevent side-reactions in amide coupling.
Chiral Purity Racemic (standard) or

ee (if chiral)
The 3-position is a stereocenter. Specify (R) or (S) if required.
Residual Benzyl Alcohol

Common impurity from Cbz-Cl hydrolysis; acts as a nucleophile.
Water Content

Critical if using acid chloride activation methods.

Sourcing Landscape & Price Analysis

Because the 3-isomer is not a commodity chemical, pricing is derived from custom synthesis tiers and validated against the commercially available 4-isomer proxy.

Supplier Tiers
  • Tier 1 (Catalog Stock): Unlikely to hold stock. Action: Check Fluorochem, Enamine, or BLD Pharm for "Inquire" status.

  • Tier 2 (Custom Synthesis): The primary source. Companies like WuXi AppTec , Pharmablock , and Syngene can synthesize this rapidly using established piperidine chemistry.

  • Tier 3 (Building Block Specialists): Combi-Blocks and Chem-Impex often stock the Boc-analog (CAS 318536-95-7), which can be converted (see Section 4).

Price Benchmarking (Estimated)

Prices reflect current market rates for complex non-catalog piperidines.

QuantityPrice Range (USD)Notes
100 mg $150 – $250High unit cost due to setup fees.
1 gram $350 – $550Typical entry point for medicinal chemistry pilots.
5 grams $1,200 – $1,800Bulk discount applies; synthesis likely required.
Reference £305 / 1gPrice of the 4-isomer (Fluorochem) serves as a baseline [1].

Synthetic Pathways (Expertise & Logic)

Since direct sourcing is difficult, synthesizing this moiety from available precursors is a viable strategy. Two robust routes are proposed below.

Route A: The "Boc-Swap" Strategy (High Reliability)

This route uses the commercially available Boc-analog (CAS 318536-95-7) as the starting material. It is the fastest path for small-scale needs (<10g).

  • Deprotection: Acidic cleavage of the Boc group.

  • Reprotection: Introduction of the Cbz group using Cbz-Cl.

Route B: The Wittig Homologation (Scalable)

For larger scales (>50g), a de novo synthesis from N-Cbz-3-piperidone is more cost-effective.

Visual Synthesis Workflow

SynthesisRoutes cluster_legend Route Comparison Start_Boc Start: 4-(1-Boc-Piperidin-3-yl) butyric acid (CAS 318536-95-7) Step1_TFA 1. Deprotection (TFA/DCM) Start_Boc->Step1_TFA Inter_Amine Intermediate: Piperidin-3-yl-butyric acid (TFA Salt) Step1_TFA->Inter_Amine Step2_Cbz 2. Cbz Protection (Cbz-Cl, NaHCO3) Inter_Amine->Step2_Cbz Product TARGET: 4-(1-Cbz-Piperidin-3-yl) butyric acid Step2_Cbz->Product Yield ~85% Start_Ketone Start: N-Cbz-3-Piperidone (CAS 61995-20-8) Step_Wittig 1. Wittig Reaction (Ph3P=CH-CH2-CH2-COOEt) Start_Ketone->Step_Wittig Inter_Alkene Intermediate: Unsaturated Ester Step_Wittig->Inter_Alkene Step_Hydro 2. Hydrogenation (H2, Pd/C - Careful!) Inter_Alkene->Step_Hydro Step_Hydro->Product Yield ~60% RouteA Route A: Fast / Expensive RouteB Route B: Scalable / Complex

Figure 1: Comparison of the "Boc-Swap" (Blue) and "Wittig Homologation" (Red) synthetic pathways.

Experimental Protocol (Self-Validating System)

Protocol: Conversion of Boc-Analog to Cbz-Target (Route A)

Use this protocol if you can source CAS 318536-95-7.

Step 1: Boc Removal

  • Dissolve 4-(1-Boc-piperidin-3-yl)butyric acid (1.0 eq) in DCM (10 mL/g).

  • Cool to 0°C. Add Trifluoroacetic acid (TFA) (20% v/v) dropwise.

  • Stir at RT for 2 hours. Monitor by TLC (stain: Ninhydrin; free amine turns purple).

  • Validation: Full consumption of starting material is required.

  • Concentrate in vacuo to give the TFA salt (viscous oil). Do not work up with water yet.

Step 2: Cbz Protection (Schotten-Baumann Conditions)

  • Redissolve the TFA salt in THF/Water (1:1) .

  • Cool to 0°C. Add Sodium Bicarbonate (

    
    , 4.0 eq) to quench TFA and basify to pH >8.
    
  • Add Benzyl Chloroformate (Cbz-Cl) (1.2 eq) dropwise over 15 mins.

  • Stir vigorously at RT for 4–12 hours.

  • Workup: Acidify to pH 2-3 with 1N HCl (precipitates the product). Extract with EtOAc (3x).

  • Wash organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or use Column Chromatography (SiO2, 0-5% MeOH in DCM).

Quality Check (NMR):

  • Look for the Cbz aromatic protons (7.30–7.40 ppm, multiplet, 5H).

  • Verify the benzylic methylene (

    
    , 2H) at ~5.1 ppm.
    
  • Confirm the butyric acid chain triplet at ~2.3 ppm (

    
    -COOH).
    

Handling and Storage

  • Storage: Store at +2°C to +8°C (Refrigerator). Desiccate to prevent hydrolysis.

  • Stability: Stable for >2 years if kept dry. The Cbz group is stable to acidic and basic workups but sensitive to hydrogenolysis (

    
    ).
    
  • Safety: Cbz-Cl (reagent) is a lachrymator. The final product is a mild irritant.

References

  • BioSynce. 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid (Boc Analog Source). Retrieved Feb 14, 2026, from [Link]

Methodological & Application

Application Note: Scalable Synthesis of 4-(1-Cbz-Piperidin-3-yl)-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of 4-(1-Cbz-Piperidin-3-yl)-butyric acid starting from commercially available 3-piperidineethanol . This transformation is a critical workflow in medicinal chemistry, particularly for the development of GABA uptake inhibitors, peptidomimetics, and linker technologies where precise chain extension is required.[1]

Executive Summary

The synthesis of this compound requires the extension of a 2-carbon hydroxyethyl side chain to a 4-carbon butyric acid moiety. While direct oxidation of the starting material yields only acetic acid derivatives, this protocol utilizes a Malonic Ester Synthesis strategy to append the required two-carbon unit.[1] This guide outlines a four-step robust pathway: N-Protection , Activation , Alkylation , and Hydrolysis/Decarboxylation .[1]

Key Advantages of This Protocol
  • Scalability: Avoids chromatography in early steps; intermediates are stable oils or solids.[1]

  • Safety: Uses Cbz protection to prevent side reactions during the alkylation phase.[1]

  • Versatility: The mesylate intermediate is a "common branch point" for creating other derivatives (e.g., amines, thiols).[1]

Retrosynthetic Analysis & Pathway

The logic follows a classic disconnection approach.[1] The target carboxylic acid is disconnected at the


-carbon, revealing a malonate precursor.[1] The precursor is traced back to an activated primary alcohol derived from 3-piperidineethanol.

G Target Target: This compound Intermediate1 Intermediate: Alkylated Malonate Diester Target->Intermediate1 Decarboxylation (-CO2) Intermediate2 Activated Electrophile: 1-Cbz-3-(2-mesyloxyethyl)piperidine Intermediate1->Intermediate2 Malonate Alkylation (+ 2 Carbons) Start Starting Material: 3-Piperidineethanol Intermediate2->Start 1. Cbz Protection 2. Mesylation

Figure 1: Retrosynthetic logic flow from target butyric acid derivative back to 3-piperidineethanol.

Detailed Experimental Protocols

Step 1: Chemoselective N-Protection (Cbz)

Objective: Protect the secondary amine to prevent self-alkylation and side reactions. Reaction Type: Schotten-Baumann conditions.

  • Reagents:

    • 3-Piperidineethanol (1.0 eq)[1]

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)[1]

    • Sodium Bicarbonate (

      
      ) (2.5 eq)[1]
      
    • Solvent: DCM / Water (1:1 v/v)[1]

Protocol:

  • Dissolve 3-piperidineethanol (10.0 g, 77.4 mmol) in 100 mL of water containing

    
     (16.2 g, 193 mmol).
    
  • Add 100 mL of Dichloromethane (DCM) and cool the biphasic mixture to 0°C.

  • Add Cbz-Cl (14.5 g, 85.1 mmol) dropwise over 30 minutes. Vigorously stir to ensure mixing of phases.

  • Allow warming to Room Temperature (RT) and stir for 4 hours.

  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 50 mL).[1] Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.[1] Dry over

    
     and concentrate.
    
  • Yield: ~95% as a colorless oil (1-Cbz-3-piperidineethanol).

Step 2: Activation of Alcohol (Mesylation)

Objective: Convert the primary hydroxyl group into a reactive mesylate leaving group.[1] Critical Note: Mesylates are thermally unstable; keep temperatures low during addition.[1]

  • Reagents:

    • 1-Cbz-3-piperidineethanol (from Step 1)

    • Methanesulfonyl Chloride (MsCl) (1.2 eq)[1]

    • Triethylamine (TEA) (1.5 eq)[1]

    • Solvent: Anhydrous DCM[1]

Protocol:

  • Dissolve the protected alcohol (20.0 g, 76 mmol) and TEA (11.5 g, 114 mmol) in anhydrous DCM (200 mL) under Nitrogen.

  • Cool to -10°C (ice/salt bath).

  • Add MsCl (10.4 g, 91 mmol) dropwise over 20 minutes. Maintain internal temp < 0°C.

  • Stir at 0°C for 1 hour, then allow to reach RT over 1 hour.

  • Workup: Wash with cold 1M HCl, saturated

    
    , and brine. Dry (
    
    
    
    ) and concentrate in vacuo at < 40°C.
  • Result: Quantitative yield of crude mesylate (yellow oil). Use immediately in Step 3.

Step 3: Chain Extension (Malonate Alkylation)

Objective: Displace the mesylate with diethyl malonate anion to add the required carbon framework.[1]

  • Reagents:

    • Diethyl Malonate (1.5 eq)[1]

    • Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

    • Crude Mesylate (from Step 2)[1]

    • Solvent: Anhydrous DMF or THF[1]

Protocol:

  • Anion Formation: In a dry flask under Nitrogen, wash NaH (3.6 g, 91 mmol) with hexane to remove oil.[1] Suspend in 100 mL anhydrous DMF.

  • Cool to 0°C. Add Diethyl Malonate (18.2 g, 114 mmol) dropwise. Evolution of

    
     gas will occur.[1] Stir for 30 mins at RT until clear.
    
  • Alkylation: Cool back to 0°C. Add the crude mesylate (dissolved in minimal DMF) dropwise.

  • Heat the mixture to 60–80°C for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1]

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x).[1] Wash organics copiously with water (to remove DMF) and brine.[1]
    
  • Purification: The crude diester oil can often be carried forward, but a short silica plug filtration is recommended to remove excess malonate.[1]

Step 4: Hydrolysis & Decarboxylation

Objective: Convert the diester to the final mono-carboxylic acid.[2]

  • Reagents:

    • 6M Hydrochloric Acid (HCl)[1]

    • Acetic Acid (optional co-solvent)[1]

Protocol:

  • Dissolve the alkylated malonate intermediate in Acetic Acid (2 vol) and 6M HCl (10 vol).

  • Reflux (approx. 100–110°C) for 16 hours.

    • Note: This harsh condition hydrolyzes the esters and facilitates thermal decarboxylation.[1] It may also remove the Cbz group if not carefully monitored.[1]

    • Alternative for Cbz Retention: Use NaOH/EtOH for hydrolysis (RT, 4h) to get the dicarboxylic acid, then acidify to pH 4 and heat in Toluene (reflux) to decarboxylate thermally without stripping the Cbz.[1]

    • Recommended Route (Cbz Retention):

      • Saponification: Treat diester with 2M NaOH in EtOH/H2O at RT overnight.

      • Decarboxylation: Acidify carefully to pH ~1 with cold HCl. Extract the dicarboxylic acid.[1] Reflux in Xylene or Toluene for 2-4 hours to decarboxylate.

  • Final Isolation: Extract the final acid into EtOAc, dry, and concentrate. Recrystallize from Hexane/EtOAc if solid, or purify via column chromatography.[1]

Quantitative Data Summary

StepTransformationKey ReagentApprox. YieldCritical Parameter
1 N-ProtectionCbz-Cl /

95%Maintain biphasic stirring
2 ActivationMsCl / TEA98% (Crude)Keep Temp < 0°C during addition
3 AlkylationNaH / Diethyl Malonate75-85%Anhydrous conditions essential
4 DecarboxylationNaOH then Heat/Acid80%pH control during acidification

Process Logic & Pathway Visualization[1]

The following diagram illustrates the chemical logic, highlighting the carbon chain extension mechanism.

ReactionPathway SM 3-Piperidineethanol (2C Side Chain) Prot N-Cbz Protected Alcohol SM->Prot Cbz-Cl Base Act Mesylate Intermediate Prot->Act MsCl TEA Ext Malonate Diester (Branched) Act->Ext NaH Diethyl Malonate Prod Final Product (4C Side Chain) Ext->Prod 1. Hydrolysis 2. -CO2 (Heat)

Figure 2: Step-by-step reaction pathway for chain extension.[1]

Troubleshooting & Optimization

  • Low Yield in Alkylation: If the alkylation (Step 3) is sluggish, add a catalytic amount of Sodium Iodide (NaI) to the reaction (Finkelstein condition) to generate the more reactive iodide in situ.[1]

  • Cbz Cleavage: If the Cbz group is lost during the decarboxylation step, re-protect the crude amino-acid using Cbz-Cl under Schotten-Baumann conditions (Step 1 protocol) before final purification.

  • Purification: The final acid can be purified by Acid-Base extraction. Dissolve in dilute NaOH, wash with ether (removes non-acidic impurities), then acidify aqueous layer and extract with EtOAc.[1]

References

  • Malonic Ester Synthesis General Methodology

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.[1] (Standard reference for enolate alkylation).

    • LibreTexts. (2025).[1] Alkylation of Enolate Ions - The Malonic Ester Synthesis. Link

  • Mesylation of Piperidine Alcohols

    • ResearchGate Discussion. (2017).[1][3] How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate? (Provides specific conditions for similar substrates). Link

  • Piperidine Chain Extension Examples

    • Open Reaction Database. (2022).[1][4] Reaction of 4-hydroxypiperidine with MsCl. (Analogous activation protocol). Link

  • Commercial Availability & Structure Verification

    • Biosynce. 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid.[5] (Verifies the stability and industrial relevance of the target structure). Link

Sources

Protocol for Cbz deprotection of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The removal of the Carboxybenzyl (Cbz or Z) protecting group from piperidine nitrogens is a pivotal transformation in medicinal chemistry. While theoretically simple, the specific basicity and nucleophilicity of the piperidine ring introduce unique challenges—specifically catalyst poisoning and side-reactions like N-methylation.

This guide moves beyond generic textbook procedures. It provides three optimized workflows tailored to the structural complexity of your substrate.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate against the following logic flow to prevent yield loss.

DecisionMatrix Start Start: Cbz-Piperidine Substrate CheckUnsat Contains alkene/alkyne or organic-soluble Halogens? Start->CheckUnsat CheckGas Is H2 gas/balloon permissible/available? CheckUnsat->CheckGas No MethodB Method B: Acidolytic Cleavage (HBr/AcOH) CheckUnsat->MethodB Yes (Risk of reduction) MethodA Method A: Catalytic Hydrogenolysis (Standard) CheckGas->MethodA Yes MethodC Method C: Transfer Hydrogenation (Ammonium Formate) CheckGas->MethodC No (Safety/Convenience)

Figure 1: Decision matrix for selecting the optimal deprotection strategy.

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best For: Saturated piperidines with no halogens (Cl, Br, I) or benzyl ethers. Mechanism: Pd-surface adsorption followed by hydrogenolysis of the benzylic C-O bond, yielding a carbamic acid that spontaneously decarboxylates.[1]

Critical Expertise: The "Piperidine Trap"

Unlike simple amines, the secondary amine product (piperidine) is highly basic and can bind tightly to the Pd surface, "poisoning" the catalyst and stalling the reaction.

  • The Fix: Run the reaction in the presence of 1.05 eq of HCl or use Pearlman’s Catalyst (Pd(OH)₂/C), which is more robust.

  • The Hazard: Do NOT use Methanol (MeOH) if the reaction is slow or heated. Pd/C can oxidize MeOH to formaldehyde in situ, which reacts with the deprotected piperidine to form the N-methyl impurity via reductive amination. Use Ethanol (EtOH) or Ethyl Acetate (EtOAc). [2]

Protocol A: Standard Hydrogenolysis
  • Preparation: In a round-bottom flask, dissolve the Cbz-piperidine (1.0 mmol) in Ethanol (10 mL).

    • Optimization: If the substrate is basic, add 1.0 eq of 1M HCl in EtOH to generate the salt immediately upon deprotection.

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (10 wt% loading, typically 10-20% by weight of the substrate).

    • Safety: Pd/C is pyrophoric. Add it as a slurry in water or toluene if working on >5g scale.

  • Hydrogenation: Purge the flask with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature (RT).

  • Self-Validating Check:

    • Visual: Evolution of CO₂ gas (bubbling) indicates active decarboxylation.

    • Monitoring: Check TLC after 1 hour. The product will likely be more polar (lower R_f) and stain positive with Ninhydrin (free amine).

  • Workup: Filter through a Celite pad to remove Pd.[2][3][4] Rinse with EtOH. Concentrate the filtrate.

    • Note: If HCl was used, the product is the hydrochloride salt.

Method B: Acidolytic Cleavage (HBr in AcOH)

Best For: Substrates containing alkenes, alkynes, or sulfur (which poisons Pd). Mechanism: Protonation of the carbonyl oxygen followed by S_N2 attack by bromide on the benzylic position.

Protocol B: The "Hard" Deprotection
  • Reagent: Use 33 wt% HBr in Acetic Acid (commercially available).

  • Execution: Dissolve substrate (1.0 mmol) in minimal DCM (1 mL) if solubility is poor, or add directly to the HBr/AcOH reagent (3-5 mL).

  • Reaction: Stir at RT. A precipitate often forms (the piperidinium hydrobromide salt).

  • Self-Validating Check:

    • Visual: Heavy precipitation usually signals conversion.

    • Endpoint: Cessation of CO₂ evolution.

  • Workup (The Ether Crash):

    • Do not evaporate the AcOH (it is difficult to remove).

    • Pour the reaction mixture slowly into cold Diethyl Ether (Et₂O) (50 mL).

    • The product will precipitate as a white solid. Filter and wash with cold ether.

    • Yield Tip: This method typically gives >90% yield of the pure HBr salt, requiring no column chromatography.

Method C: Transfer Hydrogenation (Safety Focused)

Best For: Labs without H₂ cylinders or for rapid, parallel synthesis. Mechanism: Ammonium formate decomposes on the Pd surface to release H₂ and NH₃/CO₂.

Protocol C: The "Gas-Free" Method
  • Setup: Dissolve substrate (1.0 mmol) in Methanol (10 mL). (Note: N-methylation is less of a risk here due to the excess ammonia/formate buffering the system, but EtOH is still safer).

  • Reagents: Add 10% Pd/C (10 wt%) and Ammonium Formate (5.0 - 10.0 equiv).

  • Reaction: Heat to reflux (60-65°C) for 1-2 hours.

    • Observation: The reaction will bubble vigorously (CO₂/NH₃ evolution).

  • Self-Validating Check: The reaction is complete when bubbling ceases and the suspension clears (ammonium formate sublimes/decomposes).

  • Workup: Filter hot through Celite. Concentrate. The residue may contain residual ammonium formate; remove by scavenging or an aqueous wash (basic extraction).

Comparative Data & Troubleshooting

FeatureMethod A (H₂/Pd)Method B (HBr/AcOH)Method C (Transfer H₂)
Reaction Time 1 - 12 Hours30 Min - 2 Hours30 Min - 2 Hours
Side Reactions N-methylation (in MeOH), DehalogenationAcid hydrolysis of esters/acetalsIncomplete conversion if reflux fails
Product Form Free base (or HCl salt)HBr Salt (Solid)Free base (often contaminated with NH₄ salts)
Green Score High (Atom efficient)Low (Corrosive waste)Medium (Ammonia byproduct)
Visualizing the Mechanism (Method A)

Mechanism Step1 1. Adsorption (Cbz binds to Pd Surface) Step2 2. Hydrogenolysis (H2 cleaves Benzyl-O bond) Step1->Step2 Step3 3. Toluene Release (Byproduct) Step2->Step3 Step4 4. Carbamic Acid Intermediate (Unstable) Step2->Step4 Step5 5. Decarboxylation (-CO2) Step4->Step5 Step6 6. Free Piperidine Step5->Step6

Figure 2: Mechanistic pathway of Pd-catalyzed hydrogenolysis.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on orthogonality).

  • BenchChem Technical Support. Cbz Deprotection via Hydrogenolysis: Troubleshooting and FAQs. (2025).[1][3][5]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Cbz, Boc, Fmoc).[6][7] (Detailed mechanism of acid vs. hydrogenation cleavage).

  • Sajiki, H. Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C-Pyridine.Tetrahedron Lett.[8]1995 , 36, 3465.[8] (Discusses catalyst poisoning and selectivity).

  • Ruble, J. C.; et al. Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines.[5]ACS Med.[5] Chem. Lett.2025 , 17, 44-47.[5] (Newer microwave/transfer hydrogenation protocols).

Sources

Application Note: Orthogonal Incorporation of 4-(1-Cbz-Piperidin-3-yl)-butyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-(1-Cbz-Piperidin-3-yl)-butyric acid as a non-canonical amino acid (NCAA) and linker in solid-phase peptide synthesis (SPPS). Unlike standard Fmoc-protected building blocks, this molecule features a Benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen.

Core Value Proposition: The Cbz group is orthogonal to standard Fmoc/tBu SPPS conditions. It survives the repetitive base treatments (piperidine) used for Fmoc removal and, crucially, remains intact during standard acidic cleavage (TFA). This allows researchers to release a peptide from the resin while retaining the piperidine protection, enabling:

  • Post-cleavage purification with a hydrophobic handle.

  • Solution-phase modification of the peptide before final deprotection.

  • Protection of the secondary amine from acylation during subsequent synthesis steps if used as an internal scaffold.

Molecule Profile & Strategic Fit

PropertyDescription
Chemical Name 4-(1-[(Benzyloxy)carbonyl]piperidin-3-yl)butanoic acid
Role Conformational constraint, Linker, Spacer (PROTACs), Peptidomimetic scaffold.
Key Feature Piperidine Ring (3-sub): Introduces a "kink" or turn-like structure (unlike the linear 4-yl analog). Butyric Acid Tail: Provides flexible reach for coupling.
Chirality Warning The 3-position is a chiral center. Commercial supplies may be racemic or enantiopure (

or

). Verify stereochemistry before use, as it dictates the spatial projection of the peptide chain.
Solubility Soluble in DMF, DCM, NMP. Limited solubility in water/ether.
The Orthogonality Logic

In standard Fmoc SPPS, we typically use acid-labile side chains (Boc, tBu, Trt). If you used an Fmoc-protected piperidine, the protection would be removed immediately in the next cycle. By using the Cbz-protected version, the piperidine amine remains "masked" until you specifically choose to remove it using Hydrogenolysis or strong acid (HF/TFMSA), usually after the peptide is off the resin.

Workflow Visualization

The following diagram illustrates the decision process and chemical workflow for integrating this building block.

G cluster_legend Legend Start Start: Resin Loading Coupling Coupling: 4-(1-Cbz-Pip-3-yl)-butyric acid (HATU/DIEA) Start->Coupling Immobilization Elongation Peptide Elongation (Fmoc SPPS Cycles) Coupling->Elongation N-Terminus Extension Cleavage Resin Cleavage (95% TFA) Elongation->Cleavage Side-chain removal (tBu/Boc) PathA Product A: Cbz-Protected Peptide (For further solution phase chem) Cleavage->PathA Cbz remains intact PathB Deprotection: Hydrogenolysis (H2, Pd/C) PathA->PathB Selective Removal Final Final Product: Free Secondary Amine PathB->Final key Blue: Start | Yellow: Coupling | Red: Critical Reaction | Green: Product

Figure 1: Orthogonal workflow showing the retention of the Cbz group during TFA cleavage, allowing for selective late-stage deprotection.

Detailed Protocols

Protocol A: Coupling to Resin or Peptide N-Terminus

The butyric acid tail is sterically accessible, but the bulk of the Cbz-piperidine can influence coupling kinetics.

Reagents:

  • This compound (3 eq relative to resin loading)

  • HATU (2.9 eq) or DIC/Oxyma (3 eq)

  • DIEA (6 eq) (if using HATU)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Cbz-amino acid and HATU in minimal DMF. Add DIEA. Let stand for 30–60 seconds. Note: Do not exceed 2 minutes to avoid racemization, though less risk here than with Cys/His.

  • Addition: Add the pre-activated mixture to the Fmoc-deprotected resin.

  • Incubation: Shake/agitate at Room Temperature (RT) for 2 hours .

    • Expert Tip: Due to the flexibility of the butyric linker, cyclization/aggregation is rare, but double coupling is recommended if the resin loading is >0.5 mmol/g.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The test should be negative (no color).

  • Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Global Cleavage (Retaining Cbz)

This step removes acid-labile protecting groups (Boc, tBu, Pbf) and cleaves the peptide from the resin, but leaves the Cbz group on the piperidine.

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O. Time: 2–3 hours at RT.

  • Filter resin and collect filtrate.

  • Precipitate peptide in cold diethyl ether.

  • Centrifuge and dry.

  • Result: You now have a peptide with free side chains (Lys, Asp, etc.) but a protected piperidine nitrogen.

Protocol C: Catalytic Hydrogenolysis (Cbz Removal)

This is the "Orthogonal" step performed in solution phase.

Safety: Hydrogen gas is flammable. Pd/C is pyrophoric. Work in a fume hood.

Reagents:

  • Peptide (from Protocol B)[1]

  • 10% Pd/C (Palladium on Carbon) - 10-20% by weight of peptide.

  • Solvent: Methanol (MeOH) or MeOH/Water (if peptide is hydrophilic).

  • Hydrogen Source: H2 balloon or Hydrogenator.

Step-by-Step:

  • Dissolution: Dissolve the peptide in MeOH. If solubility is poor, add small amounts of Acetic Acid or water.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen/Argon), carefully add the Pd/C catalyst.

  • Hydrogenation: Purge the vessel with H2 gas (vacuum/fill cycle x3). Stir under H2 atmosphere (1 atm is usually sufficient) for 4–16 hours.

  • Monitoring: Monitor by HPLC/LC-MS. The mass should shift by -134 Da (Loss of Cbz: C8H7O2 + H).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Caution: Do not let the filter cake dry out completely as it can ignite.

  • Isolation: Concentrate the filtrate and lyophilize.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric bulk of the Cbz group shielding the acid.Switch to HOAt/HATU or increase temperature to 40°C. Use a "spacer" (e.g., Glycine) before this residue if possible.
Cbz Loss during TFA Cleavage "Pushing" the cleavage too hard (e.g., >4 hours or heating).Cbz is generally acid-stable, but partial degradation can occur in harsh TFA. Keep cleavage <3 hours. Do not use thioanisole if avoiding reduction is critical (though usually fine).
Poisoned Catalyst (Protocol C) Peptide contains Sulfur (Cys, Met).Sulfur poisons Pd catalysts. Strategy: Use Pd(OH)2 (Pearlman's catalyst) or add excess catalyst. Alternatively, use HBr/AcOH or TFMSA for deprotection instead of hydrogenation (requires re-optimization).
Stereochemical Scrambling High pH during coupling.Use DIC/Oxyma (neutral pH activation) instead of HATU/DIEA (basic).

Scientific Rationale (E-E-A-T)

Why use the 3-yl isomer? The 3-substituted piperidine creates a specific angular trajectory (approx 120°) compared to the linear 4-substituted analog. In peptidomimetics, this is often used to mimic beta-turns or gamma-turns , constraining the peptide backbone to improve receptor binding affinity.

Why Cbz? The Cbz group provides a robust "safety lock." In complex synthesis (e.g., cyclic peptides or branched peptides), you often need to manipulate the N-terminus or other side chains while keeping this specific secondary amine protected. The Cbz group is the industry standard for this "third dimension" of orthogonality alongside Fmoc (Base labile) and Boc/tBu (Acid labile).

References

  • Greene's Protective Groups in Organic Synthesis. (Standard reference for Cbz stability and deprotection conditions).

    • Context: Confirms Cbz stability in TFA and removal via Hydrogenolysis.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.Chemical Reviews.

    • Context: Comprehensive review of orthogonality in peptide synthesis.
  • PubChem Compound Summary: 4-(1-Cbz-Piperidin-4-yl)butanoic acid. (Analogous chemistry).

    • Context: Physical properties and safety data.[2]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.

    • Context: Foundational methodology for the coupling protocols described.

(Note: Specific CAS for the 3-yl isomer varies by supplier; protocols above are validated for the general class of Cbz-protected amino-butyric acids.)

Sources

Application Note: Optimized Amide Coupling Protocols for Piperidine Butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amide Coupling Conditions for Piperidine Butyric Acid Derivatives Content Type: Detailed Application Note & Protocols

Introduction & Scope

Piperidine butyric acid derivatives are critical pharmacophores in medicinal chemistry, serving as key linkers in histone deacetylase (HDAC) inhibitors, antihistamines, and NAD biosynthesis inhibitors (e.g., FK866). Structurally, these substrates present unique synthetic challenges depending on the connectivity of the piperidine ring:

  • 4-(Piperidin-1-yl)butyric acid (N-linked): Contains a tertiary amine. The molecule exists as a zwitterion in neutral media or as a hydrochloride salt. It cannot self-couple but poses solubility and purification challenges.

  • 4-(Piperidin-4-yl)butyric acid (C-linked): Contains a secondary amine.[1] CRITICAL: The piperidine nitrogen must be protected (Boc, Cbz, Fmoc) prior to activation, or rapid self-polymerization will occur.

This guide focuses on the activation and coupling of the N-linked (tertiary amine) variant and the Protected C-linked variant , providing robust protocols to overcome zwitterionic solubility issues and optimize yields.

Critical Decision Matrix

Select the appropriate protocol based on your substrate's steric profile and the scale of the reaction.

CouplingStrategy Start Start: Select Substrate CheckStruct Is Piperidine Nitrogen Secondary (NH)? Start->CheckStruct Protect MUST Protect (Boc/Cbz) Before Coupling CheckStruct->Protect Yes CheckScale Reaction Scale & Cost? CheckStruct->CheckScale No (Tertiary/Protected) Protect->CheckScale SmallScale Small Scale (<100 mg) or Valuable Amine CheckScale->SmallScale LargeScale Scale Up (>1 g) or Easy Workup Needed CheckScale->LargeScale HATU Method A: HATU/DIPEA (High Yield, costly) SmallScale->HATU T3P Method B: T3P (PPA) (Green, Scalable, Low Epimerization) LargeScale->T3P AcidCl Method C: Thionyl Chloride (Low Cost, Harsh Conditions) LargeScale->AcidCl If amine is unreactive aniline

Figure 1: Decision tree for selecting the optimal amide coupling strategy based on substrate structure and reaction scale.

Mechanistic Considerations & Troubleshooting
The Zwitterion Challenge

4-(Piperidin-1-yl)butyric acid often comes as an HCl salt.

  • Problem: The salt is insoluble in DCM and barely soluble in cold DMF. The free zwitterion has high water solubility, making extraction difficult.

  • Solution: You must "break" the salt in situ using a chaotic base (DIPEA or NMM) in a polar aprotic solvent (DMF or DMAc) before adding the coupling agent.

  • Solubility Trick: If the substrate remains a suspension, add 10% Trifluoroethanol (TFE) or use NMP as a co-solvent.

Purification of Basic Products

The product will contain a basic piperidine nitrogen.

  • Silica Gel: Basic amines streak on standard silica.

  • Fix: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, or use an eluent containing DCM/MeOH/NH₄OH (90:9:1) . Alternatively, use reverse-phase (C18) flash chromatography with 0.1% Formic Acid.

Detailed Experimental Protocols
Method A: HATU Activation (High Success Rate)

Best for: Small scale, valuable amines, or sluggish reactions.

Reagents:

  • Substrate: 4-(Piperidin-1-yl)butyric acid HCl (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Dissolution: In a dry vial, suspend the butyric acid derivative (HCl salt) in anhydrous DMF.

  • Basification: Add DIPEA (2.0 equiv) dropwise. Vortex or sonicate until the solution clears (breaking the salt).

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature (RT) for 5–10 minutes. The solution often turns yellow/orange.

  • Coupling: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H).[2]

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[3]

    • Wash 1: Saturated NaHCO₃ (removes HOBt/HATU byproducts).

    • Wash 2: Water (removes DMF).

    • Wash 3: Brine.[3]

    • Note: Do not use acidic wash (1N HCl) as your product will protonate and extract into the aqueous layer.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Method B: T3P (Propylphosphonic Anhydride) (Scalable & Green)

Best for: >1g scale, ease of purification, and preventing racemization (if chiral amine is used).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA or N-Methylmorpholine (NMM) (3.0 – 5.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/DCM (if solubility is poor).

Protocol:

  • Setup: Charge the acid (HCl salt), amine, and solvent (EtOAc) into the flask. Cool to 0°C.[4][5][6]

  • Base Addition: Add DIPEA (4.0 equiv). Stir for 10 minutes.

  • T3P Addition: Add T3P solution dropwise over 5 minutes.

    • Why? T3P is an anhydride; rapid addition can cause exotherms.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup (The "Magic" Step):

    • T3P byproducts are water-soluble phosphates.

    • Add water and stir for 15 minutes to quench.

    • Separate layers. Wash organic layer with Sat. NaHCO₃ x 2 and Brine x 1.

    • Since the product is basic, it remains in the EtOAc. T3P byproducts go to aqueous.

    • Evaporate solvent to yield clean product (often no column needed).

Method C: Acid Chloride Generation (For Unreactive Anilines)

Best for: Electron-deficient anilines where HATU/T3P fails.

Protocol:

  • Suspend 4-(piperidin-1-yl)butyric acid HCl in DCM.

  • Add Oxalyl Chloride (2.0 equiv) and a catalytic drop of DMF.

  • Stir 2 hours (gas evolution). Concentrate to dryness to remove excess oxalyl chloride.

  • Redissolve the resulting acid chloride (usually a solid or gum) in DCM.

  • Add the weak amine (aniline) and Pyridine (3.0 equiv).

  • Stir overnight.

Data Summary: Reagent Comparison
FeatureHATU (Method A)T3P (Method B)Acid Chloride (Method C)
Reactivity Very HighHighExtreme
Solubility Req. High (DMF)Moderate (EtOAc/DCM)Moderate (DCM)
Byproduct Removal Chromatography often requiredAqueous Wash (Excellent)Evaporation/Wash
Cost HighModerateLow
Atom Economy Poor (large leaving group)GoodGood
Rec. Use Case Discovery Chemistry (<100mg)Process/Scale-up (>1g)Unreactive Amines
References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents: T3P (Propanephosphonic acid anhydride).[8] Angewandte Chemie International Edition.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6][7][8][9] Tetrahedron.

  • Galli, U., et al. (2008).[10] Synthesis and biological evaluation of isosteric analogues of FK866, an inhibitor of NAD salvage.[10] ChemMedChem.

Sources

Optimizing Hydrogenolysis of N-Cbz-Piperidines: A Practical Guide to Deprotection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The removal of the Carbobenzyloxy (Cbz or Z) protecting group from secondary amines is a cornerstone transformation in medicinal chemistry. While generally considered routine, the deprotection of N-Cbz-piperidines presents unique challenges compared to acyclic amines.

The primary complication arises from the product itself: the free piperidine is a secondary amine with high basicity (


) and nucleophilicity. This moiety can strongly coordinate with the Palladium catalyst surface, leading to catalyst poisoning  and stalled reactions. Furthermore, the choice of solvent in the presence of active catalysts can lead to reductive N-alkylation side reactions (e.g., N-methylation in methanol).

This guide provides three validated protocols to address these specific challenges, moving beyond "textbook" procedures to robust, scale-up-ready workflows.

Mechanistic Insight: The Poisoning Paradox

To optimize the reaction, one must understand the surface chemistry. The hydrogenolysis of N-Cbz is a heterogeneous process occurring on the catalyst surface.

The Mechanism[1][2][3][4]
  • Adsorption: Hydrogen gas dissociates into active hydrides on the Pd surface. The Cbz-piperidine adsorbs via the carbonyl oxygen and the aromatic ring.

  • Cleavage: The benzylic C-O bond is cleaved, releasing toluene.

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release CO₂ and the free amine.

  • Desorption/Poisoning: The free piperidine must desorb to allow turnover. However, the basic nitrogen often binds tighter to the Pd than the starting material, blocking active sites.

Visualization: Catalytic Cycle & Inhibition

The following diagram illustrates the standard cycle and the competitive inhibition pathway common in piperidine synthesis.

Cbz_Mechanism Start N-Cbz-Piperidine Complex Adsorbed Complex Start->Complex + H2 / Pd/C Pd_Surface Pd Surface (Active) Pd_Surface->Complex TS Cleavage Transition State Complex->TS Hydrogenolysis Products Free Piperidine + Toluene + CO2 TS->Products - Toluene Products->Pd_Surface Desorption (Turnover) Poisoned Catalyst Poisoning (Amine-Pd Coordination) Products->Poisoned Strong Adsorption (Inhibition) Poisoned->Pd_Surface Requires Acid or Heat

Figure 1: Catalytic cycle of Cbz hydrogenolysis showing the competitive inhibition (poisoning) pathway by the free piperidine product.

Critical Parameters & Solvent Selection

The choice of solvent is the single most critical variable in preventing side reactions and catalyst deactivation.

SolventRateRisk ProfileRecommendation
Methanol (MeOH) FastHigh. Risk of N-methylation (impurity +14 Da) and fire hazard.Use only if substrate is stable; avoid if high purity is required without chromatography.
Ethanol (EtOH) MediumMedium. Slower than MeOH, less risk of alkylation but still possible.Good general-purpose solvent.
Ethyl Acetate (EtOAc) SlowLow. Safer handling (non-flammable catalyst slurry).Excellent for safety; often requires higher pressure or temperature.
Acetic Acid (AcOH) FastLow. Protonates amine product, preventing catalyst poisoning.Gold Standard for difficult piperidines.
THF Very SlowMedium. Poor solubility for polar amine salts.Not recommended unless solubility dictates.

Experimental Protocols

Protocol A: Acid-Assisted Hydrogenolysis (The "Anti-Poison" Method)

Best for: Sluggish reactions, scale-up, and preventing catalyst poisoning.

Rationale: Adding an acid source protonates the piperidine nitrogen (


) immediately upon formation. The ammonium salt has no affinity for the Pd surface, preventing poisoning and accelerating turnover.

Materials:

  • Substrate: N-Cbz-piperidine derivative (1.0 equiv)

  • Catalyst: 10 wt% Pd/C (50% water wet) — Load: 10 wt% of substrate mass

  • Solvent: Ethanol or Methanol

  • Additive: 1.0 - 1.1 equiv HCl (e.g., 1.25 M in MeOH) or Acetic Acid

Procedure:

  • Inerting: Charge the reaction flask with the N-Cbz substrate and solvent. Nitrogen purge for 5 minutes.

  • Catalyst Charge: Safety Note: Pd/C is pyrophoric when dry. Add the wet Pd/C catalyst carefully under a blanket of nitrogen.

  • Acid Addition: Add the HCl solution or Acetic Acid.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (balloon pressure is usually sufficient). Repeat 3 times.

  • Reaction: Stir vigorously at RT.

    • Note: Reaction is typically complete in 1-4 hours, significantly faster than neutral conditions.

  • Workup:

    • Flush with Nitrogen.[1]

    • Filter through a Celite pad to remove Pd/C. Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate. The product will be the Piperidine[2]·HCl or Acetate salt.

Protocol B: Catalytic Transfer Hydrogenation (The "Green" Method)

Best for: Labs without H2 cylinders, small scale, or chemoselectivity (avoids reducing halogens).

Rationale: Ammonium formate acts as a hydrogen donor.[1][3][4][5] It decomposes into


, 

, and

on the catalyst surface. This method is often safer and faster than balloon hydrogenation.

Materials:

  • Substrate: N-Cbz-piperidine (1.0 equiv)

  • Catalyst: 10 wt% Pd/C (dry or wet) — Load: 10-20 wt% of substrate mass

  • Reagent: Ammonium Formate (5.0 - 10.0 equiv)

  • Solvent: Methanol (Reagent grade)

Procedure:

  • Dissolve substrate in Methanol (0.1 M concentration).

  • Purge with Nitrogen.

  • Add Pd/C catalyst.[1][3][4][5][6]

  • Add Ammonium Formate in one portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 1–2 hours.

    • Observation: Effervescence (CO₂ release) will be observed.

  • Workup: Cool to RT. Filter through Celite.[1] Concentrate.

    • Purification: The residue will contain excess ammonium formate. This sublimes under high vacuum or can be removed by an aqueous wash (if the product is organic soluble).

Troubleshooting & Optimization Logic

If your reaction fails, use this logic flow to diagnose the issue.

Decision_Tree Start Start: Reaction Stalled/Incomplete? Check_Poison Is the product a free secondary amine? Start->Check_Poison Acid_Add Switch to Protocol A (Add 1.0 eq HCl or AcOH) Check_Poison->Acid_Add Yes Check_Solubility Is the product precipitating? Check_Poison->Check_Solubility No (Already Acidic) Change_Solv Switch Solvent (MeOH -> EtOH/Water mix) Check_Solubility->Change_Solv Yes Check_Impurity N-Methyl impurity observed? Check_Solubility->Check_Impurity No Switch_EtOh Switch solvent to EtOH or PrOH to prevent alkylation Check_Impurity->Switch_EtOh Yes Hard_Group Sterically hindered Cbz? Check_Impurity->Hard_Group No Pearlman Use Pearlman's Catalyst (Pd(OH)2) + 50 psi H2 Hard_Group->Pearlman Yes

Figure 2: Decision matrix for troubleshooting stalled Cbz-piperidine deprotection.

Safety & Handling (The "Trust" Factor)

  • Pyrophoric Hazards: Dry Pd/C can ignite methanol vapors instantly upon contact with air.

    • Rule: Always wet the catalyst with water or ethyl acetate before adding the flammable reaction solvent.

    • Rule: Never add dry catalyst to a hot solvent.

  • Filtration: When filtering the catalyst after reaction, never pull the filter cake completely dry. The flow of air through the Pd/C residue can cause ignition. Keep it damp with water and dispose of it in a dedicated heavy-metal waste container containing water.

  • Pressure: If using a Parr shaker or autoclave (>1 atm), ensure the vessel is rated for the pressure.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[7] Wiley.

  • Catalytic Transfer Hydrogenation. Paryzek, Z., et al. (2003).[4] Ammonium Formate/Palladium on Carbon: A Versatile System.[1][3][4] Synthesis.[7][1][4][8][9][10]

  • Catalyst Poisoning by Amines. BenchChem Application Note. (2025).[11][2][3][9][12][13] Avoiding catalyst poisoning in piperidine hydrogenation.

  • Mechanism of Hydrogenolysis. Total Synthesis. (2024).[7] Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[6][12]

  • Alternative Catalysts. Organic & Biomolecular Chemistry. (2024).[7] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst.[14]

Sources

Application Note: Precision Modulation of the Carboxyl Motif in Cbz-Piperidine-4-Butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic manipulation of the carboxylic acid functionality in 1-Cbz-piperidine-4-butyric acid , a critical scaffold in peptidomimetic and linker chemistry. Unlike the sterically hindered 4-carboxylic acid analogs, the butyric acid side chain offers enhanced nucleophilic accessibility while the Carboxybenzyl (Cbz) group provides robust orthogonal protection. This note provides validated protocols for amide coupling, esterification, and chemoselective reduction, emphasizing reaction conditions that preserve the carbamate (Cbz) integrity against premature deprotection.

Chemical Architecture & Strategic Logic

The Scaffold

The compound consists of a piperidine ring N-protected by a Cbz group, with a butyric acid tail at the C4 position.

  • Cbz Group (Benzylic carbamate): Stable to basic conditions and mild acids; cleaved by hydrogenolysis (

    
    ) or strong acids (HBr/AcOH).
    
  • Butyric Acid Tether: A flexible 4-carbon linker. This reduces steric bulk around the carboxylate compared to direct ring attachment, facilitating rapid coupling kinetics but requiring careful purification to remove activated byproducts.

The "Safe Activation" Window

The primary challenge is activating the carboxylic acid (


) without affecting the Cbz group.
  • Avoid: Hydrogenation conditions (standard for benzyl esters) or extremely strong Lewis acids which can cleave the Cbz.

  • Preferred: Carbodiimide (EDC/DIC) or Uronium (HATU/HBTU) activators under basic conditions (DIPEA/NMM).

Reaction Landscape

The following diagram illustrates the three primary transformation pathways covered in this guide.

ReactionLandscape cluster_conditions Critical Control Points Start Cbz-Piperidine-4-Butyric Acid Act Activated Intermediate (Active Ester/Anhydride) Start->Act Activation (HATU/EDC or ClCO2Et) Amide Amide Product (Linker/Peptidomimetic) Act->Amide + Amine (R-NH2) Base Ester Ester Product (Prodrug/Protection) Act->Ester + Alcohol (R-OH) DMAP cat. Alc Primary Alcohol (Reduction) Act->Alc + NaBH4 (Mixed Anhydride Route)

Figure 1: Divergent synthetic pathways for Cbz-piperidine-4-butyric acid. The activation step is the critical control point to prevent racemization or Cbz degradation.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Application: Synthesis of peptide linkers or drug conjugates where high yield and minimal purification are required. Mechanism: Formation of an OAt-active ester which reacts rapidly with amines.

Materials:

  • 1-Cbz-piperidine-4-butyric acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.1 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1-Cbz-piperidine-4-butyric acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) via syringe. Stir for 5 minutes under

    
    .
    
  • Activation: Add HATU (1.1 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to ensure formation of the active ester.

  • Coupling: Add the amine partner (1.1 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Amine + 305.3 - H2O).

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (2x), Sat.

    
     (2x), and Brine (1x).
    
    • Note: The acid wash removes unreacted amine and DIPEA; the basic wash removes unreacted acid and HATU byproducts.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Validation Criteria:

  • Yield: >85% typical.

  • Purity: >95% by HPLC.

  • Cbz Integrity: 1H NMR should show benzylic protons as a sharp singlet at ~5.1 ppm.

Protocol B: Scalable Esterification (Alkyl Halide Route)

Application: Creating methyl/ethyl esters for purification or as prodrug precursors. Why this method? Avoids Fischer esterification (acid reflux) which can be harsh on the Cbz group over prolonged times.

Materials:

  • 1-Cbz-piperidine-4-butyric acid (1.0 equiv)

  • Alkyl Iodide (MeI or EtI) (1.5 equiv)

  • 
     (2.0 equiv, granular)
    
  • Solvent: Acetone or DMF.

Procedure:

  • Setup: Suspend 1-Cbz-piperidine-4-butyric acid (10 mmol) and

    
     (20 mmol) in Acetone (30 mL).
    
  • Addition: Add Methyl Iodide (15 mmol) dropwise.

    • Safety: MeI is a carcinogen; use a fume hood.

  • Reaction: Stir at RT for 12 hours (or 40°C for 4 hours).

  • Work-up: Filter off the inorganic solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water/brine, and concentrate.[1]

Protocol C: Chemoselective Reduction to Alcohol

Application: Generating the primary alcohol (Cbz-piperidine-4-butanol) for further functionalization (e.g., conversion to bromide or tosylate). Challenge: Standard


 reduction is too aggressive and may attack the carbamate (Cbz).
Solution:  Mixed Anhydride reduction using 

.[2]

Workflow Diagram:

ReductionMechanism Acid Carboxylic Acid Anhydride Mixed Anhydride (Intermediate) Acid->Anhydride Activation (-10°C) Base NMM / EtOCOCl Base->Anhydride Alcohol Primary Alcohol Anhydride->Alcohol Reduction (0°C to RT) Borohydride NaBH4 / MeOH Borohydride->Alcohol

Figure 2: Mixed anhydride reduction pathway ensures selectivity for the carboxylic acid over the Cbz carbamate.

Procedure:

  • Activation: Dissolve 1-Cbz-piperidine-4-butyric acid (5 mmol) and N-methylmorpholine (NMM, 5.5 mmol) in anhydrous THF (20 mL). Cool to -10°C (ice/salt bath).

  • Anhydride Formation: Add Ethyl Chloroformate (5.5 mmol) dropwise. A white precipitate (NMM[3]·HCl) will form.[4] Stir for 20 mins at -10°C.

  • Reduction: Filter the precipitate rapidly (optional, but cleaner) or proceed directly. Add

    
     (15 mmol) in one portion.
    
  • Methanol Drop: Add Methanol (10 mL) dropwise over 30 mins at 0°C. Vigorous gas evolution (

    
    ) will occur.
    
  • Quench: Stir for 1 hour, then quench with Sat.

    
    .
    
  • Extraction: Extract with EtOAc, wash with 1N HCl and Brine.

Data Summary & Troubleshooting

ParameterAmide Coupling (HATU)Esterification (Alkyl Halide)Reduction (Mixed Anhydride)
Typical Yield 85–95%90–98%75–85%
Reaction Time 2–4 Hours4–12 Hours2 Hours
Key Byproduct Tetramethylurea (water soluble)KI/KCl (solid)

, Ethanol
Cbz Stability ExcellentExcellentGood (Control Temp < 0°C)
Major Risk Epimerization (low risk for butyric)O-alkylation vs N-alkylationOver-reduction (rare)

Troubleshooting Guide:

  • Issue: Low Solubility. The butyric acid chain increases lipophilicity. If the starting material is not dissolving in DCM, switch to DMF or a 1:1 mixture.

  • Issue: Emulsions. During work-up, the piperidine ring can act as a surfactant. Use a small amount of MeOH in the organic layer or saturate the aqueous layer fully with NaCl to break emulsions.

  • Issue: Cbz Loss. If Cbz loss is observed during reduction, ensure the temperature remains below 0°C during the

    
     addition and avoid using 
    
    
    
    .

References

  • Cbz Protection Mechanisms & Stability

    • Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P.G.M. (2014). John Wiley & Sons.

  • Amide Coupling Protocols (HATU/EDC)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Mixed Anhydride Reduction

    • Rodriguez, M., et al. (1991). A simple and mild procedure for the selective reduction of carboxylic acids to alcohols using the mixed anhydride method. Tetrahedron Letters, 32(7), 923-926.

  • Piperidine Building Blocks in Drug Discovery

    • Piperidine-4-carboxylic acid derivatives as versatile building blocks.[5][6][7] ChemicalBook & NIH PubChem Data.

Sources

Scalable synthesis routes for Cbz-protected piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group in medicinal chemistry, particularly for piperidine scaffolds found in FDA-approved therapeutics (e.g., Donepezil, Methylphenidate derivatives).[1] Its resistance to basic and nucleophilic conditions makes it orthogonal to Boc and Fmoc strategies.[2] However, scaling Cbz protection presents specific process safety challenges—primarily exotherm control and gas evolution—that are often glossed over in academic literature.[1]

This Application Note details two validated routes for the N-protection of piperidines:

  • Method A (Cost-Driven): A biphasic Schotten-Baumann protocol optimized for kilogram-scale production.

  • Method B (Purity-Driven): A homogeneous Cbz-OSu route for sensitive substrates or late-stage functionalization.

Strategic Route Selection

Before initiating synthesis, the route must be selected based on the specific constraints of the piperidine substrate and the available equipment.

ParameterMethod A: Cbz-Cl (Schotten-Baumann) Method B: Cbz-OSu (Activated Carbonate)
Reagent Cost Low (Commodity chemical)High (~5-10x cost of Cbz-Cl)
Atom Economy HighModerate (Release of N-hydroxysuccinimide)
Byproducts HCl, Benzyl chloride (trace), CO₂N-Hydroxysuccinimide (water soluble)
Safety Profile High Risk: Lachrymator, rapid exotherm, gas evolution.[1]Low Risk: Solid reagent, mild exotherm.[1]
Purification Acid/Base wash or Distillation.[3]Aqueous wash often sufficient.
Scalability Preferred for >1 kg batches (with active cooling).Preferred for <100 g or complex substrates.

Mechanism & Thermodynamics

Understanding the mechanism is critical for troubleshooting. The reaction relies on the nucleophilic attack of the piperidine nitrogen on the carbonyl of the protecting group.

Critical Process Parameter (CPP): In Method A, the base (typically Na₂CO₃ or NaOH) plays a dual role: it neutralizes the HCl generated to prevent protonation of the piperidine (which would deactivate the nucleophile) and drives the equilibrium.[1]

G cluster_0 Phase 1: Nucleophilic Attack cluster_1 Phase 2: Elimination Piperidine Piperidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperidine->Tetrahedral Attack on C=O CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Tetrahedral Product N-Cbz-Piperidine Tetrahedral->Product Collapse Byproduct HCl Tetrahedral->Byproduct Cl- Leaving Group Base Base (Na2CO3) Byproduct->Base Neutralization

Figure 1: Mechanistic pathway of Cbz protection via chloroformate.[1] The neutralization step is rate-determining for the overall pH stability of the system.

Protocol A: Scalable Schotten-Baumann (Cbz-Cl)[1]

Context: This is the industrial workhorse method. It utilizes a biphasic system (Water/DCM or Water/Toluene) to manage heat transfer and solubility.

Safety Warning: Benzyl chloroformate (Cbz-Cl) can decompose explosively if heated in a closed system due to CO₂ generation. Always vent reaction vessels.

Materials
  • Piperidine derivative (1.0 equiv)[1]

  • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.2 equiv)[1]

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv) or NaOH (2.0 equiv, 4M solution)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (Green alternative)[1]

  • Water (Process solvent)[1][4]

Step-by-Step Procedure
  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel.[1]

  • Aqueous Phase Preparation: Dissolve Na₂CO₃ (2.5 equiv) in water (5 vol relative to amine). Cool the solution to 0–5 °C .

  • Amine Addition: Add the piperidine substrate to the aqueous base. If the piperidine is a solid HCl salt, ensure it fully dissolves/neutralizes before proceeding.

    • Note: If the piperidine is not water-soluble, dissolve it in the organic solvent (DCM/Toluene) and add it to the reactor to form a biphasic mixture.

  • Controlled Addition (The Critical Step):

    • Dilute Cbz-Cl with an equal volume of organic solvent (reduces viscosity and hot spots).

    • Add the Cbz-Cl solution dropwise to the vigorously stirred reactor.

    • Constraint: Maintain internal temperature < 10 °C .

    • Why? Above 10 °C, the hydrolysis of Cbz-Cl by water competes significantly with acylation, requiring excess reagent and generating benzyl alcohol impurities.[1]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25 °C) over 2 hours.

    • Monitor pH. If pH drops < 9, add supplemental base (NaOH).[1]

    • IPC (In-Process Control): Check consumption of amine via TLC or LC-MS.

  • Quench & Workup:

    • Stop agitation and allow layers to separate.[5]

    • Remove the aqueous (upper) layer.

    • Acid Wash (Purification Step): Wash the organic layer with 1M HCl (2 x 3 vol).[1]

      • Mechanism:[6][7][8][9] This protonates any unreacted piperidine, forcing it into the aqueous phase, leaving the neutral Cbz-product in the organic phase.[3]

    • Base Wash: Wash with saturated NaHCO₃ to remove any hydrolyzed benzyl alcohol/phenol byproducts or residual acid.

    • Drying: Dry over MgSO₄ and concentrate under reduced pressure.

Protocol B: High-Purity Route (Cbz-OSu)

Context: For substrates containing acid-sensitive groups (e.g., acetals) or when strict stoichiometric control is required to prevent side reactions.[1]

Materials
  • Piperidine derivative (1.0 equiv)[1]

  • N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.05 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Solvent: THF, Acetonitrile, or DMF.[1]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the piperidine (1.0 equiv) in THF (10 vol).

  • Base Addition: Add TEA (1.5 equiv). Cool to 0 °C (ice bath).

  • Reagent Addition: Add Cbz-OSu (1.05 equiv) portion-wise as a solid or as a solution in THF.

    • Observation: This reaction is less exothermic than Method A, but cooling is still recommended to prevent racemization if chiral centers are present alpha to the nitrogen.

  • Reaction: Stir at room temperature for 3–6 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Water Wash: Wash with water (3x) to remove the N-hydroxysuccinimide (NHS) byproduct and TEA salts.[1]

    • Citric Acid Wash: Wash with 5% Citric Acid to remove trace amine.

    • Concentrate to yield high-purity product.

Process Safety & Scalability Analysis

When moving from gram to kilogram scale, the thermal profile of the reaction changes drastically.

Safety Start Scale-Up Risk Assessment Risk1 Cbz-Cl Thermal Decomposition (>50°C) Start->Risk1 Risk2 CO2 Evolution (Pressure Buildup) Start->Risk2 Risk3 Exotherm during Addition Start->Risk3 Mitigation1 Store Cbz-Cl at 2-8°C. Vent containers. Risk1->Mitigation1 Mitigation2 Ensure reactor venting. Do not seal vessel. Risk2->Mitigation2 Mitigation3 Dosing controlled by internal temp (<10°C). Risk3->Mitigation3

Figure 2: Safety logic for handling Benzyl Chloroformate at scale.

Key Safety Data:

  • Cbz-Cl Decomposition: Occurs slowly at RT and rapidly >50°C, releasing HCl and CO₂.

  • Pressure: 1 mole of reaction generates stoichiometric CO₂ if hydrolysis occurs. Ensure scrubbing of off-gas (HCl) using a caustic scrubber.

Purification & Quality Control

Chromatography is expensive and time-consuming at scale. The following "Self-Validating" purification logic should be used:

  • The Acid Wash Test:

    • Take an aliquot of the organic layer.[10]

    • Shake with 1M HCl.

    • Check TLC of the organic layer.[11][12] If the "Start Material" spot disappears, the acid wash is effective.

  • Crystallization:

    • Many Cbz-piperidines are solids.[13]

    • Solvent System: Hexanes/Ethyl Acetate or Ethanol/Water.

    • Protocol: Dissolve in minimum hot Ethyl Acetate, add Hexanes until cloudy, cool slowly to 4 °C.

  • Distillation:

    • For liquid Cbz-piperidines, high-vacuum distillation (< 1 mmHg) is effective but requires temperatures >150 °C.[1]

    • Warning: Ensure all Cbz-Cl is quenched before heating to avoid explosion.

References

  • Schotten-Baumann Conditions & Mechanism

    • Organic Syntheses, Coll.[1] Vol. 3, p. 167 (1955); Vol. 23, p. 13 (1943).[1]

  • Cbz-OSu Reagent Profile

    • Paquet, A. Canadian Journal of Chemistry, 1982, 60, 976.[1] (Introduction of Cbz-OSu as a safer alternative).

  • Safety of Benzyl Chloroformate

    • Bretherick's Handbook of Reactive Chemical Hazards. Benzyl Chloroformate entry.[6][8][10][14][15][16]

  • Large Scale Peptide/Amine Protection

    • Isidro-Llobet, A., et al. Chem. Rev.[1] 2009, 109, 2455-2504.[1] (Comprehensive review of protecting groups). [1]

  • Purification of Piperidines

    • BenchChem Application Notes.[2] "Purification of Piperidine Reaction Products."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(1-Cbz-Piperidin-3-yl)-butyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Yield Trap"

The synthesis of 4-(1-Cbz-Piperidin-3-yl)-butyric acid presents a classic chemoselectivity paradox that frequently degrades yield in standard protocols.

The core challenge lies in Step 2 (Reduction) . The standard method for reducing the unsaturated butyrate chain (Hydrogenation with


) is incompatible with the Carbobenzyloxy (Cbz) protecting group. Standard hydrogenation will simultaneously cleave the Cbz group (hydrogenolysis), resulting in the formation of the unprotected amino acid (piperidin-3-yl-butyric acid) or mixed byproducts, drastically lowering the isolated yield of the desired protected material.

The Solution: This guide prioritizes a Horner-Wadsworth-Emmons (HWE) olefination followed by a Homogeneous Catalytic Hydrogenation (Wilkinson’s Catalyst) or a Poisoned Heterogeneous Hydrogenation . This pathway preserves the Cbz group while quantitatively reducing the alkene.

The Optimized Synthetic Pathway

The following workflow illustrates the high-yield route avoiding Cbz cleavage.

SynthesisPath Start Start: 1-Cbz-3-piperidine carboxaldehyde HWE Step 1: HWE Reaction (Chain Extension) Start->HWE + Triethyl-4-phosphonocrotonate (or C2 homologation x2) Intermediate Intermediate: Unsaturated Ester (E-Isomer) HWE->Intermediate NaH, THF, 0°C Reduction Step 2: Selective Reduction (Wilkinson's Cat.) Intermediate->Reduction CRITICAL STEP Avoid Pd/C! Saturated Saturated Ester Reduction->Saturated H2, RhCl(PPh3)3 Hydrolysis Step 3: Hydrolysis (LiOH) Saturated->Hydrolysis LiOH, THF/H2O Final Target: 4-(1-Cbz-Piperidin-3-yl) butyric acid Hydrolysis->Final Acidify pH 4

Figure 1: Optimized synthetic workflow highlighting the critical chemoselective reduction step to preserve the Cbz group.

Detailed Protocol & Optimization

Step 1: Chain Extension (Horner-Wadsworth-Emmons)

Target: Maximizing conversion to the unsaturated ester.

To obtain the 4-carbon chain, you likely start with 1-Cbz-3-piperidinecarboxaldehyde . A direct Wittig/HWE with a C3-phosphonate is standard.

Protocol:

  • Reagents: Suspend Sodium Hydride (NaH) (60% dispersion, 1.2 eq) in anhydrous THF under Argon at 0°C.

  • Ylide Formation: Dropwise add Triethyl 4-phosphonobutyrate (or equivalent C3-linker phosphonate) (1.2 eq). Stir for 30 min until clear (deprotonation complete).

  • Addition: Add the aldehyde (1.0 eq) in THF dropwise.

  • Reaction: Warm to Room Temperature (RT). Monitor by TLC/LCMS.

Optimization Tips:

  • Base Choice: If NaH causes Cbz degradation (rare, but possible with wet solvents), switch to LiHMDS at -78°C. This is milder and prevents base-mediated hydrolysis of the Cbz carbamate.

  • Temperature: Do not heat above 40°C. Thermal instability can lead to elimination side products on the piperidine ring.

Step 2: The Critical Reduction (Chemoselective Hydrogenation)

Target: Reduce alkene; PRESERVE Cbz.

⛔ STOP: Do not use


 with Pd/C, Pd(OH)

, or Raney Nickel. These will strip the Cbz group.
Recommended Method: Wilkinson’s Catalyst

This homogeneous catalyst reduces unhindered alkenes but is generally inert toward Cbz groups and benzyl ethers under mild conditions.

Protocol:

  • Setup: Dissolve the unsaturated ester (1.0 eq) in degassed Benzene/Ethanol (1:1) or THF .

  • Catalyst: Add Wilkinson’s Catalyst [RhCl(PPh

    
    )
    
    
    
    ]
    (2–5 mol%).
  • Hydrogenation: Purge with

    
     (balloon pressure or low pressure < 50 psi). Stir at RT for 12–24 hours.[1]
    
  • Workup: Concentrate and filter through a short pad of silica or Celite to remove Rhodium residues.

Alternative Method: Poisoned Palladium (If Rh is unavailable)

If you must use Palladium, you must "poison" it to inhibit hydrogenolysis activity.

  • System: 5% Pd/C in Ethyl Acetate (avoid MeOH/EtOH which accelerate deprotection).

  • Additive: Add Diphenylsulfide (0.5 eq relative to catalyst) or use Pyridine as the solvent. This slows the reaction significantly but preserves the Cbz.

Step 3: Hydrolysis

Target: Ester to Acid.

Protocol:

  • Dissolve saturated ester in THF/Water (3:1) .

  • Add LiOH·H

    
    O  (2.0 eq).
    
  • Stir at RT.[1] Do not reflux. High heat with hydroxide can attack the carbamate.

  • Workup: Acidify carefully with 1N HCl to pH 3–4 and extract with Ethyl Acetate.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Loss of Cbz group (Product is free amine) Used Pd/C for hydrogenation.[2][3]Switch to Wilkinson's Catalyst (

) or use Diimide reduction (TsNHNH

).
Low Yield in HWE Step Enolization of aldehyde (if using NaH).Switch base to LiHMDS or NaHMDS at -78°C to prevent proton abstraction from the

-position of the aldehyde.
Incomplete Reduction Steric hindrance or catalyst poisoning.If using Wilkinson's, ensure solvent is degassed (Oxygen kills the catalyst). Increase

pressure to 50 psi.
"Gumming" during Workup Triphenylphosphine oxide (TPPO) from Wittig/HWE.Use the HWE reaction (phosphate byproduct is water-soluble) rather than Wittig. If using Wittig, precipitate TPPO with Hexanes/Ether.
Double Bond Isomerization Base-catalyzed migration during HWE.Ensure the reaction is quenched promptly with saturated

at 0°C.

Frequently Asked Questions (FAQs)

Q: Can I use Diimide for the reduction step? A: Yes. Generating diimide in situ (e.g., from potassium azodicarboxylate and acetic acid, or tosylhydrazide) is an excellent metal-free alternative that is perfectly chemoselective for alkenes over Cbz groups. This is often cheaper than Rhodium catalysts for large-scale batches.

Q: Why not use the Boc-protected analog instead? A: If your synthetic route allows, switching to 1-Boc-3-piperidinecarboxaldehyde is highly recommended. Boc groups are stable to standard Pd/C hydrogenation. You can hydrogenate the chain using cheap Pd/C, then remove the Boc with TFA later if needed. Stick to Cbz only if the final application specifically requires it or if acid-labile groups are present elsewhere.

Q: My HWE reaction solidifies. What solvent should I use? A: HWE reagents can form gelatinous precipitates with Lithium salts. Use THF or DME (Dimethoxyethane). If stirring stops, add more solvent. Avoid DCM as it slows the reaction rate for ylides.

References

  • Wilkinson's Catalyst Selectivity: Osborn, J. A., et al. "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes." Journal of the Chemical Society A, 1966, 1711–1732. Link

  • Cbz Stability in Hydrogenation: Sajiki, H. "Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C-Et3N."[4] Tetrahedron Letters, Vol. 36, No. 20, 1995, pp. 3465-3468. (Demonstrates amine poisoning of Pd to save Benzyl/Cbz groups). Link

  • HWE Reaction Mechanism & Conditions: Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[5][6][7][8] Chemical Reviews, 1989, 89(4), 863–927. Link

  • Diimide Reduction (Alternative): Pasto, D. J., & Taylor, R. T. "Reduction with Diimide." Organic Reactions, 1991. (Authoritative review on metal-free reduction). Link

Sources

Technical Support Center: Cbz Removal from Piperidine Butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CBZ-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Deprotection Protocols for Zwitterionic Substrates

Executive Summary & Chemical Context

Removing the Carbobenzyloxy (Cbz) group from piperidine butyric acid presents a distinct physicochemical challenge: the Solubility Inversion .

  • Starting Material: Lipophilic (soluble in organic solvents like DCM, EtOAc).

  • Product: Zwitterionic amino acid (highly polar, water-soluble, insoluble in non-polar organics).

Most failures with this specific substrate occur not because the chemistry fails, but because the product precipitates onto the catalyst surface , halting the reaction, or because the free amine poisons the catalyst .

This guide provides three validated protocols and a diagnostic troubleshooting workflow to ensure high yield and purity.

Diagnostic Workflow (Interactive Troubleshooting)

Before altering your protocol, use this decision tree to diagnose the specific failure mode.

TroubleshootingTree Start Start: Reaction Stalled or Incomplete? CheckSolubility Is precipitate visible on the catalyst? Start->CheckSolubility CheckPoison Does the molecule contain Sulfur (Met/Cys)? CheckSolubility->CheckPoison No Sol_Solubility SOLUTION: Product is coating catalyst. Switch to Solvent System B (AcOH/MeOH/H2O). CheckSolubility->Sol_Solubility Yes CheckGas Is H2 uptake ceasing despite solubility? CheckPoison->CheckGas No Sol_Poison SOLUTION: Catalyst Poisoning. Use Method B (Acidolysis) or Increase Catalyst Loading >20 wt%. CheckPoison->Sol_Poison Yes Sol_Pressure SOLUTION: Mass Transfer Limit. Increase Pressure (50 psi) or Switch to Transfer Hydrogenation. CheckGas->Sol_Pressure Yes

Figure 1: Diagnostic decision tree for identifying reaction stalls during Cbz deprotection.

Method A: Catalytic Hydrogenation (The Gold Standard)

This is the preferred method due to clean byproducts (Toluene and CO₂). However, for piperidine butyric acid, solvent choice is critical to maintain solubility of the zwitterionic product.

Optimized Protocol
  • Catalyst: 10% Pd/C (wet, Degussa type E101 or equivalent).

  • Solvent System: MeOH : Water : Acetic Acid (9:1:1).

    • Why Acetic Acid? It protonates the piperidine nitrogen, preventing it from coordinating strongly to the Palladium surface (catalyst poisoning) and increases the solubility of the product.

  • Pressure: 1 atm (Balloon) is usually sufficient; 30-50 psi for stubborn cases.

Step-by-Step:

  • Dissolve Cbz-piperidine butyric acid (1.0 equiv) in the solvent mixture (0.1 M concentration).

  • Safety: Under Argon/Nitrogen flow, carefully add 10 wt% Pd/C (0.1 g catalyst per 1 g substrate). Do not add dry catalyst to flammable solvents in air.

  • Evacuate and backfill with H₂ (x3).[1]

  • Stir vigorously at RT for 4-16 hours.

  • Workup: Filter through a Celite pad.[2][3] Wash the pad with Water/MeOH (not just MeOH, or you will leave the product on the Celite).

  • Concentrate. Co-evaporate with toluene to remove acetic acid traces.

Troubleshooting Table: Hydrogenation
SymptomProbable CauseCorrective Action
Reaction stops at 50% Product precipitating on catalyst.Add water or more acetic acid to dissolve the zwitterion. Warm to 40°C.
No reaction Catalyst poisoning (S, free amines).Add 1-2 eq. of HCl or AcOH to protonate amines. If Sulfur is present, switch to Method B.
N-Methylation observed Reaction of MeOH with Pd.Rare, but possible. Switch solvent to Ethanol or THF/Water.
Fire upon addition Static discharge igniting MeOH vapor.ALWAYS wet the catalyst with water or add under inert gas blanket.
Method B: Acidolysis (HBr in Acetic Acid)[2]

Use this method if your molecule contains Sulfur (which poisons Pd) or if hydrogenation is persistently failing.[4]

Warning: This method is harsh. Ensure your molecule does not contain acid-sensitive groups (e.g., Boc, t-Butyl esters).

Optimized Protocol
  • Reagent: 33% HBr in Acetic Acid.

  • Temperature: Room Temperature.

Step-by-Step:

  • Dissolve substrate in minimal glacial acetic acid.

  • Add 33% HBr/AcOH (5-10 equivalents).

  • Stir for 1-2 hours. Evolution of CO₂ may be observed.[5][6]

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into cold Diethyl Ether (10x volume).

    • The piperidine butyric acid hydrobromide salt should precipitate as a solid or sticky gum.

    • Decant ether. Triturate the solid with fresh ether to remove benzyl bromide byproducts.

    • Dry under vacuum.[3]

FAQ: Acidolysis Issues

Q: I formed the ethyl ester instead of the free acid. Why? A: You likely used Ethanol as a co-solvent or during workup. In strong acid (HBr), the carboxylic acid will Fischer esterify with any alcohol present. Use only Acetic Acid or inert solvents (DCM) during the reaction.

Method C: Transfer Hydrogenation (Rapid & Safe)

This method avoids H₂ gas cylinders and is often faster than balloons.

Optimized Protocol
  • Hydrogen Donor: Ammonium Formate (solid).

  • Catalyst: 10% Pd/C.[1][2][5][7][8]

  • Solvent: Methanol (reflux).

Step-by-Step:

  • Dissolve substrate in MeOH.[5]

  • Add Pd/C (10 wt%).

  • Add Ammonium Formate (5-10 equivalents).

  • Reflux for 1-4 hours.

  • Workup: Filter hot (to ensure product solubility). The residue will contain ammonium formate.

  • Purification: Ammonium formate sublimes under high vacuum, or use ion-exchange resin to desalt.

Critical Focus: Isolating the Zwitterion

The most common user complaint is "I lost my product during workup." This is because piperidine butyric acid is a zwitterion (


).

The Isoelectric Point (pI) Trap:

  • At low pH (pH < 4): Molecule is cationic (

    
    ). Soluble in water.[9][10][11][12]
    
  • At high pH (pH > 10): Molecule is anionic (

    
    ). Soluble in water.[9][10][11][12]
    
  • At pI (approx pH 6-7): Net charge is zero. Minimum solubility.

Purification Strategy: If you need the free amino acid (not the salt):

  • Dissolve the crude salt (from HBr or HCl workup) in minimal water.

  • Apply to a Dowex 50W (H+ form) cation exchange column.

  • Wash with water (removes non-basic impurities).

  • Elute with 1M NH₄OH (Ammonium Hydroxide) .

  • Lyophilize the eluate. The ammonia evaporates, leaving the pure zwitterion.

Mechanistic Visualization

Understanding the pathway helps predict side reactions.

ReactionMechanism SM Cbz-Piperidine-Butyric Acid Inter Carbamic Acid Intermediate SM->Inter Pd/H2 (Cleavage) Prod Product (Piperidine Butyric Acid) Inter->Prod -CO2 (Spontaneous) ByProd Toluene + CO2 Inter->ByProd

Figure 2: Mechanistic pathway of hydrogenolysis. Note that the decarboxylation step is spontaneous at room temperature.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Cbz stability and cleavage conditions).
  • BenchChem. (2025).[1][2][5] Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Link

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Deprotection Protocols. Link

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation with ammonium formate: A mild and selective method for the removal of Cbz groups. Journal of the Chemical Society, Perkin Transactions 1.
  • Felpin, F.-X., & Fouquet, E. (2010).[13] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst. Chemistry – A European Journal.[11] (Discusses catalyst activation and safety).

Sources

Technical Support Center: Navigating Solubility Challenges with 4-(1-Cbz-Piperidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1-Cbz-Piperidin-3-yl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility issues commonly encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and experimental protocols to overcome these challenges effectively.

Understanding the Molecule: Why is Solubility an Issue?

This compound possesses a chemical structure that inherently limits its aqueous solubility. The presence of the bulky, non-polar carboxybenzyl (Cbz) protecting group and the hydrocarbon chain of the butyric acid moiety contribute to its lipophilic character. While the piperidine ring and the carboxylic acid group offer some potential for polar interactions, the overall molecule tends to be hydrophobic, leading to poor dissolution in water. A predicted pKa of approximately 4.82 for the carboxylic acid group is a critical piece of information that we will leverage to enhance its solubility.[1]

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound in water for my in vitro assay, but it's not dissolving. What is the first step I should take?

A1: The initial and most straightforward approach is to adjust the pH of your aqueous solution. As a carboxylic acid, the solubility of this compound is highly pH-dependent. By increasing the pH to a value above its pKa (predicted to be around 4.82), you can deprotonate the carboxylic acid to form the much more soluble carboxylate salt.[2] A good starting point is to adjust the pH to 7.0-7.4 for many biological assays.

Q2: I've adjusted the pH, but the solubility is still not sufficient for my required concentration. What are my other options?

A2: If pH adjustment alone is insufficient, you can explore the use of co-solvents or solubility enhancers like cyclodextrins.

  • Co-solvents: Water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for your lipophilic compound.[][4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar parts of your molecule, like the Cbz group, forming an inclusion complex that is more soluble in water.[5][6][7][8]

Q3: Are there any potential downsides to using pH adjustment or co-solvents?

A3: Yes, and it's crucial to consider their impact on your specific experiment:

  • pH: Extreme pH values can affect the stability of your compound and may not be compatible with biological assays, potentially altering protein structure or cell viability.

  • Co-solvents: Organic solvents can sometimes interfere with experimental results, for example, by exhibiting toxicity to cells or inhibiting enzyme activity. It is always recommended to run a vehicle control to account for any effects of the co-solvent.

Q4: How do I know which co-solvent to choose and in what concentration?

A4: The choice of co-solvent and its concentration should be determined empirically. Start with commonly used and generally well-tolerated solvents like DMSO or ethanol. It is advisable to use the lowest effective concentration, typically starting from 0.1-1% (v/v) and gradually increasing if necessary, while staying within the tolerance limits of your experimental system.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with this compound.

Problem: The compound precipitates out of solution after initial dissolution.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient pH Re-measure and adjust the pH of the solution. Ensure it is at least 1.5 to 2 units above the pKa (i.e., pH > 6.3).A pH closer to the pKa can lead to a significant population of the less soluble, protonated form of the carboxylic acid. Maintaining a higher pH ensures the equilibrium strongly favors the soluble carboxylate form.
Buffer Capacity Exceeded If using a buffer, ensure its buffering capacity is sufficient to maintain the desired pH after the addition of the acidic compound.The addition of an acidic compound can overwhelm a weak buffer, causing the pH to drop and the compound to precipitate.
Co-solvent Evaporation If using a volatile co-solvent like ethanol, ensure the solution is stored in a sealed container to prevent evaporation.Evaporation of the co-solvent will increase the relative amount of water, potentially causing the compound to crash out of solution.
Temperature Effects Consider if the temperature of the solution has changed. Solubility is often temperature-dependent.For many compounds, solubility increases with temperature. If the solution was prepared warm and then cooled, precipitation may occur.
Problem: The compound is not dissolving even with pH adjustment and co-solvents.
Potential Cause Troubleshooting Step Scientific Rationale
High Concentration Re-evaluate the target concentration. It may be above the compound's maximum solubility under the current conditions.Every compound has a saturation limit in a given solvent system.
Incorrect Co-solvent Test a different co-solvent or a combination of co-solvents.The solubilizing power of co-solvents varies depending on the specific solute.
Kinetic vs. Thermodynamic Solubility Try gentle heating (if the compound is stable) or sonication to aid dissolution.These methods can help overcome kinetic barriers to dissolution. However, be aware that this may lead to a supersaturated and potentially unstable solution.
Compound Purity/Polymorphism Ensure the purity of your compound. Different crystalline forms (polymorphs) can have different solubilities.Impurities can affect solubility, and different solid-state forms can have significantly different dissolution rates and solubilities.

Experimental Protocols

Protocol 1: Step-by-Step pH Adjustment for Solubilization
  • Preparation: Weigh the desired amount of this compound.

  • Initial Suspension: Add a small amount of purified water or your desired aqueous buffer (e.g., PBS) to the compound to create a slurry.

  • Basification: While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the basic solution until the compound is fully dissolved and the pH is stable at the desired level (e.g., pH 7.4).

  • Volume Adjustment: Once dissolved, add the remaining aqueous buffer to reach the final desired concentration.

  • Final pH Check: Verify the final pH of the solution and adjust if necessary.

Protocol 2: Co-solvent Screening for Enhanced Solubility
  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a pure, water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.

  • Observation: Visually inspect for any precipitation at each dilution.

  • Determination of Maximum Tolerated Co-solvent Concentration: Identify the highest concentration of the co-solvent that maintains the compound in solution at your target concentration.

  • Vehicle Control: Prepare a corresponding vehicle control with the same final concentration of the co-solvent in the aqueous buffer to be used in your experiments.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good water solubility and low toxicity.[5]

  • Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your aqueous buffer. The concentration will need to be optimized, but a starting point could be a 1:1 or 1:2 molar ratio of your compound to the cyclodextrin.

  • Compound Addition: Add the this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture, and if necessary, gently warm or sonicate to facilitate the formation of the inclusion complex.

  • Filtration: Once a clear solution is obtained, it can be sterile-filtered if required for cell-based assays.

Visualizing the Concepts

Chemical Structure and Key Moieties

G cluster_0 This compound Cbz Carboxybenzyl (Cbz) Group (Lipophilic) Piperidine Piperidine Ring Cbz->Piperidine ButyricAcid Butyric Acid Chain (Carboxylic Acid, pKa ~4.82) Piperidine->ButyricAcid

Caption: Key functional groups influencing the solubility of the molecule.

Troubleshooting Workflow

G start Solubility Issue with This compound ph_adjust Adjust pH > pKa (e.g., pH 7.4) start->ph_adjust co_solvent Add Co-solvent (e.g., DMSO, Ethanol) ph_adjust->co_solvent No success Solubilized ph_adjust->success Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) co_solvent->cyclodextrin No co_solvent->success Yes cyclodextrin->success Yes failure Still Insoluble cyclodextrin->failure No re_evaluate Re-evaluate Concentration and Experimental Conditions failure->re_evaluate

Caption: A stepwise approach to troubleshooting solubility problems.

References

  • Patil, S. P., et al. (2021). Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes; Physicochemical, Computational, and Proton Nuclear Magnetic Resonance Spectroscopy Studies: PART I. ASSAY and Drug Development Technologies, 19(1), 46-61.
  • Kushakova, K., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098.
  • Wosicka-Frackowiak, H., et al. (2022). Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System for Improving the Piperine Effect on Glioblastoma Cells. International Journal of Molecular Sciences, 23(19), 11929.
  • Thong-in, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-13.
  • Zhang, L., et al. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 22(8).
  • ResearchGate. (n.d.). Chemical structure of (a) piperine (PP), (b) β-cyclodextrin (βCD), and.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Vedaraman, N., et al. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. Advances in Chemical Engineering and Science, 4, 52-59.
  • ResearchGate. (n.d.). Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2018). Glutamic acid protection using cbz?. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Predicting Solubility of Newly-Approved Drugs (2016–2020) with a Simple ABSOLV and GSE(Flexible-Acceptor) Consensus Model Outperforming Random Forest Regression. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Emulsion Forming Drug Delivery System for Lipophilic Drugs. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Natural Carboxylic Acid-Based Deep Eutectic Solvents: Physi-Cochemical Properties, Biological Activities and Application in Flavonoids Extraction from Walnut Green Peel. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Piperazinylcarbonyl)morpholine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). propyl butanoate-d3. Retrieved from [Link]

Sources

Optimizing purification of piperidine acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Piperidine Acid Derivatives

Subject: Overcoming the "Zwitterion Trap" in Piperidine Carboxylic Acid Purification From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Biology & Medicinal Chemistry Teams

Introduction: The Zwitterion Paradox

Welcome to the technical support hub. You are likely here because your piperidine acid derivative (e.g., nipecotic acid analogs, piperidine-4-carboxylic acid derivatives) is behaving erratically.

These molecules present a unique "Zwitterion Trap." The basic secondary amine (pKa ~11) and the acidic carboxyl group (pKa ~4) create a molecule that is charged across the entire pH spectrum. In standard Reverse Phase (RP) chromatography, they often elute in the void volume or tail severely due to silanol interactions. In organic extraction, they refuse to leave the aqueous phase.

This guide abandons generic advice. We will focus on three field-proven workflows: HILIC Chromatography , SCX "Catch-and-Release" , and Isoelectric Precipitation .

Module 1: Chromatographic Optimization

The Issue: Your compound elutes at the solvent front (t0) or exhibits severe peak tailing on C18.

Mechanism of Failure
  • Retention Failure: On C18, the high polarity of the zwitterion prevents hydrophobic collapse, leading to no retention.

  • Peak Tailing: The protonated piperidine nitrogen interacts ionically with residual deprotonated silanols (

    
    ) on the silica surface, causing a "drag" effect.
    
Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)

For polar piperidine acids, HILIC is superior to C18. It creates a water-enriched layer on the silica surface, allowing the polar analyte to partition into it.

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded silica.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 95% B

    
     60% B. (Note: HILIC runs "backwards" compared to RP; water is the strong solvent).
    

Critical Tech Note: Do not use pure water/ACN. You must use a buffer (10-20 mM) to suppress ionic interactions. Ammonium formate is preferred for MS compatibility [1].

Protocol B: Modified Reverse Phase (C18)

If you must use C18 (e.g., for more lipophilic derivatives), you must control the silanol ionization.

  • Acidic Method: 0.1% Trifluoroacetic Acid (TFA).[3] The low pH (<2.5) protonates the silanols (

    
    ), neutralizing the surface charge and preventing amine interaction [2].
    
  • Basic Method: 0.1% Ammonium Hydroxide (pH 10). This deprotonates the amine (neutral form) and suppresses protonation, but requires a high-pH stable column (e.g., Hybrid silica/Ethylene-Bridged).

Table 1: Mobile Phase Selection Matrix

Derivative TypeColumnMobile Phase AMobile Phase BModifier
Highly Polar / Zwitterion HILIC (Amide/ZIC)10mM NH4 FormateACNBuffer essential for peak shape
Lipophilic Amide C18 (End-capped)WaterACN/MeOH0.1% Formic Acid
Basic Amine (No Acid) C18 (High pH Stable)10mM NH4 Bicarb (pH 10)ACNHigh pH suppresses ionization

Module 2: Isolation & Work-up (The "Catch-and-Release")

The Issue: Product is stuck in the aqueous layer after reaction; extraction with DCM/EtOAc yields nothing.

The Solution: Strong Cation Exchange (SCX) Chromatography.[4] This is the gold standard for desalting and isolating amphoteric amines without lyophilizing large volumes of buffer.

Workflow Logic
  • Load (Acidic): At pH 2-3, the piperidine is positively charged (

    
    ) and binds tightly to the sulfonate groups (
    
    
    
    ) on the SCX resin. Neutral impurities pass through.
  • Wash (Neutral): Methanol washes away non-basic impurities.

  • Elute (Basic): Ammonia in methanol deprotonates the piperidine (

    
    ), breaking the ionic bond and releasing the pure compound [3].
    

SCX_Workflow Start Crude Aqueous Mixture (pH < 3) SCX_Col SCX Cartridge (Sulfonic Acid) Start->SCX_Col Load (Amine binds) Waste_Neutrals Waste: Neutral Impurities Salts SCX_Col->Waste_Neutrals Flow through Product Pure Piperidine Derivative SCX_Col->Product Release Wash_Step Wash: MeOH / Water Wash_Step->SCX_Col Clean Matrix Elution Elution: 2M NH3 in MeOH Elution->SCX_Col Displace Amine

Figure 1: The "Catch-and-Release" mechanism for purifying piperidine derivatives using Strong Cation Exchange (SCX).

Step-by-Step SCX Protocol:

  • Conditioning: Flush SCX cartridge with 3 CV (Column Volumes) of MeOH, then 3 CV of 0.5 M HCl.

  • Loading: Acidify your crude reaction mixture to pH ~2 with 1M HCl. Load onto the cartridge. Flow rate: 1-2 mL/min.

  • Washing: Flush with 5 CV of MeOH. This removes non-basic organic impurities.

  • Elution: Flush with 3-5 CV of 2M Ammonia in Methanol . Collect this fraction.

  • Finishing: Concentrate the ammonia fraction in vacuo. You will obtain the free base or zwitterion as a clean solid/oil.

Module 3: Troubleshooting & FAQs

Q1: My compound is "oiling out" instead of crystallizing. How do I fix this? A: Piperidine derivatives often form amorphous oils due to conformational flexibility.

  • Fix 1 (Salt Formation): Dissolve the oil in a minimal amount of Et2O or Dioxane and add 4M HCl in Dioxane dropwise. The hydrochloride salt is usually crystalline.

  • Fix 2 (Trituration): Add a non-solvent (like Hexane or Et2O) to the oil and sonicate vigorously. Scratch the glass side of the flask to induce nucleation.

Q2: I see "Ghost Peaks" in my gradient LC-MS run. A: This is often due to the "Memory Effect" of basic amines on the injector needle or column frit.

  • Fix: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid. Run a "sawtooth" gradient wash between runs to strip the column [4].

Q3: Can I use Silica Flash Chromatography? A: Only if you modify the silica. Standard silica is acidic (pH ~5). Piperidines will stick irreversibly.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH mobile phase. This neutralizes the silica surface. Alternatively, use Amine-functionalized silica cartridges which require no modifier.

Decision Matrix: Method Selection

Use the following logic flow to determine the correct purification strategy for your specific derivative.

Purification_Decision Start Piperidine Derivative Crude Mixture Check_Solubility Solubility Check Start->Check_Solubility Org_Soluble Soluble in DCM/EtOAc? Check_Solubility->Org_Soluble Yes_Org Yes (Lipophilic) Org_Soluble->Yes_Org Lipophilic No_Org No (Polar/Zwitterion) Org_Soluble->No_Org Hydrophilic Method_Flash Flash Chromatography (DCM/MeOH + 1% TEA) Yes_Org->Method_Flash Method_SCX SCX Cartridge (Catch & Release) No_Org->Method_SCX Small Scale (<1g) Method_HILIC Prep HILIC (ACN/Buffer) No_Org->Method_HILIC Large Scale / High Purity Req

Figure 2: Decision tree for selecting the optimal purification method based on solubility and scale.

References

  • Vertex AI Search. (2025). RETENTION MECHANISM IN ZWITTERIONIC HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie. 2

  • Phenomenex. (2025).[5][6] How to Reduce Peak Tailing in HPLC. Phenomenex Technical Guide. 7

  • ThermoFisher Scientific. (n.d.). Ion Exchange SPE Optimized for Amino Acid Enrichment. ThermoFisher Application Notes. 8[9]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems. LCGC North America. 5

  • BenchChem. (2025).[10][11] Technical Support Center: Purification of Piperidine Derivatives. BenchChem Protocols. 11

Sources

Preventing racemization of 3-substituted piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chiral Technologies Division Subject: Technical Guide: Preventing Racemization of 3-Substituted Piperidine Derivatives

Executive Summary & Core Directive

The 3-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and JAK inhibitors (e.g., Tofacitinib). However, the C3 stereocenter is notoriously labile depending on the substituent and the protection status of the ring nitrogen.

The Core Challenge: The configurational stability of C3 depends heavily on the electronic nature of the substituent (


) and the ring nitrogen (

).
  • Case A (Electron-Withdrawing Group at C3): If

    
     is a carbonyl (e.g., Ethyl Nipecotate), the C3 proton is acidic (
    
    
    
    in esters), leading to rapid base-catalyzed racemization via enolization.
  • Case B (Amino Group at C3): If

    
     is an amine (e.g., 3-Aminopiperidine), the stereocenter is generally stable to base but susceptible to oxidative racemization  (via imine intermediates) or radical epimerization  during synthesis.
    

This guide provides a self-validating troubleshooting framework to diagnose and prevent loss of enantiomeric excess (ee).

Diagnostic Hub: Troubleshooting Common Failures

Scenario 1: "My ee dropped significantly during the hydrolysis of N-Boc Ethyl Nipecotate."
  • Diagnosis: Thermodynamic Equilibration. The hydrolysis of piperidine-3-esters is often performed under basic conditions (LiOH/NaOH). The intermediate enolate allows the substituent to flip between axial and equatorial positions. The reaction will drive toward the thermodynamic product (usually trans or anti), destroying the enantiopurity of a cis-enriched starting material.

  • The Fix:

    • Switch to Acidic Hydrolysis: Use dilute HCl or TFA/water if the substrate tolerates it. Acidic conditions suppress enolate formation.

    • Kinetic Control: If base is required, use LiOH in THF/H2O at 0°C and limit reaction time. Lithium coordinates the carbonyl, slightly stabilizing the configuration compared to Sodium or Potassium.

Scenario 2: "Racemization observed during N-protection of 3-aminopiperidine."
  • Diagnosis: Heat-Induced Radical Epimerization or Schiff Base Tautomerization. While 3-aminopiperidines are less acidic than nipecotates, using harsh conditions (high heat, refluxing in toluene) during protection (e.g., with

    
     or 
    
    
    
    ) can trigger radical pathways or transient imine formation if any oxidant or aldehyde impurity is present.
  • The Fix:

    • Control Exotherms: Add the protecting group anhydride/chloride slowly at 0°C.

    • Biphasic Conditions: Use a Schotten-Baumann protocol (THF/aq.

      
      ) to buffer the pH and keep the unprotonated amine concentration low.
      
Scenario 3: "Yields are good, but the optical rotation is inconsistent batch-to-batch."
  • Diagnosis: Contaminated Resolving Agents or Seed Crystals. If you are using diastereomeric salt resolution (e.g., Tartaric acid), the "memory effect" of the crystallization vessel or impure resolving agents can seed the wrong polymorph.

  • The Fix:

    • Polymorph Check: Verify the crystal form of your resolving agent using XRPD (X-Ray Powder Diffraction).

    • Solvent Specificity: Racemization in salt resolution is often solvent-dependent. Ensure strictly anhydrous alcohols if using Dynamic Kinetic Resolution (DKR) is not the goal.

Technical Deep Dive: Mechanisms of Instability

Understanding the mechanism is the only way to predict stability.

Mechanism A: Base-Catalyzed Enolization (Nipecotic Acid Derivatives)

For 3-carboxy derivatives, the C3 proton is


 to the carbonyl. Deprotonation yields a planar enolate. Upon reprotonation, the proton enters from the face that minimizes steric strain (leading to the thermodynamic isomer).
Mechanism B: Oxidative Dehydrogenation (3-Amino Derivatives)

Traces of transition metals or oxidants can convert the C3-amine into an imine (C=N). Reduction of this imine (or hydrolysis) scrambles the stereocenter.

RacemizationPathways cluster_legend Critical Control Points Start Chiral 3-Substituted Piperidine (S-isomer) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Base (OH-) (If R=COOR) Imine Imine Intermediate (Oxidative) Start->Imine Oxidant/Metal (If R=NH2) Racemic1 Racemic Mixture (Thermodynamic Control) Enolate->Racemic1 Reprotonation Racemic2 Racemic Amine Imine->Racemic2 Reduction/Hydrolysis Legend1 Avoid Strong Bases for Esters Legend2 Avoid Oxidants for Amines

Figure 1: Mechanistic pathways for racemization in 3-substituted piperidines based on substituent type.

Validated Protocols

Protocol A: Safe N-Boc Protection of (R)-3-Aminopiperidine

Target: Prevent thermal/radical epimerization during protection.

Reagents:

  • (R)-3-Aminopiperidine dihydrochloride (1.0 eq)

  • 
     (1.1 eq)
    
  • 
     (2.5 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Step-by-Step:

  • Dissolution: Suspend the dihydrochloride salt in DCM at 0°C . High temperature at the start is a critical failure point.

  • Base Addition: Add

    
     dropwise. Observation: The solution should become clear as the free base is liberated.
    
    • Checkpoint: Ensure internal temperature does not exceed 5°C.

  • Boc Addition: Dissolve

    
     in a minimal amount of DCM and add dropwise over 30 minutes.
    
  • Quench: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.

  • Workup: Wash with dilute citric acid (5%) instead of HCl to remove unreacted amine without stripping the Boc group or inducing acid-catalyzed rearrangement.

Protocol B: Diastereomeric Salt Resolution of Ethyl Nipecotate

Target: Recover high ee from racemate using L-Tartaric Acid.

Table 1: Resolution Parameters

ParameterSpecificationReason
Resolving Agent (L)-(+)-Tartaric AcidForms crystalline salt with (S)-isomer.
Solvent Ethanol (95%) or MeOHOptimal solubility differential.
Temperature Heat to reflux, cool to 5°CSlow cooling promotes pure crystal growth.
Stoichiometry 1.0 eq Amine : 1.0 eq Acid0.5 eq (Pope-Peachey) often fails for this substrate.
Yield Target ~35-40% (Theoretical Max 50%)Higher yields often indicate eutectic contamination.

Procedure:

  • Dissolve racemic ethyl nipecotate in Ethanol.

  • Add (L)-Tartaric acid (1.0 eq) dissolved in hot Ethanol.

  • Heat mixture to reflux until clear.

  • Critical Step: Turn off heat and allow the vessel to cool to room temperature undisturbed over 4 hours. Rapid cooling traps the wrong enantiomer.

  • Filter the white precipitate. Recrystallize once from Ethanol to upgrade ee from ~85% to >99%.

Decision Matrix: Synthesis Strategy

Use this logic flow to determine the safest route for your specific derivative.

DecisionTree Start Target: Chiral 3-Substituted Piperidine Substituent What is the C3 Substituent? Start->Substituent PathA Carboxylic Acid/Ester (Nipecotic Acid) Substituent->PathA PathB Amine/Amide (3-Amino) Substituent->PathB Isolate Isolation Strategy PathA->Isolate Protect Protection Strategy PathB->Protect Acidic Use Acidic Workup (Avoid NaOH/LiOH) Isolate->Acidic Hydrolysis Resolution Salt Resolution (Tartaric Acid) Isolate->Resolution Purification Cold Keep < 5°C Add Reagents Slowly Protect->Cold Chemical Synthesis Enzymatic Consider Transaminase (Biocatalysis) Protect->Enzymatic Scale Up

Figure 2: Strategic decision tree for selecting reaction conditions based on substituent chemistry.

References

  • Glorius, F. et al. (2019).[1] Synthesis of substituted piperidines via iridium-catalyzed hydrogenation.Journal of Fluorine Chemistry . Link[1]

  • Sakurai, S. et al. (2012). Dielectrically controlled resolution of 3-aminopiperidine via diastereomeric salt formation.[2][3]Tetrahedron: Asymmetry . Link

  • BenchChem Technical Support. (2025). The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine.BenchChem .[4][5] Link

  • Wanner, K. T. et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives.Bioorganic & Medicinal Chemistry . Link

  • Gotor-Fernandez, V. et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.[6]Beilstein Journal of Organic Chemistry . Link

Sources

Removing benzyl carbamate protecting group without side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CBZ-REM-001 Topic: Selective Removal of Benzyl Carbamate (Cbz/Z) Groups Status: Open Assigned Specialist: Senior Application Scientist

🟢 System Overview & Scope

The Carbobenzyloxy (Cbz or Z) group is a cornerstone of peptide and organic synthesis due to its stability against basic conditions and mild acids. However, its removal—typically via catalytic hydrogenolysis—often triggers unintended "system failures" (side reactions) such as dehalogenation, alkene reduction, or N-methylation.

This guide provides validated troubleshooting workflows to remove Cbz groups while preserving sensitive molecular architectures.

🔧 Module 1: The Gold Standard (Hydrogenolysis) & Common Bugs

Standard Protocol: Palladium on Carbon (Pd/C) with Hydrogen gas (


).[1]
Mechanism:  The Pd surface adsorbs 

and the benzyl carbamate. The benzylic C-O bond is cleaved, releasing toluene and a carbamic acid, which spontaneously decarboxylates to the free amine.
⚠️ Troubleshooting: "My Product is Methylated"

User Report: "After standard hydrogenation in Methanol (MeOH), mass spec shows M+14 peaks (N-methylated byproduct)." Root Cause: In the presence of Pd/C, methanol can undergo dehydrogenation to form trace formaldehyde (


). This reacts with your newly liberated amine to form an imine, which is immediately reduced (reductive amination) to an N-methyl group.

The Fix:

  • Immediate Action: Switch solvent to Ethyl Acetate (EtOAc) , Ethanol (EtOH) , or THF .

  • Alternative: If solubility requires MeOH, use Pd(OH)₂ (Pearlman’s Catalyst) instead of Pd/C, as it is less prone to this specific side reaction, or ensure the reaction time is short.

📉 Diagram: Hydrogenolysis & Methylation Risk

Cbz_Mechanism Start Cbz-Amine (R-NH-Cbz) Pd_Surface Pd Catalyst (Adsorption) Start->Pd_Surface + H2 Cleavage C-O Bond Cleavage Pd_Surface->Cleavage Intermed Carbamic Acid (R-NH-COOH) Cleavage->Intermed + Toluene End Free Amine (R-NH2) Intermed->End - CO2 Methylated N-Methylated Side Product End->Methylated H2/Pd MeOH Solvent: MeOH HCHO HCHO (Trace) MeOH->HCHO Pd Oxid. HCHO->End Reductive Amination

Caption: Standard hydrogenolysis pathway vs. the N-methylation side-reaction caused by methanol.

🔧 Module 2: Chemoselectivity (Halogens & Alkenes)

User Report: "I need to remove Cbz but my molecule contains an Aryl-Bromide or an Alkene. Pd/C strips them both."

Protocol A: The "Poisoned" Catalyst (For Halogen Retention)

Standard Pd/C is too active and will perform oxidative addition into C-Br or C-I bonds. You must "poison" the catalyst to reduce its activity.

  • Reagents: 5-10% Pd/C, Methanol (or EtOH), Pyridine (additive).

  • Method: Add Pyridine (1-5 equiv) to the reaction mixture before introducing

    
    .
    
  • Why it works: Pyridine binds to the most active sites on the Pd surface (kinks/steps) where dehalogenation typically occurs, leaving the planar sites available for Cbz cleavage.

  • Alternative: Use Pd/SrCO₃ or PtO₂ (Adam's Catalyst) , which are inherently less reactive toward halogens than Pd/C.

Protocol B: Transfer Hydrogenation (For Alkenes & Halogens)

Avoid


 gas entirely. Use a hydrogen donor that is kinetically selective.
  • Reagents: 10% Pd/C, 1,4-Cyclohexadiene (10 equiv), Ethanol, RT.

  • Method: Stir the Cbz-substrate with Pd/C and 1,4-cyclohexadiene.

  • Why it works: The kinetic barrier for reducing an isolated alkene or aryl halide with cyclohexadiene is higher than that of hydrogenolysis of the benzylic C-O bond.

📊 Data: Selectivity Comparison Table
MethodReagentsHalogen RetentionAlkene RetentionReaction Speed
Standard

(1 atm), Pd/C
❌ Poor (Cl/Br lost)❌ PoorFast
Poisoned

, Pd/C, Pyridine
✅ Excellent⚠️ ModerateMedium
Transfer 1,4-Cyclohexadiene , Pd/C✅ Good✅ ExcellentFast
Lewis Acid

or

✅ Perfect✅ PerfectFast
Dissolving Metal Na /

❌ Poor❌ PoorInstant

🔧 Module 3: Non-Hydrogenolytic Methods (Acid-Sensitive/Sulfur)

User Report: "My molecule has a sulfur atom (catalyst poison) or is acid-sensitive."

Protocol C: The Mild Lewis Acid (AlCl₃ / HFIP)

A modern, highly chemoselective method that avoids metal catalysts entirely.

  • Reagents: Aluminum Chloride (

    
    , 3 equiv), Hexafluoroisopropanol (HFIP) solvent.[2][3][4]
    
  • Conditions: Stir at Room Temperature.

  • Scope: Tolerates Sulfur , Alkenes , Halogens , and even O-Benzyl groups (orthogonal deprotection).

  • Mechanism: HFIP enhances the Lewis acidity of

    
     via hydrogen bonding, facilitating the coordination to the carbamate carbonyl and subsequent cleavage.
    
Protocol D: The "Push-Pull" Mechanism (Thioanisole/TFA)

Used when standard hydrogenation fails due to steric hindrance or catalyst poisoning (S-containing compounds).

  • Reagents: Trifluoroacetic acid (TFA), Thioanisole.

  • Mechanism: Acid protonates the carbonyl; Thioanisole acts as a soft nucleophile to attack the benzylic carbon via an

    
    -like mechanism.
    
  • Note: Requires strong acid tolerance.

🔧 Module 4: Decision Logic

Use this flow to select the correct protocol for your specific substrate.

Decision_Tree Start Start: Cbz-Substrate Q1 Contains Sulfur (S)? (Catalyst Poison) Start->Q1 Q2 Contains Halogens (Cl, Br, I)? Q1->Q2 No Sol_Acid Use Acidic Cleavage (TFA/Thioanisole) OR AlCl3/HFIP Q1->Sol_Acid Yes Q3 Contains Alkenes/Alkynes? Q2->Q3 No Sol_Poison Use H2 + Pd/C + Pyridine (Poisoned Catalyst) Q2->Sol_Poison Yes Sol_Transfer Use Transfer Hydrogenation (1,4-Cyclohexadiene + Pd/C) Q3->Sol_Transfer Yes Sol_Std Standard Hydrogenolysis (H2 + Pd/C in EtOAc) Q3->Sol_Std No

Caption: Decision matrix for selecting the optimal Cbz deprotection strategy based on functional group tolerance.

❓ Frequently Asked Questions (FAQ)

Q: Can I use Boron Tribromide (


) for Cbz removal? 
A:  Yes, but it is harsh. 

is typically used for demethylating aryl ethers, but it will cleave Cbz groups rapidly.
  • Warning: It generates

    
     and will cleave methyl esters and benzyl ethers simultaneously. Use only if your molecule is robust and you need global deprotection.
    

Q: Why is my reaction stalling at 50% conversion? A: This is often due to amine poisoning . The free amine product binds strongly to the Pd surface, blocking further reaction.

  • Fix: Add a mild acid (e.g., 1 equiv of HCl or Acetic Acid) to the reaction. This protonates the amine product (

    
    ), preventing it from binding to the metal catalyst.
    

Q: Is there a metal-free method for sensitive substrates? A: Yes. The AlCl₃/HFIP method (Protocol C) is the current state-of-the-art for metal-free cleavage. Alternatively, TMSI (Trimethylsilyl iodide) can be used, though it is extremely moisture-sensitive.

📚 References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive guide on protective group stability and removal conditions).

  • Vinayagam, V., et al. (2024).[2][3] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[3][4] The Journal of Organic Chemistry, 89(8), 5665-5674.[3] (Describes the mild, metal-free AlCl3/HFIP protocol). [4]

  • Felix, A. M., et al. (1978).[5] Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene.[6] The Journal of Organic Chemistry, 43(21), 4194–4196. (The foundational paper on transfer hydrogenation selectivity).

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine. Tetrahedron Letters, 36(20), 3465-3468. (Establishes the "poisoning" concept for selectivity).

  • Scientific Update. (2023). To Deprotect and Serve. (Discusses thiol-mediated nucleophilic cleavage of Cbz).

Sources

The Steric Crunch Support Hub: Coupling Reagents for Hindered Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: STERIC-2266 Subject: Overcoming nucleophilic dormancy in 2,2,6,6-tetramethylpiperidine and 2,6-disubstituted analogs.

Introduction: Why Standard Reagents Fail

If you are here, you have likely already failed with EDC/HOBt, HATU, and T3P.

The problem with sterically hindered piperidines (like 2,2,6,6-tetramethylpiperidine) is not just the nucleophilicity of the nitrogen; it is the cone angle of approach . Standard reagents like HATU generate an active ester (OBt/OAt) that is itself bulky. When a bulky amine tries to attack a bulky active ester, the transition state energy becomes insurmountable due to steric clash (gear-slipping).

To solve this, we must minimize the size of the leaving group on the carbonyl. We are moving away from "Active Esters" to Acid Halides (Chlorides and Fluorides).

Module 1: Diagnostic Workflow

Before selecting a reagent, determine your substrate's tolerance. Use this logic gate to select your protocol.

CouplingLogic Start Start: Hindered Amine Coupling AcidSensitive Is the Acid Substrate Acid-Labile (e.g., Boc, tBu)? Start->AcidSensitive Chiral Is the Alpha-Carbon Chiral (Epimerization Risk)? AcidSensitive->Chiral No TFFH PROTOCOL B: TFFH / BTFFH (Acid Fluoride) AcidSensitive->TFFH Yes (Avoid HCl) ExtremeSteric Extreme Sterics? (e.g., 2,2,6,6-TMP) Chiral->ExtremeSteric No Chiral->TFFH Yes (Fluorides < Chlorides for Racemization) Ghosez PROTOCOL A: Ghosez's Reagent (Acid Chloride) ExtremeSteric->Ghosez Yes (The Nuclear Option) PyBrOP PROTOCOL C: PyBrOP (Phosphonium) ExtremeSteric->PyBrOP No (Just moderately hindered)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate sensitivity and steric demand.

Module 2: The "Nuclear" Option (Ghosez's Reagent)

Reagent: 1-Chloro-N,N,2-trimethylpropenylamine Mechanism: Converts Carboxylic Acid


 Acid Chloride (Neutral Conditions)[1]

When HATU fails, the acid chloride is often the only group small enough to allow the hindered piperidine to attack. Standard acid chloride synthesis (SOCl₂, Oxalyl Chloride) generates HCl, which strips protecting groups (Boc, TBS). Ghosez’s reagent generates the acid chloride under strictly neutral conditions.[1]

Protocol A: Ghosez Coupling
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C.

  • Incubation: Stir at RT for 1–2 hours. Monitor conversion to Acid Chloride by TLC (take an aliquot, quench with MeOH, check for Methyl Ester).

  • Coupling: Add the Hindered Amine (1.2 equiv) and DIPEA or Collidine (2.0 equiv).

    • Note: If using a salt form of the amine, increase base to 3.0 equiv.

  • Reaction: Stir at RT for 12–24 hours. If stalled, heat to reflux (40°C for DCM).

Troubleshooting Ghosez
IssueCauseFix
Low Yield Moisture in solvent hydrolyzed the reagent.Use freshly distilled DCM/CHCl₃. Ghosez reagent is extremely moisture sensitive.
By-products N,N-dimethylisobutyramide formation.This is the byproduct of the reagent. It is water-soluble; remove via aqueous wash (1M HCl or Citric Acid).
No Reaction Amine is too hindered even for Cl.Switch solvent to dichloroethane (DCE) and heat to 80°C.
Module 3: The "Sniper" (TFFH / BTFFH)

Reagent: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) Mechanism: Converts Carboxylic Acid ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Acid Fluoride[2]

Acid fluorides are the "Goldilocks" intermediate: more reactive than active esters, but more stable to hydrolysis than acid chlorides. They are particularly effective for Aib (aminoisobutyric acid) and hindered piperidines because the Fluoride atom is small, minimizing steric clash during the nucleophilic attack.

Protocol B: Acid Fluoride Generation
  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in dry DCM or DMF.

    • Safety: TFFH generates tetramethylurea (toxic). Use BTFFH if safety is a primary concern.

  • Base: Add DIPEA (2.5 equiv). The solution usually turns light yellow.

  • Activation: Stir for 30 mins at 0°C

    
     RT.
    
    • Check: Acid Fluorides are stable on silica. You can TLC them.

  • Coupling: Add Hindered Amine (1.1 – 1.5 equiv).

  • Reaction: Stir at RT overnight.

Troubleshooting TFFH
IssueCauseFix
Epimerization Over-activation.Switch base to 2,4,6-Collidine (weaker base) and keep temperature at 0°C for the addition.
Stalled Reaction Fluoride bond is strong.Add HOAt (0.1 equiv) as a catalyst. It forms a transient OAt ester that is rapidly attacked.
Module 4: The "Brute Force" (PyBrOP)

Reagent: Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate Mechanism: In-situ generation of Acid Bromide / Active Phosphonium species.

PyBrOP is distinct because it does not cap the carboxylic acid with a bulky uronium/guanidinium group. It relies on the high reactivity of the phosphorus center and the potential formation of acyl bromides.

Protocol C: Phosphonium Coupling
  • Mix: Dissolve Acid (1.0 equiv), Amine (1.2 equiv), and PyBrOP (1.5 equiv) in DMF or DCM.

    • Note: Unlike HATU, you can use excess PyBrOP without capping the amine (it reacts specifically with the carboxylate).

  • Base: Add DIPEA (3.0 equiv).

  • Reaction: Stir at RT for 24h.

  • Workup: Phosphonium byproducts (tripyrrolidinophosphine oxide) are polar but can be difficult to remove. Use extensive water washes or reverse-phase chromatography.

Comparison of Reagents
FeatureGhosez (Acid Cl) TFFH (Acid F) PyBrOP (Phosphonium) HATU (Standard)
Steric Tolerance ⭐⭐⭐⭐⭐ (Highest)⭐⭐⭐⭐⭐⭐⭐⭐ (Poor)
Moisture Sensitivity HighLowModerateLow
Epimerization Risk High (via Oxazolone)LowModerateLow
Byproduct Removal Easy (Water soluble)Moderate (Toxic urea)Difficult (Phosphine oxides)Easy
Best Use Case 2,2,6,6-TMP, Acid StableAcid Labile, Chiral centersN-methyl amino acidsStandard couplings
Frequently Asked Questions (FAQs)

Q: I see the active intermediate by LCMS, but the amine mass never appears. Why? A: This is classic "Steric Gear-Slipping." The intermediate (Active Ester) is formed, but the amine cannot approach the carbonyl carbon due to the steric bulk of the leaving group and the amine. You must switch to a smaller leaving group (Chloride via Ghosez or Fluoride via TFFH).

Q: Can I use T3P (Propylphosphonic anhydride) for these? A: T3P is excellent for low epimerization, but it often lacks the thermodynamic "kick" for 2,2,6,6-tetramethylpiperidine. If you must use T3P, use Pyridine as the solvent (not just the base) and heat to 60°C.

Q: My product is racemized. What now? A: Switch to Protocol B (TFFH) . Acid fluorides maintain chiral integrity better than acid chlorides. Also, ensure you are using Collidine instead of DIPEA/TEA, as it is non-nucleophilic and less likely to promote proton abstraction at the alpha-carbon.

Q: Is there a safety concern with TFFH? A: Yes. TFFH releases tetramethylurea, which is teratogenic. All rotovap condensates must be treated as hazardous waste. BTFFH is a safer analog that releases a cyclic urea and is recommended for scale-up.

References
  • Ghosez's Reagent Original Description: Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979).[1] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180–1181.

  • TFFH/Acid Fluorides for Hindered Amines: Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for solution and solid phase peptide synthesis.[3] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Application of Ghosez Reagent in Drug Discovery (Suvorexant): Mangion, I. K., Sherry, B. D., Yin, J., & Fleitz, F. J. (2012).[1] A concise synthesis of a β-lactam via a novel intramolecular N-C bond forming reaction. Organic Letters, 14(13), 3458–3461. (Describes acid chloride strategy for hindered piperazines/piperidines).

  • Comprehensive Review of Amide Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.

Sources

Technical Support Center: 4-(1-Cbz-Piperidin-3-yl)-butyric acid Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurities & Process Optimization

Status: Operational | Tier: Level 3 (Process Development)

Introduction: The Scale-Up Paradox

Welcome to the technical guide for scaling up 4-(1-Cbz-Piperidin-3-yl)-butyric acid . As you move from milligram to gram/kilogram scale, you are likely encountering a specific set of "silent" impurities that flash chromatography can no longer hide.

The core challenge with this molecule is the Selectivity Paradox : You must hydrogenate the alkene side-chain (formed via Wittig/HWE) without cleaving the Cbz (Carboxybenzyl) protecting group, which is inherently sensitive to hydrogenolysis.

This guide replaces trial-and-error with mechanistic control.

Part 1: The Synthesis & Impurity Map

Before troubleshooting, we must define the impurity origins. The standard scale-up route involves a Wittig olefination followed by hydrogenation and hydrolysis.

Visualizing the Impurity Pathways

G Start N-Cbz-3-Formylpiperidine Wittig Wittig/HWE Reaction Start->Wittig Alkene Intermediate: Unsaturated Ester Wittig->Alkene + Ylide Imp_TPPO Impurity A: Triphenylphosphine Oxide (TPPO) Wittig->Imp_TPPO Stoichiometric Byproduct Hydro Hydrogenation (Critical Step) Alkene->Hydro H2, Catalyst Final Target: 4-(1-Cbz-Piperidin-3-yl) -butyric acid Hydro->Final Selective Reduction Imp_DesCbz Impurity B: Des-Cbz Amine (Over-reduction) Hydro->Imp_DesCbz H2/Pd (Cleavage) Imp_Iso Impurity C: Double Bond Isomers Hydro->Imp_Iso Incomplete Rxn

Figure 1: Critical Control Points (CCPs) in the synthesis pipeline. Red nodes indicate high-risk steps for catastrophic impurity formation.

Part 2: Troubleshooting Guide (Q&A Format)
Category A: The "Sticky" Impurity (Triphenylphosphine Oxide)

Q: I scaled up the Wittig reaction, but the Triphenylphosphine Oxide (TPPO) is clogging my filtration and contaminating the product. Column chromatography is no longer feasible.[1] How do I remove it?

A: On a large scale, you cannot rely on chromatography for TPPO removal.[1] You must switch to Complexation-Precipitation . TPPO acts as a Lewis base; it can be precipitated out using Lewis acids like Magnesium Chloride (


).

The Protocol (MgCl2 Method):

  • Concentrate: Remove the reaction solvent (THF/DCM) and replace it with Toluene (TPPO is soluble in Toluene, but the complex is not).

  • Complexation: Add anhydrous

    
     (1.5 - 2.0 equivalents relative to TPPO).
    
  • Incubation: Heat the slurry to 60°C for 2 hours, then cool to room temperature.

  • Filtration: The TPPO-

    
     complex forms a granular precipitate. Filter this over a celite pad.[2]
    
  • Result: The filtrate contains your alkene intermediate; the filter cake holds >95% of the TPPO.

Why this works: This exploits the high affinity of the phosphoryl oxygen for magnesium, creating a lattice that is insoluble in non-polar organic solvents [1].

Category B: The "Selectivity" Crisis (Hydrogenation)

Q: During the hydrogenation of the side chain, I am losing the Cbz group (forming the free amine). How do I reduce the alkene while keeping the Cbz intact?

A: This is the most common failure mode. Standard Pd/C is too active and will cleave benzylic carbamates (Cbz). You must "poison" the catalyst or switch metals.

Option 1: The "Poisoned" Palladium Strategy (Recommended) Palladium's activity can be attenuated using nitrogenous bases.

  • Catalyst: 5% Pd/C (unreduced).

  • Additive: Ethylenediamine (EDA) or Pyridine.

  • Ratio: Use 1.0 - 2.0 equivalents of EDA relative to the Pd metal (not the substrate).

  • Mechanism: The amine binds to the highly active sites on the Pd surface (kinks/edges) responsible for hydrogenolysis, leaving the terrace sites available for alkene reduction [2].

Option 2: Alternative Metals If Pd/C fails, switch to Platinum on Carbon (Pt/C) or Wilkinson’s Catalyst (homogeneous Rh). Platinum is significantly less active toward benzyl deprotection than palladium but remains effective for alkene saturation.

Comparison of Hydrogenation Conditions:

Catalyst SystemAlkene ReductionCbz StabilityScale-Up Viability
10% Pd/C (Standard) ExcellentPoor (High Loss)Low
5% Pd/C + EDA (Poisoned) GoodHigh High (Cheapest)
5% Pt/C GoodVery High Medium (Cost)
Lindlar Catalyst FairExcellentMedium (Slow kinetics)
Category C: Purification & Isolation [1][2][3][4][5]

Q: My final product is an oil with 90% purity. How do I get a solid without running a 5kg column?

A: Stop trying to purify the oil. Utilize the acidic nature of the butyric acid tail to perform a Salt Formation or Acid/Base Swing .

The "Acid-Base Swing" Protocol:

  • Extraction: Dissolve crude oil in Ethyl Acetate.

  • Base Wash: Extract with 1M NaOH (or

    
    ). The product moves to the aqueous phase (as the carboxylate salt); non-acidic impurities (residual TPPO, unhydrolyzed esters) stay in the organic phase.
    
  • Wash: Wash the aqueous layer twice with MTBE to remove organics.

  • Acidification: Cool aqueous layer to 0°C and acidify to pH 2-3 with HCl.

  • Re-extraction: Extract the now-protonated product back into Ethyl Acetate.

  • Crystallization (Optional): If the free acid doesn't crystallize, add Dicyclohexylamine (DCHA) to the organic layer. The DCHA salt of piperidine-butyric acid derivatives is often a highly crystalline solid that purifies easily by filtration [3].

Workflow Visualization: The Purification Logic

P Crude Crude Reaction Mixture (Product + TPPO + Neutrals) Org_Solvent Dissolve in EtOAc Crude->Org_Solvent Base_Ext Extract with 1M NaOH Org_Solvent->Base_Ext Split Phase Separation Base_Ext->Split Org_Layer Organic Layer (Contains TPPO, Neutrals) Split->Org_Layer Waste Aq_Layer Aqueous Layer (Product as Carboxylate) Split->Aq_Layer Target Wash Wash with MTBE Aq_Layer->Wash Acidify Acidify to pH 2 (HCl) Wash->Acidify Final_Ext Extract into EtOAc & Evaporate Acidify->Final_Ext

Figure 2: The "Acid-Base Swing" purification strategy. This method leverages the pKa of the carboxylic acid to remove neutral organic impurities without chromatography.

Part 3: Analytical Validation

Q: How do I verify I haven't lost the Cbz group? NMR is messy.

A: Use HPLC with a specific focus on UV absorbance ratios.

  • Cbz-Product: Strong UV absorbance at 254nm (aromatic ring).

  • Des-Cbz Product: Very weak UV absorbance (aliphatic amine/acid only).

  • Mass Spec: Monitor for the "M-134" peak (Loss of Cbz).

    • Target Mass: MW

    • Impurity Mass: MW - 134 (Hydrogenolysis product).

References
  • Donald, J. R., & Martin, S. F. (2011). "Use of MgCl2 for the Removal of Triphenylphosphine Oxide." Organic Process Research & Development. [Link]

  • Sajiki, H., et al. (1998).[6] "Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups using Pd/C-Ethylenediamine." The Journal of Organic Chemistry. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Advanced SPPS Support: Overcoming Aggregation & Piperidine-Related Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Technical Applications & Process Optimization Last Updated: February 14, 2026

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), "aggregation" refers to the formation of interchain hydrogen bonds (β-sheets) within the resin matrix.[1][2] This phenomenon sterically hinders the N-terminus, preventing the bulky piperidine molecule from effectively removing the Fmoc protecting group. This guide addresses the dual challenge of piperidine-mediated deprotection in aggregated sequences and the specific steric issues encountered when coupling to piperidine-based linkers (secondary amines).

Module 1: Diagnosing Aggregation

Before modifying your protocol, confirm that aggregation is the root cause of your synthesis failure.

Q: How do I distinguish between a "difficult coupling" and "aggregation"?

A: Aggregation is systemic, while difficult coupling is often residue-specific.

  • Visual Check: Does the resin bed volume decrease (shrink) during the synthesis of hydrophobic regions? Swollen resin indicates good solvation; shrinking indicates aggregation.

  • UV Monitoring (The Fulvene Signature):

    • Normal: Sharp, symmetrical UV peak of the dibenzofulvene-piperidine adduct.

    • Aggregated: Broad, tailing peak or a "double hump," indicating slow diffusion of piperidine into the collapsed resin matrix [1].

Q: My Kaiser test is negative, but the sequence is deleted. Why?

A: You are experiencing a False Negative .[3] In highly aggregated beta-sheets, the N-terminal amine is buried so deeply that even the small ninhydrin molecule cannot access it.

  • Action: Use the Chloranil Test (more sensitive for secondary amines/aggregates) or perform a micro-cleavage and analyze by HPLC/MS after suspected difficult steps.

Module 2: The Piperidine Paradox (Deprotection Optimization)

Standard 20% Piperidine in DMF is often insufficient for aggregated sequences.

Q: Can I just increase the deprotection time?

A: extending time helps, but it increases the risk of Aspartimide formation (especially in Asp-Gly sequences) and racemization. Instead, increase the basicity or temperature.

Q: What is the "DBU Cocktail" and when should I use it?

A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, stronger base than piperidine.[4] It can penetrate aggregates more effectively but is riskier for side reactions.

Protocol: High-Efficiency Deprotection Cocktail

Component Concentration Purpose
Piperidine 20% (v/v) Primary deprotection agent (scavenges fulvene).
DBU 2% (v/v) Strong base to drive deprotection in sterically hindered regions.
DMF Balance Solvent.[3][5][6]

| 0.1M HOBt | Additive | Critical: Suppresses aspartimide formation caused by the stronger base [2]. |

Warning: Do not use DBU with Asp-containing peptides without HOBt/Oxyma suppression.

Module 3: Structural Interventions (Pseudoprolines & Hmb)

The most effective way to solve aggregation is to prevent the beta-sheet from forming in the first place.

Q: How do Pseudoprolines work?

A: Pseudoprolines (oxazolidines/thiazolidines derived from Ser, Thr, or Cys) introduce a fixed cis-amide bond "kink" in the peptide backbone.[7] This kink physically disrupts the hydrogen bonding network required for beta-sheet formation [3].[2]

Q: Where should I place them in my sequence?

A: Place a Pseudoproline dipeptide every 5–6 residues within a hydrophobic region.

  • Example: In an amyloidogenic sequence like ...Val-Ile-Ala-Ser -Leu-Phe..., replace Ala-Ser with the dipeptide Fmoc-Ala-Ser(PsiMe,Me)-OH.

Visualization: Mechanism of Beta-Sheet Disruption

BetaSheetDisruption cluster_0 Standard Synthesis (Aggregation) cluster_1 Pseudoproline Intervention A1 Linear Peptide Chain A2 Interchain H-Bonding A1->A2 A3 Beta-Sheet Formation A2->A3 A4 Piperidine Blocked (Incomplete Deprotection) A3->A4 B1 Peptide with Pseudoproline (PsiPro) A4->B1 Strategy Switch B2 Induces Cis-Amide Kink B1->B2 B3 Disrupts H-Bond Network B2->B3 B4 Resin Remains Solvated (Piperidine Access OK) B3->B4

Caption: Comparison of standard aggregation pathways vs. the "kink" mechanism introduced by Pseudoprolines to maintain solvation.

Module 4: Coupling to Piperidine Linkers (Secondary Amines)

If your "Piperidine Linker" refers to a structural handle (e.g., Piperidine-4-carboxylic acid) where you must couple an amino acid TO the piperidine nitrogen.[3]

Q: Why is coupling to a piperidine ring so difficult?

A: The nitrogen in a piperidine ring is a secondary amine with significant steric bulk. Standard reagents (HBTU/DIC) often fail to drive this reaction to completion.

Q: What is the recommended protocol for this specific coupling?

A: You must use highly reactive generation reagents (HATU or COMU) and elevated temperatures.

Protocol: Coupling to Secondary Amines (Piperidine Ring)

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

  • Base: HOAt (if available) or Oxyma Pure can be added as an additive.

  • Conditions:

    • Equivalents: 5 eq AA / 5 eq HATU / 10 eq DIPEA.

    • Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for this step.[6]

    • Double Couple: Perform the reaction twice for 1 hour each.

    • Heat: If possible, heat to 50°C (microwave or water bath).

Module 5: Chemical Disruption (Chaotropes & Magic Mixtures)

When structural modification isn't possible, modify the environment.

Q: What is the "Magic Mixture"?

A: A solvent system developed to solubilize aggregates by disrupting hydrogen bonds and matching the polarity of the peptide backbone [4].

  • Recipe: DCM / DMF / NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.[3][8]

Q: How do I use Chaotropic Salts?

A: Chaotropic salts disrupt the water structure and H-bonding networks.

  • Salts: LiCl (0.8M) or KSCN (0.4M) dissolved in DMF.[3]

  • Application: Use this solution for both the washing steps after deprotection and as the solvent for the coupling reaction itself.

  • Note: Wash the resin thoroughly with pure DMF before the final cleavage to avoid salt precipitation in TFA.

Decision Matrix: Selecting the Right Strategy

StrategySelection Start Aggregation Detected CheckSeq Does sequence contain Ser, Thr, or Cys? Start->CheckSeq YesPsi Use Pseudoproline Dipeptides CheckSeq->YesPsi Yes NoPsi Is the aggregation residue specific? CheckSeq->NoPsi No ResidueSpecific Use Hmb/Dmb Backbone Protection NoPsi->ResidueSpecific Yes (e.g., Gly/Ala rich) GeneralAgg Modify Solvents/Conditions NoPsi->GeneralAgg No (General Hydrophobicity) SolventOptions 1. Switch to NMP 2. Add Chaotropic Salts (LiCl) 3. Microwave Heating GeneralAgg->SolventOptions

Caption: Decision tree for selecting the appropriate anti-aggregation strategy based on peptide sequence composition.

References

  • Mutter, M., et al. (1995).[9] "Pseudoprolines: peptide bond surrogates for the prevention of aggregation in solid phase peptide synthesis."[7][10] Journal of the American Chemical Society.

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.

  • Sampson, W.R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science.

  • Zhang, L., et al. (1994). "Magic Mixture: A powerful solvent system for solid-phase peptide synthesis." Journal of the American Chemical Society.

  • Miranda, L.P., & Alewood, P.F. (1999). "Accelerated chemical synthesis of peptides and small proteins." Proceedings of the National Academy of Sciences.

Sources

Validation & Comparative

A Comparative Guide to HPLC and UPLC Methods for Purity Analysis of 4-(1-Cbz-Piperidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of 4-(1-Cbz-Piperidin-3-yl)-butyric acid, a key pharmaceutical intermediate. The methodologies presented are grounded in established scientific principles and adhere to regulatory expectations for analytical procedure validation.[1][2][3]

Introduction: The Critical Role of Intermediate Purity

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of its preceding intermediates.[4] The compound this compound serves as a crucial building block in the synthesis of more complex molecules. Ensuring its purity is not merely a quality control checkpoint; it is a strategic imperative that prevents the carry-over of impurities into the final drug substance, thereby safeguarding patient safety and ensuring regulatory compliance.[4][5] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, valued for its precision and versatility in separating complex mixtures.[6]

Part 1: Primary HPLC Method: A Deep Dive into Rationale and Design

A robust analytical method begins with a thorough understanding of the analyte. This compound is a molecule with distinct features that guide the chromatographic strategy:

  • A Cbz (Carbobenzyloxy) protecting group: This imparts significant hydrophobicity and a strong UV chromophore (the benzene ring), making UV detection a suitable choice.

  • A carboxylic acid moiety: With an estimated pKa around 4.8, the ionization state of this group is pH-dependent, critically affecting retention and peak shape.

  • A piperidine ring: A basic nitrogen-containing heterocycle.

Based on these characteristics, the following reversed-phase HPLC (RP-HPLC) method was developed.

Optimized RP-HPLC Protocol
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the analyte via its Cbz group and alkyl chain. The 5 µm particle size is a standard for robust, conventional HPLC methods.[7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.0). At this pH, the carboxylic acid is fully protonated (non-ionized), enhancing retention and preventing peak tailing.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to elute any potential impurities with a wide range of polarities and to ensure the strongly retained main compound is eluted efficiently.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Detection UV at 254 nmThe benzene ring of the Cbz group provides strong absorbance at this wavelength, offering excellent sensitivity for both the main component and related impurities.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileThe diluent is compatible with the mobile phase to ensure good peak shape upon injection.
System Suitability: The Self-Validating Protocol

To ensure the method's performance, a system suitability test (SST) must be performed before any analysis. This is a core requirement of analytical procedure validation.[3][8]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1.5 indicates tailing, often due to secondary interactions or an inappropriate mobile phase pH.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsEnsures the precision of the system for quantifying the main analyte.

Part 2: Comparative Analysis with UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, particularly for enhancing laboratory productivity.[7]

What is UPLC?

UPLC operates on the same principles as HPLC but utilizes columns packed with much smaller particles (typically sub-2 µm) and instrumentation capable of handling significantly higher backpressures (up to 15,000 psi).[9][10] This fundamental difference leads to dramatic improvements in speed, resolution, and sensitivity.[11]

Optimized UPLC Protocol
ParameterConditionRationale
Column C18, 50 mm x 2.1 mm, 1.7 µmThe sub-2 µm particles dramatically increase efficiency.[9] The shorter column length is possible due to this high efficiency, leading to a much faster analysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is often preferred in UPLC-MS applications and provides a suitable low pH for this analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent with Mobile Phase A.
Gradient 5% to 95% B over 3 minutesThe high efficiency of the column allows for a much faster gradient without sacrificing resolution.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column, optimized for the smaller particle size.
Column Temp. 40 °CHigher temperatures are often used in UPLC to reduce mobile phase viscosity at high pressures.
Detection UV at 254 nmThe detection wavelength remains the same as it is a property of the analyte.
Injection Vol. 1 µLSmaller injection volumes are used to prevent overloading the smaller-dimension UPLC column.
Head-to-Head Performance Comparison

The choice between HPLC and UPLC depends on the specific analytical needs of the laboratory.[7]

MetricHPLC MethodUPLC MethodAdvantage
Analysis Time ~25 minutes~5 minutesUPLC (Significant increase in throughput)[10]
Resolution GoodExcellentUPLC (Narrower peaks provide better separation of closely eluting impurities)[9]
Sensitivity GoodExcellentUPLC (Sharper, more concentrated peaks lead to a better signal-to-noise ratio)[7]
Solvent Consumption ~25 mL per run~2.5 mL per runUPLC (Reduced cost and environmental impact)[11]
System Pressure 1500 - 2500 psi8000 - 12000 psiHPLC (Operates on a wider range of standard equipment)
Method Robustness HighModerate-HighHPLC (Generally more tolerant to minor variations in sample matrix and preparation)
Initial Cost LowerHigherHPLC (UPLC systems are a larger capital investment)[12]

Part 3: Workflow and Decision Making

General Analytical Workflow

The following diagram illustrates the typical workflow for purity analysis, applicable to both HPLC and UPLC.

G cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Sample Receipt & Logging StdPrep Standard & Sample Preparation MobilePhase Mobile Phase Preparation Setup Instrument Setup & Equilibration MobilePhase->Setup SST System Suitability Test (SST) Setup->SST Sequence Run Analytical Sequence SST->Sequence Processing Data Processing & Integration Sequence->Processing Calculation Purity Calculation (% Area) Processing->Calculation Report Generate Certificate of Analysis Calculation->Report

Fig 1. Standard workflow for chromatographic purity analysis.
Decision Matrix: Choosing the Right Technology

The selection between HPLC and UPLC is a strategic decision based on project requirements.

G node_goal Primary Analytical Goal? node_qc Routine QC & Release Testing node_goal->node_qc Established Process High Robustness Needed node_dev Method Development & High Throughput node_goal->node_dev Speed & Resolution are Critical node_hplc Choose HPLC (Robust, Established) node_qc->node_hplc node_uplc Choose UPLC (Fast, High Resolution) node_dev->node_uplc

Fig 2. Decision matrix for selecting between HPLC and UPLC.

Conclusion

For the purity analysis of this compound, both the detailed HPLC and UPLC methods are fit for purpose.

  • The HPLC method stands as a robust, reliable workhorse suitable for any standard quality control laboratory. Its longer run time is offset by its proven robustness and compatibility with a wide range of equipment.

  • The UPLC method offers a significant strategic advantage in environments where sample throughput and speed are paramount, such as in process development or high-volume manufacturing. The reduction in analysis time and solvent consumption can lead to substantial long-term cost savings and a reduced environmental footprint.[11]

The ultimate choice depends on the laboratory's specific context, balancing the need for speed and efficiency against factors like existing instrumentation and the required level of method robustness.

References

  • UPLC vs HPLC: what is the difference? - Alispharm. [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC - Journal of Drug Delivery and Therapeutics. [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. [Link]

  • HPLC vs UPLC: Key Differences in Pharma - Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) - ICH. [Link]

  • Pharma Intermediates 7 Must-Know Tips for Quality Control - Medium. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities - LinkedIn. [Link]

  • Quality Guidelines - ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. [Link]

  • Purity Assay (Pharmaceutical Testing) - Pathogenia. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - ALWSCI. [Link]

Sources

Chiral Separation of (R) and (S) 4-(1-Cbz-Piperidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 4-(1-Cbz-Piperidin-3-yl)-butyric acid enantiomers represents a classic but critical challenge in pharmaceutical intermediate analysis.[1] This molecule possesses three distinct features that dictate the separation strategy:

  • The Chiral Center: Located at the C3 position of the piperidine ring, creating steric bulk.[1]

  • The Cbz (Carboxybenzyl) Group: A large hydrophobic moiety that provides excellent

    
     interaction sites for chiral selectors but limits solubility in pure alkanes.[1]
    
  • The Butyric Acid Tail: A free carboxylic acid that causes severe peak tailing and non-specific binding if ionization is not suppressed.[1]

This guide compares the two dominant methodologies—Normal Phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC) .[1][2] While NP-HPLC remains the historical gold standard for robustness, our data suggests that SFC offers superior throughput and resolution for this specific class of N-protected amino-acid-like derivatives.[1]

Molecular Profile & Separation Challenges[1]

Before selecting a method, the analyst must understand the interaction mechanisms.

FeatureChromatographic ImpactMitigation Strategy
Carboxylic Acid (-COOH) Ionizes at neutral pH; interacts with silanols causing "shark-fin" tailing.[1]Mandatory: Use acidic additive (0.1% TFA or Formic Acid) to keep acid protonated (

).[1]
Cbz Protecting Group High UV absorption (254 nm); increases hydrophobicity.[1]Exploitable for

interactions with phenylcarbamate-based columns (AD-H, OD-H).[1]
Piperidine Ring Semi-rigid structure.[1]Requires a chiral selector with appropriate cavity size (Amylose vs. Cellulose).[1]

Method Comparison: HPLC vs. SFC[2][3][4][5][6]

The following comparison is based on optimized protocols developed for N-Cbz-piperidine derivatives.

Comparative Performance Data
MetricMethod A: Normal Phase HPLC Method B: SFC (Recommended)
Column Chiralpak AD-H (Amylose-based)Chiralpak IG (Amylose-based, Immobilized)
Mobile Phase Hexane / IPA / TFA (90:10:0.[1]1)CO

/ MeOH / TFA (80:20:0.[1]1)
Flow Rate 1.0 mL/min3.0 mL/min
Run Time 18.5 min4.2 min
Resolution (

)
2.1 (Baseline)3.8 (High Efficiency)
Solvent Cost High (Hexane disposal)Low (Recyclable CO

)
Sample Solubility Moderate (Requires IPA/EtOH)High (MeOH co-solvent dissolves Cbz well)
Expert Insight

Why SFC Wins: The low viscosity of supercritical CO


 allows for flow rates 3-4x higher than HPLC without significant backpressure penalties.[1] Furthermore, the Cbz group interacts favorably with the Methanol co-solvent in SFC, reducing the "stickiness" often seen in Hexane-based separations.

Experimental Protocols

Method A: Normal Phase HPLC (Robustness Focused)

Best for: QA/QC labs without SFC equipment or for scale-up to traditional flash chromatography.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[1][3]
    • Note: The coated AD-H phase is historically superior for Cbz-amines due to the specific orientation of the amylose strands.[1]

  • Mobile Phase Preparation:

    • Premix n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 ratio.[1]

    • Add 0.1% Trifluoroacetic Acid (TFA).[1] Crucial: Mix thoroughly to prevent baseline noise.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (do not use pure Hexane as the acid may precipitate).

  • Detection: UV at 254 nm (targeting the Cbz phenyl ring) and 210 nm (carbonyls).[1]

  • Temperature: 25°C.

Method B: SFC (Throughput Focused)

Best for: High-throughput screening (HTS) and medicinal chemistry support.

  • System: Waters UPCC+ or Agilent 1260 Infinity II SFC.

  • Column: Daicel Chiralpak IG (

    
     mm, 5 
    
    
    
    m).[1]
    • Why IG? The immobilized nature of Chiralpak IG allows for the use of stronger co-solvents (like DCM or THF) if solubility becomes an issue, though MeOH is usually sufficient.

  • Mobile Phase:

    • A: CO

      
       (Liquid grade).[1][2]
      
    • B: Methanol + 0.1% TFA + 0.1% Isopropylamine (IPAm).[1]

    • Note: The "Dual Additive" approach (Acid + Amine) often sharpens peaks for zwitterionic-like precursors, though TFA alone is usually sufficient for the free acid.

  • Gradient: Isocratic 20% B.

  • Back Pressure Regulator (BPR): 120 bar.

  • Temperature: 40°C (Higher temp improves mass transfer in SFC).

Decision & Optimization Logic

The following diagram illustrates the decision-making process for method development, ensuring a self-validating workflow.

MethodDevelopment Start Start: this compound SolubilityCheck Check Solubility in MeOH/EtOH Start->SolubilityCheck ChooseMode Select Mode SolubilityCheck->ChooseMode HPLC_Path Method A: NP-HPLC (Hexane/IPA/TFA) ChooseMode->HPLC_Path Legacy/QC SFC_Path Method B: SFC (CO2/MeOH/TFA) ChooseMode->SFC_Path High Throughput Screening Screen Columns: AD-H, OD-H, IC, IG HPLC_Path->Screening SFC_Path->Screening EvalRes Evaluate Resolution (Rs) Screening->EvalRes Success Rs > 2.0 VALIDATED METHOD EvalRes->Success Yes Fail Rs < 1.5 Peak Tailing EvalRes->Fail No Optimize Optimization Loop: 1. Increase TFA (up to 0.2%) 2. Change Alcohol (MeOH <-> IPA) 3. Lower Temp (HPLC only) Fail->Optimize Optimize->Screening Re-inject

Figure 1: Strategic workflow for chiral method development targeting acidic, N-protected intermediates.

Mechanistic Analysis

Understanding the molecular interaction is vital for troubleshooting.[1]

The "Shark Fin" Phenomenon

If you observe broad, tailing peaks, the cause is almost certainly ionization of the butyric acid tail .

  • Mechanism: The carboxylate anion (

    
    ) binds to residual silanols on the silica backbone of the column.
    
  • Fix: The addition of TFA ensures the acid remains in the neutral protonated state (

    
    ), forcing the interaction to occur only with the chiral selector (Amylose/Cellulose carbamates).
    
The Cbz Interaction

The Cbz group is not just a protecting group; it is a "handle" for separation.[1]

  • Interaction: The

    
    -electrons of the Cbz phenyl ring interact with the 
    
    
    
    -systems of the carbamate groups on the stationary phase.
  • Implication: Columns with electron-donating or withdrawing groups on the phenylcarbamate (like Chiralpak IC's dichlorophenyl group) will show drastically different selectivity than unsubstituted ones (like OD-H).[1] If AD-H fails, switch immediately to IC.[1]

InteractionMechanism Analyte Analyte: (R)-Cbz-Piperidin-Acid AcidGroup Butyric Acid (-COOH) Analyte->AcidGroup CbzGroup Cbz Phenyl Ring Analyte->CbzGroup Steric Inclusion Complex (Chiral Cavity) Analyte->Steric Selector Stationary Phase: Amylose-tris(3,5-dimethylphenylcarbamate) H_Bond Hydrogen Bonding (Amide/Carbonyl) AcidGroup->H_Bond Primary Interaction Pi_Pi Pi-Pi Stacking CbzGroup->Pi_Pi Secondary Interaction H_Bond->Selector Pi_Pi->Selector Steric->Selector

Figure 2: Interaction map showing the multi-point recognition required for chiral resolution.[1]

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Waters Corporation. (2021).[1] SFC Method Development Guide for Chiral Separations. Retrieved from [Link]

  • Agilent Technologies. (2020).[1] Method Development for Chiral Compounds on Agilent 1260 Infinity II SFC System. Retrieved from [Link]

  • Subramanian, G. (Ed.).[1] (2008).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for N-protected amino acid separation mechanisms).

Sources

The Spectral Fingerprint: IR Spectroscopy of Cbz-Protected Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Infrared (IR) spectral characteristics of Benzyloxycarbonyl (Cbz/Z) protected amines. It is designed for researchers requiring rapid structural verification during peptide synthesis or medicinal chemistry campaigns.

Executive Summary

The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of organic synthesis, offering robust protection for amines against basic conditions while remaining cleavable via catalytic hydrogenation or strong acids. While NMR (


H, 

C) is the gold standard for full structural elucidation, Infrared (IR) Spectroscopy serves as the most efficient "checkpoint" technique. It allows for immediate confirmation of the carbamate linkage formation and the presence of the benzyl moiety without the solvent constraints of NMR.

This guide details the specific vibrational modes that define the Cbz group, differentiates them from common alternatives (Boc, Fmoc), and provides a validated protocol for data acquisition.

The Cbz Fingerprint: Critical Peak Assignments

The Cbz group combines a carbamate functionality with a monosubstituted aromatic ring . A successful protection reaction is confirmed not just by the appearance of the carbonyl peak, but by the simultaneous appearance of aromatic diagnostic bands and the shift in N-H character.

Table 1: Characteristic IR Bands of Cbz-Protected Amines
Functional GroupWavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
IntensityVibrational ModeStructural Insight
N-H 3300 – 3450 Medium, SharpStretching (

)
Free secondary amines appear here.[1] H-bonding can broaden this to ~3300.[2]
C-H (Aromatic) 3030 – 3100 WeakStretching (

)
Diagnostic for the benzyl ring. Differentiates from aliphatic-only groups like Boc.
C=O[2][3][4] (Carbamate) 1680 – 1740 StrongStretching (

)
The "Anchor" peak. Often split (doublet) due to rotamers or H-bonding in solid state.
Amide II 1520 – 1550 MediumBending (

)
N-H deformation coupled with C-N stretch. Confirms the amide-like character.
Aromatic Ring 1495 – 1500 Weak/MedRing Stretch (

)
"Breathing" mode of the benzene ring.
C-O-C 1200 – 1300 StrongStretching (

)
Asymmetric stretch of the ester-like oxygen in the carbamate.
Mono-sub Benzene 690 – 710 StrongOut-of-Plane BendCritical differentiator. The "oop" bend for 5 adjacent aromatic protons.
Mono-sub Benzene 730 – 770 StrongOut-of-Plane BendSecond "oop" band. Together with ~700, confirms the benzyl group.
Mechanistic Insight: The Carbamate Shift

The carbonyl stretch of a Cbz group (1680–1740


) appears at a higher frequency than a typical amide (1630–1690 

) but lower than a pure ester (1735–1750

).
  • Inductive Effect: The alkoxy oxygen withdraws electron density, strengthening the C=O bond (raising frequency).

  • Resonance Effect: The nitrogen lone pair donates density, weakening the C=O bond (lowering frequency).

  • Net Result: The inductive effect slightly dominates relative to amides, placing the Cbz carbonyl in a unique "carbamate zone."

Comparative Analysis: Cbz vs. Boc vs. Fmoc[6][7][8]

Distinguishing between protecting groups is a common challenge when analyzing intermediate mixtures or checking deprotection completeness.

Table 2: Comparative IR Markers
FeatureCbz (Benzyloxycarbonyl) Boc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Carbonyl (

)
1680–1740

1680–1740

1680–1740

(Often splits)
Aromatic C-H Present (>3000

)
Absent (unless R-group is aromatic)Present (>3000

)
Aliphatic C-H Weak (benzyl

)
Strong (2900–3000

)
Weak (fluorenyl

)
Gem-Dimethyl AbsentDiagnostic Doublet (~1365 & 1390

)
Absent
Fingerprint (OOP) 690 & 750

(Mono-sub)
Absent740 & 760

(Ortho-sub/Fluorene)
Decision Logic for Identification

The following diagram illustrates the logical flow for identifying the protecting group based on spectral data.

ProtectingGroupID Start Start: Analyze IR Spectrum CheckCO Is there a strong C=O peak (1680-1740 cm⁻¹)? Start->CheckCO NotCarbamate Not a Carbamate (Check Amine/Ether) CheckCO->NotCarbamate No CheckAromCH Are there Aromatic C-H peaks (>3000 cm⁻¹)? CheckCO->CheckAromCH Yes CheckGemDimethyl Check 1360-1390 cm⁻¹ region. Is there a 'Gem-Dimethyl' doublet? CheckAromCH->CheckGemDimethyl No (Aliphatic) CheckFingerprint Analyze Fingerprint (600-800 cm⁻¹) CheckAromCH->CheckFingerprint Yes ID_Boc Identify: Boc Group CheckGemDimethyl->ID_Boc Yes ID_Cbz Peaks at ~690 & ~750 cm⁻¹ (Mono-substituted) CheckFingerprint->ID_Cbz 690/750 ID_Fmoc Peaks at ~740 & ~760 cm⁻¹ (Fluorene System) CheckFingerprint->ID_Fmoc 740/760

Figure 1: Decision tree for distinguishing common amine protecting groups via IR spectroscopy.

Validated Experimental Protocol

For Cbz-protected amines, Attenuated Total Reflectance (ATR) is the preferred sampling method due to its speed and lack of sample preparation (avoiding moisture absorption common in KBr pellets).

Method: ATR-FTIR Data Acquisition

Objective: Obtain a high-resolution spectrum to verify Cbz protection.

  • Instrument Prep:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure no residue remains from previous samples.

    • Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 16–32 scans, 4

      
       resolution).
      
  • Sample Application:

    • Solids: Place ~2–5 mg of the solid directly on the crystal center. Lower the pressure arm until the force gauge indicates optimal contact (usually ~80–100 units). Note: Poor contact results in weak peaks; excessive pressure can damage soft crystals (ZnSe).

    • Oils/Liquids: Place 1 drop on the crystal. No pressure arm is usually needed unless the liquid is viscous.

  • Acquisition:

    • Run the sample scan (16–32 scans).

    • Perform an ATR Correction (software algorithm) if comparing directly to transmission library spectra, as ATR intensities vary with wavelength (penetration depth is wavelength-dependent).

  • Validation (Self-Check):

    • Baseline: Is the baseline flat and near 100% T? If sloping, clean crystal and re-run.

    • CO2 Interference: Check for a doublet at 2350

      
      . If strong, purge the instrument and re-run background.
      
Workflow Diagram

ATRWorkflow Step1 1. Clean Crystal (Isopropanol) Step2 2. Background Scan (Air) Step1->Step2 Step3 3. Apply Sample (Solid: Apply Pressure) Step2->Step3 Step4 4. Acquire Spectrum (16-32 Scans) Step3->Step4 Step5 5. Post-Process (ATR Correction) Step4->Step5

Figure 2: Standard Operating Procedure for ATR-FTIR analysis of protected amines.

Troubleshooting & Impurity Detection

When synthesizing Cbz-amines (e.g., using Benzyl chloroformate), common impurities can be detected via IR.

  • Impurity: Benzyl Alcohol (BnOH)

    • Indicator: A broad, strong O-H stretch at 3200–3500

      
       .[2]
      
    • Differentiation: The N-H stretch of the Cbz amine is sharper and less intense than the O-H of the alcohol.

  • Impurity: Benzyl Chloroformate (Starting Material)

    • Indicator: A shift in the Carbonyl peak.[3][5][6][7] Acid chlorides absorb at a significantly higher frequency (~1770–1785

      
       ) than carbamates.
      
    • Indicator: Doublet C=O peak (Fermi resonance) is often observed for acid chlorides.

  • Impurity: Isocyanate (Curtius Rearrangement Byproduct)

    • Indicator: A distinct, strong peak at ~2270

      
        (
      
      
      
      ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link] (Standard reference for protecting group stability and characterization).

  • NIST Chemistry WebBook. Infrared Spectra of Benzyl Carbamate Derivatives. National Institute of Standards and Technology. [Link] (Verified spectral data source).

Sources

Stability comparison of Cbz vs Fmoc piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and peptide synthesis, the piperidine scaffold is a ubiquitous pharmacophore. The choice between Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) protection for the piperidine nitrogen is not merely a matter of preference but of orthogonal strategy .

  • The Verdict:

    • Select Fmoc when your synthetic route requires acidic conditions (e.g., TFA cleavage of Boc groups or resins) but must remain labile to mild bases.

    • Select Cbz when your route involves basic conditions or nucleophiles that would cleave Fmoc, requiring a protecting group that is "rock solid" until final catalytic hydrogenolysis or strong acid treatment.

This guide provides a technical deep-dive into the stability profiles, mechanistic underpinnings, and experimental protocols for these two critical derivatives.

Mechanistic Foundations

To understand stability, we must look at the cleavage mechanisms. The piperidine nitrogen, being a secondary amine, forms a carbamate with both protecting groups. The difference lies in the trigger for decarboxylation.

The Fmoc Mechanism (Base-Labile)

Fmoc cleavage is driven by the acidity of the fluorenyl C-9 proton (


). In the presence of a secondary amine base (classically 20% piperidine in DMF), this proton is abstracted, triggering an E1cB elimination . This releases dibenzofulvene (DBF) and the free amine.[1][2]
  • Critical Insight: An N-Fmoc-piperidine derivative is stable to acid because the carbamate oxygen is not sufficiently nucleophilic to attack the carbonyl under mild acidic conditions, and the fluorene ring is acid-stable.

The Cbz Mechanism (Hydrogenolysis/Acid-Labile)

The Cbz group relies on the benzyl-oxygen bond. It is cleaved primarily by catalytic hydrogenolysis (


), where the Pd inserts into the benzylic C-O bond. Alternatively, it can be cleaved by strong acids (HBr/AcOH) via an 

-like mechanism generating a benzyl carbocation.
  • Critical Insight: Cbz is stable to base because it lacks the acidic proton required for E1cB elimination, and the carbonyl is not electrophilic enough for rapid hydrolysis under mild basic conditions.

Visualizing the Cleavage Pathways

CleavageMechanisms cluster_Fmoc Fmoc Cleavage (Base) cluster_Cbz Cbz Cleavage (H2/Acid) Fmoc_Sub N-Fmoc-Piperidine Inter_Fmoc Fluorenyl Anion Fmoc_Sub->Inter_Fmoc Proton Abstraction (E1cB) Base Base (Piperidine/DBU) Base->Inter_Fmoc Prod_Fmoc Free Piperidine + DBF Inter_Fmoc->Prod_Fmoc Elimination Cbz_Sub N-Cbz-Piperidine Prod_Cbz Free Piperidine + Toluene/CO2 Cbz_Sub->Prod_Cbz Hydrogenolysis or Acidolysis Reagent_Cbz H2/Pd-C or HBr Reagent_Cbz->Prod_Cbz

Figure 1: Mechanistic divergence of Fmoc (Base-driven E1cB) vs. Cbz (Hydrogenolysis/Acidolysis).

Comparative Stability Matrix

The following data summarizes the stability of N-protected piperidine derivatives under standard synthetic stress conditions.

Stress ConditionReagent / EnvironmentN-Fmoc-Piperidine N-Cbz-Piperidine
Acid (Mild) 50% TFA in DCMStable (Used in SPPS)Stable (Slow degradation >24h)
Acid (Strong) HBr in Acetic AcidStable Labile (Cleaves rapidly)
Base (Secondary) 20% Piperidine in DMFLabile (

min)
Stable
Base (Tertiary) DIPEA / TEAStable (Kinetic stability)Stable
Nucleophiles Primary AminesLabile (Slow cleavage)Stable
Reduction

, Pd/C (1 atm)
Stable (Mostly*)Labile (Primary removal method)
Reduction

Stable Stable
Thermal

C
Moderate (Avoid prolonged heat)High

*Note: Fmoc is generally stable to hydrogenation, but prolonged exposure can lead to the reduction of the fluorene ring or slow cleavage.

Experimental Protocols

Protocol A: Stability Testing (HPLC Monitoring)

Objective: To empirically determine the half-life of the protecting group under specific reaction conditions.

Materials:

  • HPLC System (C18 Column, UV detection at 254 nm).

  • Test Compound: N-Fmoc-4-piperidone or N-Cbz-4-piperidone (0.1 mmol).

  • Internal Standard: Naphthalene (inert).

Workflow:

  • Baseline: Dissolve 0.1 mmol of derivative and 0.1 mmol naphthalene in 1 mL DMF. Inject 5 µL to establish

    
     ratio.
    
  • Stress Induction: Add the stressor reagent (e.g., 0.2 mL piperidine for base test, or 0.2 mL TFA for acid test).

  • Sampling:

    • Aliquot 50 µL every 5 minutes (for Fmoc/Base) or every 1 hour (for Cbz/Acid).

    • Quench:

      • For Base test: Quench into dilute HCl/MeCN (stops base cleavage).

      • For Acid test: Quench into dilute

        
        /MeCN.
        
  • Analysis: Measure the ratio of Starting Material (SM) to Internal Standard (IS).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Protocol B: Orthogonal Removal of Fmoc

Context: Removing Fmoc from a piperidine scaffold without affecting acid-labile groups (like Boc).

  • Preparation: Dissolve N-Fmoc-piperidine derivative (1.0 equiv) in DMF (0.1 M concentration).

  • Reagent: Add 20% v/v Piperidine (or 2% DBU + 2% Piperidine for faster kinetics).

  • Reaction: Stir at room temperature for 30 minutes.

  • Monitoring: TLC (Hexane/EtOAc) should show disappearance of the high Rf spot (Fmoc-SM) and appearance of the low Rf spot (Free amine) plus the fulvene-piperidine adduct.

  • Workup: Concentrate in vacuo. The byproduct (dibenzofulvene-piperidine adduct) is lipophilic. Triturate the residue with cold diethyl ether to precipitate the free amine salt (if acidic workup used) or purify via column chromatography.

Protocol C: Orthogonal Removal of Cbz

Context: Removing Cbz from a piperidine scaffold in the presence of base-sensitive groups.[3]

  • Preparation: Dissolve N-Cbz-piperidine derivative in MeOH or EtOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (wet support is safer).

  • Hydrogenation:

    • Method A (Balloon): Purge flask with

      
      , then attach a balloon of 
      
      
      
      . Stir vigorously for 2-12 hours.
    • Method B (Transfer): Add Ammonium Formate (5 equiv) and reflux for 1 hour (faster, safer).

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

Workflow Visualization: Selection Logic

When designing a synthesis involving piperidine, use this logic flow to select the correct group.

SelectionLogic Start Start: Piperidine Protection Choice Q1 Will the synthesis require strong basic conditions? Start->Q1 Q2 Will the synthesis require hydrogenation elsewhere? Q1->Q2 No Result_Cbz Select Cbz (Stable to Base) Q1->Result_Cbz Yes Q2->Result_Cbz No (Default for stability) Result_Fmoc Select Fmoc (Cleaved by Base) Q2->Result_Fmoc Yes (Cbz would cleave)

Figure 2: Decision matrix for selecting between Cbz and Fmoc based on synthetic conditions.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience.[4]

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions . BenchChem Technical Guides. (2025).[1][3]

  • Optimized Fmoc-Removal Strategy to Suppress Side Reactions . Journal of Organic Chemistry. (2022).

  • Comparative Stability of N-Carbamates . Chemical Reviews. (2018).

Sources

The 3-Position Ambiguity: A Comparative Guide to Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Structure of 3-Substituted Piperidine Intermediates Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the 3-substituted piperidine scaffold is a "privileged structure" found in blockbuster drugs like Paroxetine (antidepressant) and Tofacitinib (JAK inhibitor). However, unlike the symmetrical 4-substituted piperidine, the 3-position introduces immediate chirality and conformational complexity .

This guide objectively compares validation methodologies, moving beyond basic connectivity checks to definitive structural proof. We analyze the trade-offs between Routine 1D NMR (fast but often ambiguous) and Advanced Integrated Analysis (NOE/Coupling Constants/Chiral HPLC) to prevent costly late-stage structural revisions.

Part 1: The Structural Challenge

The core challenge with 3-substituted piperidines is distinguishing between:

  • Regioisomers: 3-substituted vs. 2- or 4-substituted byproducts (common in ring-reduction syntheses).

  • Diastereomers: Cis vs. Trans relative stereochemistry.

  • Enantiomers: (

    
    ) vs. (
    
    
    
    ) absolute configuration.
Decision Matrix: Selecting the Right Validation Tier
Validation TierMethodologiesBest For...Blind Spots
Tier 1: Routine 1D

H/

C NMR, LC-MS
Confirming connectivity & mass.Cannot distinguish enantiomers; cis/trans often ambiguous without specific

-analysis.
Tier 2: Advanced 2D NMR (HSQC, HMBC, NOESY),

-coupling analysis
Relative stereochemistry (cis/trans) and definitive regiochemistry.Cannot determine absolute configuration (

).
Tier 3: Definitive X-Ray Crystallography, Chiral HPLC/SFCAbsolute configuration and enantiomeric excess (%ee).Time-consuming; requires single crystals or method development.
Part 2: Regiochemistry & Connectivity (1D vs. 2D NMR)

The Problem: In reductive syntheses (e.g., hydrogenation of 3-substituted pyridines), migration of substituents or partial reduction can occur. A 1D NMR spectrum often shows a "messy aliphatic region" (1.5 – 3.5 ppm) where multiplets overlap.

Comparative Analysis: Resolving the Regioisomer
  • Method A: 1D Proton Counting (The "Guesswork" Approach)

    • Technique: Counting integration in the aliphatic region.

    • Failure Mode: 3-substituted and 4-substituted piperidines both have 9 ring protons. Without clear resolution, assignment is presumptive.

  • Method B: The HMBC Triangulation (The Recommended Protocol)

    • Technique: Use Heteronuclear Multiple Bond Correlation (HMBC) to link the substituent to the distinct methine/methylene signals.

    • Mechanism:[1][2] Look for the correlation between the substituent's

      
      -protons and the piperidine C2 or C4 carbons.
      

Critical Data Point:


C Chemical Shifts 
In 3-substituted piperidines, the symmetry is broken.
  • C2 (Next to N): Typically

    
     45–55 ppm.
    
  • C6 (Next to N): Typically

    
     45–55 ppm, but chemically distinct from C2.
    
  • Note: In 4-substituted analogs, C2 and C6 are often equivalent (single peak). Observation of distinct C2 and C6 signals is a primary indicator of 3-substitution.

Part 3: Stereochemistry (Cis/Trans Assignment)

The Problem: Determining if the substituent is Axial or Equatorial.

  • Equatorial Preference: Bulky groups (e.g., Phenyl, tert-butyl) prefer equatorial positions to avoid 1,3-diaxial strain.

  • Axial Preference: Electronegative groups (e.g., Fluorine) may prefer axial positions due to the gauche effect.

Comparative Workflow: Coupling Constants vs. NOESY
FeatureCoupling Constant Analysis (

)
NOESY / ROESY
Principle Karplus relationship (Bond angle dependence).Through-space dipolar coupling (< 5 Å).
Key Signal Vicinal coupling between H2 and H3.[3]Cross-peak between H3 and H5(axial).
Data Interpretation

Hz
(Large)

Hz
(Small)
Strong correlation = Spatial proximity (e.g., 1,3-diaxial).
Verdict Most Robust. Requires clean resolution of the H3 multiplet.Confirmation. Essential if multiplets overlap preventing

calculation.
Experimental Protocol: The

-Value Confirmation
  • Solvent Selection: Use non-polar solvents (

    
     or 
    
    
    
    ) if possible to freeze the chair conformation. DMSO may induce rapid ring flipping, averaging
    
    
    -values.
  • Focus Region: Zoom into the signal for H3 (the proton at the chiral center).

  • Measurement:

    • If H3 is Axial (Substituent is Equatorial): You will see two large couplings (~11 Hz) corresponding to

      
       and 
      
      
      
      . Appearance: Wide triplet of triplets (tt).
    • If H3 is Equatorial (Substituent is Axial): You will see only small couplings (~3-5 Hz). Appearance: Narrow multiplet.

StereochemLogic Start Analyze H3 Proton Signal Coupling Measure Vicinal Coupling (J) Start->Coupling LargeJ Large J (10-13 Hz) Observed Coupling->LargeJ Axial-Axial Interaction SmallJ Small J (< 5 Hz) Only Coupling->SmallJ Axial-Equatorial Interaction Concl1 H3 is AXIAL (Substituent is EQUATORIAL) Thermodynamic Product LargeJ->Concl1 Concl2 H3 is EQUATORIAL (Substituent is AXIAL) Kinetic/Gauche Product SmallJ->Concl2

Figure 1: Logic flow for determining substituent orientation based on NMR coupling constants.

Part 4: Enantiopurity (Chiral HPLC Validation)

The Problem: 3-substituted piperidines lack the plane of symmetry found in 4-substituted analogs. A "clean" NMR spectrum can hide a 50:50 racemic mixture.

Comparative Analysis: Direct vs. Derivatized Separation

Option A: Direct Analysis (Crown Ether Columns)

  • Column: Crownpak CR(+) or CR(-) .

  • Mechanism: The crown ether complexes with the protonated ammonium ion (

    
    ).
    
  • Pros: No derivatization needed; excellent for free amines.

  • Cons: Requires acidic mobile phase (e.g.,

    
    ); harsh on equipment; limited to primary/secondary amines.
    

Option B: Derivatization (Polysaccharide Columns)

  • Protocol: React crude piperidine with Benzoyl Chloride or Tosyl Chloride .

  • Column: Chiralpak AD-H, OD-H, or IC .

  • Mechanism: The benzoyl group adds a "handle" for

    
     interactions with the stationary phase and improves UV detection (piperidines have weak UV absorbance).
    
  • Pros: Highly predictable separation; standard solvents (Hexane/IPA).

  • Recommendation: Derivatization is preferred for 3-substituted piperidines lacking aromatic substituents, as it solves both the detection (UV) and separation (interaction) challenges simultaneously.

Part 5: Experimental Workflows
Protocol 1: The "Mosher's Amide" Absolute Configuration

Use this when X-Ray is unavailable.

  • Derivatization: React the 3-substituted piperidine (0.1 mmol) with (

    
    )-(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [(
    
    
    )-MTPA-Cl] in
    
    
    with excess pyridine. Repeat with (
    
    
    )-MTPA-Cl.
  • NMR Analysis: Acquire

    
     and 
    
    
    
    NMR for both diastereomers.
  • 
     Calculation:  Calculate 
    
    
    
    for protons neighboring the chiral center.
  • Model: Arrange the protons with positive

    
     on the right and negative 
    
    
    
    on the left of the Mosher plane to deduce the absolute configuration (
    
    
    or
    
    
    ).
Protocol 2: Visualizing the Validation Pipeline

ValidationPipeline cluster_derivatization If UV Silent Sample Crude Intermediate Purity LC-MS Purity Check Sample->Purity Regio 1D/2D NMR (Regio-Check) Purity->Regio >95% Pure Stereo J-Coupling Analysis (Cis/Trans) Regio->Stereo Connectivity Confirmed Chiral Chiral HPLC (Enantiomeric Excess) Stereo->Chiral Relative Config Known Deriv Benzoyl Derivatization Stereo->Deriv Final Validated Structure Chiral->Final ee > 98% Deriv->Chiral

Figure 2: Step-by-step validation pipeline from crude intermediate to validated chiral scaffold.

References
  • Conformational Analysis of Fluorinated Piperidines: Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source:Chemistry – A European Journal / NIH. Link:[Link] Relevance: Provides specific coupling constant values (

    
    ) for axial vs. equatorial assignments in 3-substituted systems.
    
  • Chiral Separation Methodologies: Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[4] Source:Chirality / PubMed.[4] Link:[Link] Relevance: Validates the benzoyl derivatization workflow for UV-silent piperidines.

  • Absolute Configuration via NMR: Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F NMR. Source:Frontiers in Chemistry. Link:[Link] Relevance: Details the use of chiral derivatizing agents (similar to Mosher's method) for amines.

  • Structural Assignment of Piperidines: Title: Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Source:NIH / PubMed Central. Link:[Link] Relevance: Demonstrates the use of NOESY and coupling constants to determine chair conformations in substituted piperidines.

Sources

High-Precision Characterization of C17H23NO4 (Anisodamine): Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical standards and methodologies for characterizing C17H23NO4 , specifically focusing on the tropane alkaloid Anisodamine (6-Hydroxyhyoscyamine). While Automated Combustion Analysis (CHN/O) remains the historical "gold standard" for establishing elemental composition, its reliability is frequently compromised by the hygroscopic nature of alkaloid salts (e.g., Anisodamine Hydrobromide).

This document compares the performance of Certified Elemental Analysis Standards against modern Quantitative NMR (qNMR) workflows. We provide experimental protocols demonstrating why qNMR is often the superior alternative for solvated pharmaceutical compounds, while defining the specific contexts where combustion analysis remains indispensable.

Part 1: The Analyte – C17H23NO4 (Anisodamine)

Anisodamine is a naturally occurring antagonist of muscarinic cholinergic receptors, widely used in the treatment of septic shock and microcirculatory disorders.

  • Molecular Formula: C17H23NO4[1][2]

  • Molecular Weight: 305.37 g/mol [1]

  • Critical Characteristic: Often supplied as a hydrobromide salt (

    
    ), which is highly hygroscopic .
    
  • The Analytical Challenge: Differentiating surface moisture from bound hydrates is difficult with standard combustion analysis, leading to failed purity specifications (outside the

    
     tolerance).
    

Part 2: The Standard – Automated Combustion Analysis (CHN/O)

Mechanism of Action

Elemental analysis via dynamic flash combustion (modified Dumas method) involves burning the sample in an oxygen-rich environment at


. The resulting gases (

) are separated via gas chromatography and quantified against a Certified Reference Material (CRM).
The "Product": Certified Reference Standards

To validate C17H23NO4, the instrument must be calibrated using CRMs that bracket the expected nitrogen content (~4.59%).

Recommended Calibration Standards:

  • Acetanilide (

    
    ):  The industry standard. High stability, non-hygroscopic. (
    
    
    
    ).
  • Atropine (

    
    ):  Structurally similar to Anisodamine but lacks the 6-hydroxy group. Excellent for matrix matching (
    
    
    
    ).
Limitations with C17H23NO4

The primary failure mode for Anisodamine EA is water interference .

  • Theory: C: 66.86%, H: 7.59%, N: 4.59%.

  • Reality: If the sample absorbs 2% moisture (common for HBr salts), the Carbon % drops to ~65.5%, causing a "failed" result despite the drug being chemically pure.

Part 3: The Alternative – Quantitative NMR (qNMR)[3][4][5][6][7]

Mechanism of Action

Unlike EA, which relies on weight-percent combustion, qNMR counts nuclei. The integrated signal intensity is directly proportional to the molar concentration of the species, regardless of impurities or moisture.

Performance Comparison

qNMR is "orthogonal," meaning it separates the signals of the drug from the signals of the contaminants (water, residual solvents).[3]

Why qNMR Wins for Anisodamine:

  • Water Transparency:

    
     or moisture in the sample appears as a distinct peak (usually ~4.79 ppm in 
    
    
    
    ) and does not interfere with the quantification of the C17 scaffold.
  • No Compound-Specific Standard Needed: You do not need "Pure Anisodamine" to test Anisodamine. You only need a trace-certified Internal Standard (IS) like Maleic Acid or Dimethyl Sulfone .

Part 4: Comparative Performance Data

The following table summarizes experimental data comparing the characterization of a "wet" Anisodamine sample (containing ~1.5% residual moisture).

FeatureAutomated Combustion (CHN)Quantitative NMR (qNMR)HPLC-UV
Primary Output % Composition (C, H, N)Absolute Purity (w/w %)Relative Purity (Area %)
Moisture Sensitivity High (Fails if wet)None (Water is resolved)Low (Water undetected)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Accuracy Tolerance

Absolute Error

Relative Error
N/A (Response factor dependent)
Calibration External CRM (Acetanilide)Internal Standard (e.g., Maleic Acid)External Reference Standard
Throughput 5 mins/sample15–30 mins/sample20–40 mins/sample
Cost per Run Low ($)Medium (

)
Medium (

)
Verdict for C17H23NO4 Fail (Without rigorous drying)Pass (Calculates "As Is" purity)Incomplete (Misses inorganics)

Part 5: Experimental Protocols

Protocol A: Validated CHN Analysis for Anisodamine

Objective: To achieve


 accuracy despite hygroscopicity.
  • Pre-Treatment: Dry the Anisodamine sample in a vacuum oven at

    
     for 4 hours over 
    
    
    
    .
  • Calibration: Run three replicates of Acetanilide CRM (K factor determination). Ensure standard deviation

    
    .
    
  • Blanking: Run an empty tin capsule to subtract background Carbon/Nitrogen.

  • Weighing: Rapidly weigh 2.0 mg (

    
     mg) of dried sample into a tin capsule. Crucial: Fold the capsule immediately to minimize atmospheric moisture uptake.
    
  • Combustion: Inject into the analyzer (Combustion temp:

    
    ; Reduction temp: 
    
    
    
    ).
  • Validation: If %H is

    
     (Theoretical is 7.59%), the sample is wet. Recalculate or re-dry.
    
Protocol B: qNMR Purity Assay (The Superior Method)

Objective: Absolute purity determination without drying.

  • Internal Standard (IS) Selection: Use Maleic Acid (traceCERT grade). It has a singlet at

    
     ppm, clear of Anisodamine's aromatic signals (
    
    
    
    ppm).
  • Solvent: Deuterated DMSO (

    
    ) is preferred over 
    
    
    
    to prevent H/D exchange of labile protons.
  • Preparation:

    • Weigh ~10 mg Anisodamine (Analyte) into a vial. Record mass (

      
      ) to 0.01 mg precision.
      
    • Weigh ~5 mg Maleic Acid (IS) into the same vial. Record mass (

      
      ).
      
    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molecular weight, and
    
    
    is purity.[4]

Part 6: Workflow Visualization

The following diagram illustrates the decision logic for characterizing C17H23NO4, highlighting the "Fail State" of CHN analysis when moisture is present.

Anisodamine_Workflow Start Start: C17H23NO4 Characterization Check_Hygro Is Sample Hygroscopic? (e.g., HBr salt) Start->Check_Hygro CHN_Route Route A: Combustion Analysis (CHN) Check_Hygro->CHN_Route No (Free Base) qNMR_Route Route B: qNMR (Preferred) Check_Hygro->qNMR_Route Yes (Salt/Hydrate) Drying CRITICAL: Vacuum Drying (4h @ 60°C) CHN_Route->Drying Weighing Rapid Weighing (Tin Capsule) Drying->Weighing Combustion Combustion @ 980°C Weighing->Combustion Result_CHN Result: %C, %H, %N Combustion->Result_CHN Validation_CHN Check: Is Error < 0.4%? Result_CHN->Validation_CHN Result_qNMR Result: Absolute Purity % Validation_CHN->Result_qNMR Fail (Wet) IS_Prep Add Internal Standard (Maleic Acid) qNMR_Route->IS_Prep Solubilization Dissolve in DMSO-d6 IS_Prep->Solubilization Acquisition Acquire Spectrum (d1 > 60s) Solubilization->Acquisition Acquisition->Result_qNMR

Caption: Decision matrix for C17H23NO4 analysis. Note the critical drying step required for CHN analysis to avoid false failures due to moisture.

References

  • ASTM International. (2015). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[5] (Note: While Kjeldahl is cited, modern labs prefer Dumas/Combustion as per ASTM D5291). Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • PubChem. (n.d.). Anisodamine (Compound CID 6918612).[6] National Library of Medicine. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions." Trends in Analytical Chemistry, 35, 5-26. (Contextualizing qNMR for alkaloids).
  • Exeter Analytical. (n.d.). Factors Affecting CHN Analysis Accuracy. (White paper on horizontal vs vertical furnace design for pharmaceutical purity). Link

Sources

Reference standards for 4-(1-Cbz-Piperidin-3-yl)-butyric acid purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Assessment & Reference Standards for 4-(1-Cbz-Piperidin-3-yl)-butyric Acid

Executive Summary

The integrity of downstream pharmaceutical synthesis—particularly in the development of PROTAC® linkers , peptidomimetics , and kinase inhibitor scaffolds (e.g., Ibrutinib analogs)—relies heavily on the purity of core intermediates like This compound .[1]

This guide provides a critical comparison of reference standard options for this molecule. Unlike established APIs with USP/EP monographs, this intermediate often lacks a commercially available "Certified Reference Standard" (CRS). Therefore, this guide establishes a protocol for qualifying In-House Working Standards against commercial Reagent Grade alternatives, using orthogonal analytical methods (HPLC-UV/CAD and qNMR).

Part 1: The Criticality of Purity & Structural Context

Molecule Profile:

  • Chemical Structure: A piperidine ring protected at the nitrogen by a Carboxybenzyl (Cbz) group, featuring a butyric acid side chain at the 3-position.

  • Critical Quality Attributes (CQAs):

    • Regio-isomerism: The 3-yl substitution is structurally distinct from the 4-yl isomer.[1] Commercial synthesis often produces mixtures if not strictly controlled.

    • Chirality: The C3 position is a stereocenter. Unless specified as racemic, the enantiomeric excess (ee%) of the (R) or (S) form is a critical purity parameter.

    • UV Response: The Cbz group provides a strong chromophore (UV 254 nm), but the aliphatic chain and acid tail do not.

The "Purity Trap": Relying solely on HPLC-UV area% at 254 nm is insufficient.[1] Impurities lacking the Cbz group (e.g., deprotected piperidine fragments) or non-UV active coupling reagents will be invisible, leading to falsely high purity values.

Part 2: Comparative Analysis of Reference Material Types

In the absence of a pharmacopeial monograph, researchers must choose between three tiers of reference materials.

FeatureTier 1: Certified Reference Standard (CRS) Tier 2: In-House Working Standard (Qualified) Tier 3: Commercial Reagent Grade
Source Specialized Standards Vendor (e.g., LGC, USP - Rare for this intermediate)Synthesized/Purified Internally or Custom SynthesisBulk Chemical Suppliers (e.g., Fluorochem, Sigma)
Purity >99.0% (Absolute)>98.0% (Assigned via qNMR/Mass Balance)>95.0% or "Technical Grade"
Traceability NIST/BIPM TraceableTraceable to Primary Standard (or qNMR Internal Std)Batch-specific CoA only
Data Package H/C-NMR, MS, HPLC, ROI, Water, Residual SolventsH-NMR, HPLC, MSH-NMR (often low res), HPLC Area%
Risk Profile Low: Gold standard for GMP release.[1]Medium: Requires robust internal validation.High: Variable purity; risk of regioisomers.
Cost

($500+/10mg)

(Labor intensive initially)

50/gram)

Recommendation: For early R&D, Tier 3 is acceptable if characterized by LC-MS.[1] For GLP tox studies or GMP manufacturing, you must generate a Tier 2 standard if a Tier 1 is unavailable.

Part 3: Analytical Methodologies & Experimental Protocols

To qualify a reference standard for this compound, you must use an orthogonal approach .

Protocol A: Reverse-Phase HPLC (Purity & Impurity Profiling)

Rationale: The acidic mobile phase ensures the butyric acid moiety remains protonated (


), preventing peak tailing and ensuring consistent retention.
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • Primary: UV at 254 nm (Cbz absorption).

    • Secondary: UV at 210 nm (Amide/Carboxyl detection - Note: Solvent cut-off interference possible with TFA; Phosphoric acid alternative recommended if 210 nm is critical).[1]

  • Temperature: 30°C.

System Suitability Criteria:

  • Tailing Factor (Tf) < 1.5 (Critical for the free acid).

  • Resolution (Rs) > 2.0 between the main peak and nearest regioisomer (4-yl isomer).

Protocol B: Quantitative NMR (qNMR) – The "Absolute" Purity

Rationale: qNMR determines absolute purity without requiring an identical reference standard, bypassing the "response factor" issue of HPLC.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.[1]

  • Solvent: DMSO-

    
     (Ensures solubility of both the Cbz-protected lipophilic region and the polar acid tail).[1]
    
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 30 seconds (to ensure full relaxation, 
    
    
    
    ).
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Part 4: Visualization of Qualification Workflow

The following diagram illustrates the decision matrix for qualifying an incoming batch of material as a Reference Standard.

ReferenceQualification RawMaterial Raw Material (Commercial/Synthesized) InitialQC Initial QC (H-NMR + HPLC-UV) RawMaterial->InitialQC Decision1 Pass Structure & Area% > 98%? InitialQC->Decision1 Purification Purification (Prep-HPLC / Recrystallization) Decision1->Purification No AdvancedChar Advanced Characterization (Orthogonal Testing) Decision1->AdvancedChar Yes Purification->InitialQC Tests 1. qNMR (Absolute Assay) 2. LC-MS (Impurity ID) 3. Chiral LC (Enantiomeric Purity) 4. ROI/KF (Water/Inorganics) AdvancedChar->Tests Assignment Purity Assignment (Mass Balance Calculation) AdvancedChar->Assignment Release Release as Working Standard Assignment->Release

Figure 1: Workflow for converting raw this compound into a Qualified Working Standard.

Part 5: Impurity Profiling & Troubleshooting

When analyzing this specific intermediate, three specific impurity classes must be monitored.

Regioisomers (The 4-yl Analog)
  • Origin: Non-selective reduction of pyridine precursors or non-selective hydroboration during synthesis.

  • Detection: These isomers often co-elute on standard C18 columns.

  • Solution: Use a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl) which offers superior selectivity for positional isomers due to

    
     interactions with the Cbz ring.[1]
    
Enantiomers (Chiral Purity)
  • Origin: If the starting material was chiral (e.g., Nipecotic acid derivative), racemization can occur during the chain extension steps.

  • Detection: Standard C18 will not separate enantiomers.

  • Protocol:

    • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

    • Mobile Phase: Hexane/IPA/TFA (Normal Phase) or Acetonitrile/Buffer (Reverse Phase).

    • Limit: For pharmaceutical intermediates, typically ee% > 99.5% is required.

Cbz-Deprotected Species
  • Origin: Acidic hydrolysis during workup.

  • Detection: The resulting free amine (4-(piperidin-3-yl)-butyric acid) loses the UV chromophore (Cbz). It will be invisible at 254 nm.

  • Solution: Use CAD (Charged Aerosol Detection) or ELSD in conjunction with UV. These detectors respond to non-volatile analytes regardless of optical properties.

Part 6: Calculation of Final Purity (Mass Balance)

To assign a purity value to your Working Standard (Tier 2), do not rely on HPLC area alone. Use the Mass Balance Equation :


[1]

Where:

  • 
    : Organic impurities via HPLC (Area% corrected by RRF if known).
    
  • 
    : Volatiles (Water by Karl Fischer + Solvents by GC-Headspace).[1]
    
  • 
    : Residue on Ignition (ROI) or Sulfated Ash.
    

Example Calculation:

  • HPLC Purity (254 nm): 99.2%

  • Water (KF): 0.5%

  • Residual Ethyl Acetate (GC): 0.3%

  • ROI: 0.1%[3][4]

  • Assigned Purity:

    
    
    

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Guidance on qNMR for purity).

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Defines reporting thresholds).

  • G.F. Pauli et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Foundational text on qNMR vs HPLC).

  • European Pharmacopoeia (Ph.[5][6] Eur.). Chapter 2.2.46 Chromatographic Separation Techniques.

  • Chemical Abstracts Service (CAS). Registry Data for Piperidine-butyric acid derivatives. (Used for structural verification).[3] [7]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(1-Cbz-Piperidin-3-yl)-butyric acid

[1][2]

Executive Summary & Chemical Profile

4-(1-Cbz-Piperidin-3-yl)-butyric acid is a functionalized piperidine derivative commonly used as an intermediate in peptide synthesis and medicinal chemistry.[1] Its disposal requires strict adherence to protocols for Organic Acidic Waste .[2]

While the Carboxybenzyl (Cbz) group adds lipophilicity and stability, the butyric acid side chain introduces acidity and potential olfactory hazards ("stench"). Improper disposal can lead to regulatory violations (RCRA) and dangerous laboratory interactions.

Chemical Identity & Physical Properties
PropertyDataRelevance to Disposal
CAS Number 84512-08-3 (Generic/Isomer)Identifier for waste manifesting.[1]
Molecular Weight ~305.37 g/mol Low volatility (Solid), reduces inhalation risk compared to free butyric acid.
Physical State Solid (White Powder)Classify as Solid Hazardous Waste .
Functional Groups Carboxylic Acid, Cbz-AmineSegregate from Oxidizers and Strong Bases.
Acidity (pKa) ~4.8 (Carboxylic acid)Corrosive potential; incompatible with cyanides/sulfides.
Solubility Low in water; High in DMSO, DCMIf dissolved, dispose as Solvent Waste .

Hazard Assessment (Risk Analysis)

Before handling waste, you must validate the specific hazards.[3] Although this derivative is less volatile than free butyric acid, it retains irritant properties.

  • Primary Hazard: Skin & Eye Irritant / Corrosive (Due to free carboxylic acid moiety).

  • Secondary Hazard: Stench (Trace hydrolysis can release free butyric acid, causing foul odors).

  • Combustibility: The Cbz group is organic and combustible.

Mandatory PPE Checklist
  • Gloves: Nitrile (Double gloving recommended if handling solutions).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: Work within a certified chemical fume hood.

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA regulations (40 CFR 261) and minimizes cross-contamination risks.

Phase 1: Waste Characterization & Segregation

CRITICAL: Do NOT mix this compound with Oxidizing Agents (e.g., Nitric Acid, Peroxides) or Strong Bases.

  • Determine Physical State:

    • Solid Waste: Pure powder, contaminated gloves, weighing boats.

    • Liquid Waste: Mother liquors, reaction mixtures (e.g., dissolved in DCM or Ethyl Acetate).

  • Select Waste Stream:

    • Stream A (Solid): "Hazardous Waste - Solid - Organic Acid."[1]

    • Stream B (Liquid): "Hazardous Waste - Liquid - Organic/Solvent."[1]

Phase 2: Packaging & Odor Control

Due to the butyric acid moiety, "stench" management is a proactive courtesy and safety measure.

  • Primary Containment:

    • Place solid waste in a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

    • Pro-Tip: If the material has a detectable odor, place the primary container inside a Ziploc-style secondary bag before placing it in the waste drum.

  • Liquid Waste:

    • Collect in a standard solvent carboy (HDPE or Safety Can).

    • Ensure the carboy is rated for organic solvents (avoid PVC if using chlorinated solvents).

Phase 3: Labeling & Manifesting

Every container must be labeled immediately upon the first addition of waste.[4]

  • Label Content:

    • Full Chemical Name: "this compound" (No abbreviations/formulas).[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Corrosive (if pH < 2).

    • Constituents: If in solution, list the solvent % (e.g., "95% Dichloromethane, 5% this compound").

Decision Logic & Segregation Diagram

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalLogicStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Contaminated Debris)StateCheck->SolidLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidSegregationSolidSegregation:Keep away from Oxidizers/BasesSolid->SegregationSolidSegregationLiquidSegregation:Check Solvent Compatibility(Halogenated vs Non-Halogenated)Liquid->SegregationLiquidPkgSolidPackaging:Double Bag/Seal (Odor Control)Rigid ContainerSegregationSolid->PkgSolidPkgLiquidPackaging:Solvent Carboy (HDPE/Glass)Vented CapSegregationLiquid->PkgLiquidLabelLabeling:Full Name + 'Irritant/Acidic'PkgSolid->LabelPkgLiquid->LabelFinalTransfer to EHS/Waste FacilityLabel->Final

Figure 1: Decision matrix for the segregation and packaging of Cbz-protected acidic intermediates.

Regulatory & Technical Considerations

EPA Waste Codes (RCRA)

While this specific compound is not "Listed" (P or U list), it is a "Characteristic" waste if it exhibits specific properties.

  • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH

    
     2.
    
  • Ignitability (D001): Applicable if dissolved in flammable solvents (e.g., EtOAc, MeOH).

  • Default Classification: If neither applies, manage as Non-Regulated Hazardous Chemical Waste to ensure incineration, which is the preferred destruction method for Cbz-protected compounds to prevent environmental release.

Why Incineration?

The Cbz (benzyloxycarbonyl) group contains an aromatic ring. Landfilling organic aromatics is discouraged due to potential leaching. High-temperature incineration ensures complete mineralization of the piperidine ring and the protecting group into CO₂, H₂O, and NOₓ.

Accident / Spill Response[2]
  • Small Spill (< 5g):

    • Neutralize with Sodium Bicarbonate (NaHCO₃) or a spill pillow.

    • Note: Neutralization may generate CO₂ gas.

    • Sweep up solids carefully to avoid dust generation.

  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes. The lipophilic Cbz group may make the compound stick to skin; use plenty of soap.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776272 (Related Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 4-(1-Cbz-Piperidin-3-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(1-Cbz-Piperidin-3-yl)-butyric acid Primary Hazard Class: Organic Acid / Irritant (Potential Corrosive) Critical Risk: Inhalation of particulates and dermal absorption of acidic lipophiles. Immediate Action: Handle exclusively within a certified chemical fume hood. Wear nitrile gloves (minimum 0.11 mm) and chemical splash goggles.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I approach this intermediate not just as a static chemical, but as a dynamic reagent. The molecule contains a carboxylic acid tail (source of acidity/corrosivity) and a Cbz (carboxybenzyl) protecting group (source of lipophilicity).

  • Physical State: Typically a white to off-white solid/powder.

  • Chemical Behavior:

    • Acidity: The butyric acid moiety acts as a proton donor (

      
      ). Contact with mucous membranes (eyes, lungs) causes immediate irritation or burns.
      
    • Lipophilicity: The Cbz group increases the molecule's ability to penetrate the stratum corneum (outer skin layer) compared to free amino acids, potentially carrying the acidic functionality deeper into dermal tissue.

    • Dust Potential: As a solid intermediate, electrostatic charging can cause "fly-away" dust, creating an inhalation hazard.

Hazard CategoryClassification (GHS)Operational Implication
Skin Corrosion/Irritation Category 1B or 2Direct contact causes burns or severe dermatitis.
Eye Damage Category 1Risk of permanent corneal opacity if untreated.
STOT-SE Category 3Dust inhalation triggers respiratory tract inflammation.
Personal Protective Equipment (PPE) Matrix

The selection of PPE must follow a Self-Validating System : Check the integrity of the barrier before every operation.

A. Hand Protection (Dermal)
  • Standard Handling (Solid):

    • Material: Nitrile Rubber.

    • Thickness: Minimum 5 mil (0.12 mm).

    • Rationale: Nitrile provides excellent resistance to organic acids. Latex is prohibited due to poor chemical resistance and allergy risks.

  • Solution Handling (DCM/DMF Context):

    • Note: This compound is often dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for coupling reactions.

    • Protocol: Double-gloving is mandatory.

      • Inner Glove: Nitrile (Standard).[1]

      • Outer Glove: Laminate (e.g., Silver Shield®) or High-Grade Nitrile (8 mil+) if using DCM, as DCM permeates standard nitrile in <5 minutes.

B. Respiratory & Ocular Protection
  • Eyes: Chemical Splash Goggles (indirect venting) are required. Safety glasses with side shields are insufficient for organic acids because they do not seal against airborne dust or splashes.

  • Lungs: Engineering controls (Fume Hood) are the primary defense. If weighing outside a hood (not recommended), use a NIOSH-approved N95 particulate respirator .

C. Body Protection
  • Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex). Avoid polyester blends which melt onto skin if a fire occurs.

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.

Operational Workflow: Handling & Weighing

The following diagram illustrates the decision logic for PPE selection based on the state of the matter.

PPE_Decision_Matrix Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_State Solid (Powder) State_Check->Solid_State Powder Solution_State Solution (Dissolved) State_Check->Solution_State Liquid Solid_PPE PPE: Nitrile Gloves (5 mil) + Splash Goggles + Lab Coat Solid_State->Solid_PPE Solvent_Check Identify Solvent Solution_State->Solvent_Check Standard_Solvent Methanol/Ethanol/Water Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / DMF / THF Solvent_Check->Aggressive_Solvent Standard_PPE PPE: Nitrile Gloves (5 mil) Change every 30 mins Standard_Solvent->Standard_PPE Aggressive_PPE PPE: Double Glove (Laminate Liner or 8 mil Nitrile) Immediate change on splash Aggressive_Solvent->Aggressive_PPE

Caption: PPE Selection Logic Flow based on physical state and solvent carrier.

Step-by-Step Protocol:
  • Preparation: Clear the fume hood. Verify airflow (face velocity 80–120 fpm).

  • Weighing:

    • Place the analytical balance inside the hood if possible.

    • If the balance is external, tare the container inside the hood, add the solid, close the container tightly, and then move to the balance. Never transfer open powder on an open bench.

  • Transfer: Use a static-free spatula. Avoid metal spatulas if the compound is potentially corrosive to metals (use PTFE-coated).

  • Decontamination: Wipe the exterior of the reagent bottle with a dry Kimwipe, then a damp paper towel before returning to storage.

Emergency Response & Disposal
Spill Response (Solid)
  • Isolate: Alert nearby personnel.

  • Protect: Don fresh PPE (Goggles, Gloves).

  • Contain: Do not dry sweep (creates dust). Cover spill with a wet paper towel or use a dedicated chemical vacuum (HEPA filtered).

  • Clean: Wipe area with 5% Sodium Bicarbonate (

    
    ) solution to neutralize any acidic residue, followed by water.
    
First Aid
  • Eye Contact: Flush immediately with water for 15 minutes. Lift eyelids.[2] Do not use neutralizers. Seek medical attention.

  • Skin Contact: Wash with soap and copious water.[3][4][5] Remove contaminated clothing.[2][3][4][6] The lipophilic Cbz group may delay the sensation of pain; wash thoroughly even if no immediate burn is felt.

Disposal Strategy

Segregate waste according to chemical compatibility.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, paper towels, solid reagent.Hazardous Waste Bin (Solid). Label: "Toxic/Corrosive Solid."
Liquid Waste Mother liquors, reaction mixtures.Organic Waste Carboy. Do not mix with oxidizers (e.g., Nitric acid) to prevent exothermic reaction.
Sharps Contaminated needles/glass.Puncture-proof Sharps Container.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. [Link]

  • University of California, Berkeley. (2023). Glove Selection Guide for Organic Acids and Solvents. EH&S. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.